1-Benzyl-4-bromobenzene
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-benzyl-4-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEOYCMCJMLRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284607 | |
| Record name | 1-benzyl-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-36-1 | |
| Record name | 2116-36-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2116-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-4-bromobenzene: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials—versatile building blocks that offer multiple, distinct reaction sites—can dramatically accelerate the path to novel compounds. 1-Benzyl-4-bromobenzene (also known as 4-Bromodiphenylmethane) has emerged as a key intermediate, valued for its unique bifunctional nature.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and development professionals. The molecule incorporates two primary points of chemical reactivity: an aryl bromide moiety, ideal for a host of transition-metal-catalyzed cross-coupling reactions, and a benzylic position, which is amenable to various functionalization strategies such as oxidation.[1] This dual reactivity allows for a stepwise and controlled assembly of complex target molecules, making it a valuable tool in the synthetic chemist's arsenal.[1][2]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for experimental design, from selecting appropriate solvent systems to predicting its behavior in analytical methods. This compound is a solid at room temperature with high lipophilicity, dictating its excellent solubility in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) and poor solubility in aqueous systems.[1]
Chemical Structure
Caption: 2D structure of this compound.
Core Properties Summary
| Property | Value | Source |
| CAS Number | 2116-36-1 | [1][3] |
| Molecular Formula | C₁₃H₁₁Br | [1][4] |
| Molecular Weight | 247.13 g/mol | [1][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 110-112 °C | [6] |
| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| logP | ~4.2 | [1] |
| InChI Key | NNEOYCMCJMLRSD-UHFFFAOYSA-N | [1][7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is characteristic. The aromatic protons of the two rings typically appear as a multiplet in the δ 7.2–7.5 ppm range. The most distinct signal is the benzylic methylene (CH₂) protons, which present as a sharp singlet around δ 4.8 ppm.[1] The integration of these signals (11H total) confirms the proton count.
-
¹³C NMR: The carbon spectrum shows the benzylic carbon at approximately δ 70 ppm. The brominated aromatic carbon appears in the δ 120–130 ppm region, along with the other aromatic carbons.[1]
-
Mass Spectrometry (EI): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 247, corresponding to the molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak (m/z 247 and 249). Key fragmentation patterns include the loss of the benzyl radical to give a fragment at m/z 170 and the formation of the stable tropylium ion at m/z 91.[1]
Synthesis of this compound
While several routes exist for the synthesis of this compound, such as Ullmann coupling, a common and reliable laboratory-scale method is the Friedel-Crafts benzylation of bromobenzene.[1] This electrophilic aromatic substitution reaction provides a direct and efficient pathway to the target molecule.
Workflow for Friedel-Crafts Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol: Friedel-Crafts Benzylation
Causality: This protocol utilizes a strong Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to generate a benzylic carbocation electrophile from benzyl bromide. Bromobenzene serves as the nucleophile. The reaction is conducted at low temperature initially to control the exothermic reaction and minimize side products.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous bromobenzene (1.2 equivalents) and a chosen anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add the Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 equivalents), portion-wise while stirring. Insight: The anhydrous conditions are critical as water will deactivate the Lewis acid catalyst.
-
Reagent Addition: Add benzyl bromide (1.0 equivalent) to the dropping funnel and add it dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and water. Trustworthiness: This step safely decomposes the aluminum chloride complex. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Product: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford this compound as a crystalline solid.
Reactivity and Applications in Synthetic Chemistry
The synthetic utility of this compound is anchored in its ability to undergo selective transformations at two distinct sites. The aryl bromide is a classic handle for carbon-carbon and carbon-heteroatom bond formation, while the benzylic C-H bonds can be targeted for oxidation or other reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical and materials synthesis.[8]
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (boronic acid or ester).[9] It is one of the most robust and widely used methods for constructing biaryl or aryl-vinyl structures. The steric bulk of the benzyl group can influence regioselectivity in some contexts.[1]
-
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[10][11] This is a go-to method for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[12][13] The development of sterically hindered and electron-rich phosphine ligands has been crucial for enabling these transformations on various substrates with high efficiency.[12][14]
Catalytic Cycle for Suzuki-Miyaura Couplingdot
References
- 1. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS#:2116-36-1 | Chemsrc [chemsrc.com]
- 4. This compound | C13H11Br | CID 236000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. This compound (2116-36-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. nbinno.com [nbinno.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromodiphenylmethane
Introduction: A Versatile Scaffold in Modern Chemistry
4-Bromodiphenylmethane (CAS No. 2116-36-1) is a halogenated aromatic hydrocarbon that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a diphenylmethane core with a bromine substituent on one of the phenyl rings, provides a unique combination of lipophilicity, steric bulk, and reactive handles. This guide offers a comprehensive exploration of the core physicochemical properties of 4-Bromodiphenylmethane, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application. We will delve into its structural and physical characteristics, spectral signature, synthesis, and reactivity, all underpinned by established experimental methodologies and scientific principles.
Structural and Physical Characteristics: The Foundation of Functionality
The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate are critical determinants of its behavior in both synthetic and biological systems.[1] A thorough understanding of these characteristics is paramount for rational drug design and process development.
Molecular Identity and Key Physical Constants
4-Bromodiphenylmethane is a solid at room temperature, appearing as a white crystalline substance.[2] Its fundamental molecular and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁Br | [1][3] |
| Molecular Weight | 247.13 g/mol | [1][3] |
| CAS Number | 2116-36-1 | [1][3][4] |
| Appearance | White solid | [2] |
| Melting Point | 110-112 °C | [3] |
| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| LogP (calculated) | ~4.2 | [1] |
Note: The melting point is reported by a single supplier and should be experimentally verified.
The high calculated LogP value indicates significant lipophilicity, suggesting that 4-Bromodiphenylmethane will exhibit good solubility in organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF), but poor solubility in aqueous systems.[1] This is a critical consideration for selecting appropriate solvent systems for reactions, purification, and formulation.
Experimental Determination of Physical Constants: A Methodological Overview
To ensure the accuracy and reliability of these physical constants, standardized experimental protocols are employed. The causality behind these experimental choices lies in achieving reproducible and universally comparable data.
Melting Point Determination (USP <741>):
The melting point is a crucial indicator of purity. The United States Pharmacopeia (USP) provides a standardized method for its determination.
Protocol:
-
Sample Preparation: A small amount of the dry, finely powdered 4-Bromodiphenylmethane is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.
-
Heating: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1 °C/minute, starting from a temperature about 5°C below the expected melting point.
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.
Solubility Assessment (Shake-Flask Method):
The "shake-flask" method is a standard approach to determine the equilibrium solubility of a compound.
Protocol:
-
System Preparation: An excess amount of solid 4-Bromodiphenylmethane is added to a known volume of the solvent of interest (e.g., water, ethanol, DCM) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of 4-Bromodiphenylmethane in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for determining key physical properties.
Spectral Characterization: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure of 4-Bromodiphenylmethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (500 MHz, CDCl₃):
-
δ 7.39 (d, J = 8.0 Hz, 2H): These two protons are on the brominated phenyl ring, ortho to the bromine atom.
-
δ 7.28 (t, J = 7.0 Hz, 2H): These two protons are on the unsubstituted phenyl ring, meta to the methylene bridge.
-
δ 7.20 (t, J = 7.5 Hz, 1H): This proton is on the unsubstituted phenyl ring, para to the methylene bridge.
-
δ 7.15 (d, J = 8.0 Hz, 2H): These two protons are on the unsubstituted phenyl ring, ortho to the methylene bridge.
-
δ 7.04 (d, J = 8.5 Hz, 2H): These two protons are on the brominated phenyl ring, meta to the bromine atom.
-
δ 3.91 (s, 2H): This singlet corresponds to the two protons of the methylene bridge (-CH₂-).[3]
¹³C NMR (125 MHz, CDCl₃):
-
δ 140.6, 140.3: These signals correspond to the quaternary carbons of the two phenyl rings.
-
δ 131.7, 130.8, 129.0, 128.7, 126.5: These peaks are in the aromatic region, corresponding to the various CH carbons of the phenyl rings.
-
δ 120.1: This signal is attributed to the carbon atom bearing the bromine atom.
-
δ 41.5: This peak corresponds to the carbon of the methylene bridge.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS-APCI): The calculated mass for [M+H]⁺ is 247.0122, with an experimental value found at 247.0107, confirming the molecular formula C₁₃H₁₁Br.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Bromodiphenylmethane, the IR spectrum would be expected to show:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2920-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
Synthesis of 4-Bromodiphenylmethane: A Practical Approach
A common and effective method for the synthesis of 4-Bromodiphenylmethane is the Friedel-Crafts benzylation of benzene with 4-bromobenzyl bromide, catalyzed by a Lewis acid.
References
An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-bromobenzene
Abstract
1-Benzyl-4-bromobenzene, also known as 4-bromodiphenylmethane, is a pivotal intermediate in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a reactive benzyl group and a versatile aryl bromide moiety, allows for diverse chemical transformations, making it a valuable building block for complex molecular architectures.[1] This guide provides an in-depth technical overview of the primary synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of prominent synthetic strategies, including Friedel-Crafts benzylation and various transition-metal-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of this compound
The utility of this compound stems from its bifunctional nature. The aryl bromide provides a handle for a multitude of cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] Concurrently, the benzylic position is susceptible to a range of functionalization reactions.[1] This dual reactivity makes this compound a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₁Br[1] |
| Molecular Weight | 247.13 g/mol [1] |
| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| CAS Number | 2116-36-1[1] |
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into two primary approaches:
-
Electrophilic Aromatic Substitution: Primarily through the Friedel-Crafts benzylation of bromobenzene.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Including Suzuki, Negishi, and Kumada couplings, which offer alternative and often more versatile routes.
The choice of synthetic route is dictated by factors such as substrate availability, desired yield, functional group tolerance, and scalability.
Friedel-Crafts Benzylation of Bromobenzene
The Friedel-Crafts reaction is a classic method for the formation of C-C bonds to an aromatic ring. In the context of synthesizing this compound, it involves the benzylation of bromobenzene using a suitable benzylating agent in the presence of a Lewis acid catalyst.
Mechanistic Insights
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), activates the benzylating agent (e.g., benzyl chloride or benzyl alcohol) to generate a benzyl carbocation or a highly polarized complex.[5][6] This electrophile is then attacked by the electron-rich π-system of the bromobenzene ring. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the desired product. The bromine atom on the benzene ring is a deactivating but ortho, para-directing group, leading to a mixture of isomers, with the para-isomer being the major product due to steric hindrance at the ortho-position.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-bromobenzene (CAS 2116-36-1)
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-4-bromobenzene, also known by its synonym 4-bromodiphenylmethane, is an organic compound with the chemical formula C₁₃H₁₁Br and a molecular weight of 247.13 g/mol .[1] This versatile building block is of significant interest to the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzyl group attached to a brominated phenyl ring, provides two distinct reactive sites, making it a valuable precursor for the construction of more complex molecular architectures.[1] The presence of the aryl bromide facilitates participation in various transition-metal-catalyzed cross-coupling reactions, while the benzylic position is amenable to a range of functionalization reactions.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols for laboratory applications.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2116-36-1 | [1][3] |
| Molecular Formula | C₁₃H₁₁Br | [1][3] |
| Molecular Weight | 247.13 g/mol | [1] |
| Appearance | White to light yellow crystalline powder or liquid | [3][4] |
| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF); insoluble in water. | [1][4] |
Safety Precautions: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to its potential sensitivity to light and oxygen, it is recommended to handle it under an inert atmosphere (e.g., nitrogen or argon).[1]
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Method 1: Friedel-Crafts Benzylation of Bromobenzene
A common and direct approach involves the Friedel-Crafts benzylation of bromobenzene with benzyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Friedel-Crafts benzylation of bromobenzene.
Experimental Protocol:
-
To a stirred solution of bromobenzene in a suitable solvent (e.g., carbon disulfide or a chlorinated solvent) under an inert atmosphere, add anhydrous aluminum chloride in portions at 0-5 °C.
-
Slowly add benzyl chloride to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Causality of Experimental Choices:
-
Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that polarizes the C-Cl bond in benzyl chloride, generating a benzyl carbocation or a highly polarized complex that acts as the electrophile.
-
Low Temperature: The initial low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of polysubstituted byproducts.
-
Aqueous Workup with Acid: The acidic workup is necessary to decompose the aluminum chloride complexes formed during the reaction and to remove any remaining catalyst.
Method 2: Reduction of (4-Bromophenyl)(phenyl)methanone (p-Bromobenzophenone)
An alternative synthesis route involves the reduction of the corresponding ketone, (4-bromophenyl)(phenyl)methanone, also known as p-bromobenzophenone. This method is particularly useful when the ketone is readily available.
Reaction Scheme:
Caption: Reduction of p-bromobenzophenone.
Experimental Protocol (Wolff-Kishner Reduction):
A detailed procedure for the synthesis of p-bromodiphenylmethane from 1-p-bromophenyl-1-phenyl-2,2,2-trichloroethane (which is derived from p-bromobenzophenone) is described in Organic Syntheses.[5][6] The final step of this multi-step synthesis involves a reduction that is analogous to the Wolff-Kishner reduction.
-
Prepare a solution of potassium hydroxide in diethylene glycol and water.
-
Heat the mixture to distill off the water until the internal temperature reaches 180 °C.
-
Cool the solution and add 1-p-bromophenyl-1-phenyl-2,2,2-trichloroethane.
-
Heat the mixture to reflux for several hours.
-
Pour the hot solution onto crushed ice and allow it to stand overnight.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Trustworthiness and Self-Validation:
The protocol from Organic Syntheses is a well-established and peer-reviewed procedure, ensuring its reliability.[5][6] The reported yield and melting point of the product serve as benchmarks for successful synthesis.
Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Spectroscopic Characterization
| Technique | Expected Data |
| ¹H NMR | Aromatic protons: multiplet at δ 7.06–7.40 ppm; Benzyl CH₂: singlet at δ 3.94 ppm.[2] |
| ¹³C NMR | Aromatic carbons: δ 120–140 ppm; Benzyl carbon: ~δ 41 ppm. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 247/249 (due to bromine isotopes), with a characteristic fragment at m/z 167 (loss of Br) and m/z 91 (tropylium ion).[1] |
| IR Spectroscopy | C-H stretching (aromatic): ~3030-3080 cm⁻¹; C-H stretching (aliphatic): ~2850-2925 cm⁻¹; C=C stretching (aromatic): ~1450-1600 cm⁻¹; C-Br stretching: ~500-600 cm⁻¹. |
Characterization Workflow:
Caption: Workflow for the characterization of this compound.
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the structure. The characteristic singlet for the two benzylic protons around 3.94 ppm is a key indicator of the product.[2] The complex multiplet in the aromatic region (7.06-7.40 ppm) corresponds to the nine aromatic protons.[2]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments. The benzylic carbon will appear around 41 ppm, while the aromatic carbons will be in the typical downfield region. The carbon attached to the bromine atom will be shifted to a higher field compared to the other aromatic carbons.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak, which will exhibit the characteristic isotopic pattern of bromine (approximately 1:1 ratio for M⁺ and M⁺+2). The fragmentation pattern, including the loss of the bromine atom and the formation of the stable tropylium ion (m/z 91), provides further structural confirmation.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the methylene bridge. The C-Br stretching frequency will be observed in the fingerprint region.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of compounds. Its primary utility lies in its ability to undergo further transformations at both the aryl bromide and the benzylic positions.
-
Cross-Coupling Reactions: The aryl bromide is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
Benzylic Functionalization: The benzylic protons are susceptible to radical or oxidative functionalization, enabling the introduction of other functional groups at this position.[2]
-
Medicinal Chemistry: The diphenylmethane scaffold is a common motif in many biologically active molecules. This compound serves as a starting material for the synthesis of novel drug candidates.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound (CAS 2116-36-1). By understanding the underlying principles of the synthetic methods and the expected outcomes of the characterization techniques, researchers can confidently prepare and utilize this important chemical intermediate in their research and development endeavors. The detailed protocols and field-proven insights presented herein are intended to facilitate the successful application of this versatile building block in the synthesis of complex organic molecules.
References
An In-depth Technical Guide to 1-Benzyl-4-bromobenzene: Synthesis, Characterization, and Applications in Modern Organic Chemistry
This technical guide provides a comprehensive overview of 1-benzyl-4-bromobenzene, a versatile building block in organic synthesis, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis, spectroscopic characterization, and key applications, offering field-proven insights and detailed methodologies.
Core Molecular Attributes of this compound
This compound, also known as 4-bromodiphenylmethane, is an aromatic compound featuring a benzyl group attached to a brominated benzene ring. This structure provides two distinct points for chemical modification: the C-Br bond, which is amenable to a variety of cross-coupling reactions, and the benzylic methylene bridge, which can be a site for functionalization.
Physicochemical and Spectroscopic Data
The key quantitative data for this compound are summarized in the table below. This information is critical for reaction planning, purification, and structural confirmation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁Br | --INVALID-LINK--[1] |
| Molecular Weight | 247.13 g/mol | --INVALID-LINK--[2] |
| CAS Number | 2116-36-1 | --INVALID-LINK--[2] |
| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 1.3 ± 0.1 g/cm³ | --INVALID-LINK--[2] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be achieved through several methods, including the Friedel-Crafts benzylation of bromobenzene.[3][4] However, a more controlled and high-yielding approach involves a palladium-catalyzed cross-coupling reaction. Below is a detailed, self-validating protocol adapted from established literature.[5]
Palladium-Catalyzed Cross-Coupling Synthesis
This protocol describes a Negishi-like coupling, which offers good functional group tolerance and high efficiency. The causality behind this choice is the mild reaction conditions and the high selectivity, minimizing the formation of byproducts often seen in classical Friedel-Crafts alkylations.[6]
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol:
-
Preparation of the Organozinc Reagent: In a nitrogen-purged flask, to a stirred solution of benzylmagnesium chloride (2.0M in THF, 21 mL, 42 mmol) at room temperature, add a solution of thrice-fused zinc chloride (6.80 g, 50.0 mmol) in THF (50 mL). The resulting slurry is stirred for 1 hour. The in-situ formation of the organozinc reagent is crucial as it is generally more stable and less reactive than the corresponding Grignard reagent, leading to cleaner reactions.
-
Cross-Coupling Reaction: To this slurry, add 1-bromo-4-iodobenzene (10.0 g, 35.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (450 mg, 0.4 mmol) in THF (30 mL). The reaction mixture is stirred at room temperature for 16 hours. The palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the catalytic cycle.
-
Work-up and Purification: The reaction is quenched with 2M hydrochloric acid (50 mL). The mixture is extracted three times with hexanes. The combined organic extracts are washed with saturated sodium bicarbonate solution and 10% sodium thiosulfate solution. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel using hexanes as the eluent to yield this compound as a colorless oil (7.05 g, 80% yield).[5]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected spectral data are discussed below, providing a basis for quality control and reaction monitoring.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule. The benzylic protons (CH₂) are expected to appear as a singlet around 4.0 ppm. The aromatic protons will be in the range of 7.0-7.5 ppm. The protons on the brominated ring will appear as two doublets (an AA'BB' system) due to their coupling, while the protons on the unsubstituted benzyl ring will show more complex splitting patterns.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the benzylic carbon is expected around 41 ppm. The aromatic carbons will resonate in the region of 120-142 ppm. The carbon atom attached to the bromine (ipso-carbon) is expected to be shielded due to the "heavy atom effect," appearing upfield compared to what would be expected based on electronegativity alone.[7]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region. A key feature will be the C-Br stretching vibration, which is expected in the far-infrared region, typically around 600-500 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 246 and 248. A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), is also expected due to the facile cleavage of the benzylic bond.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
Key Reactions
-
Suzuki-Miyaura Cross-Coupling: The C-Br bond can be readily coupled with boronic acids or their esters in the presence of a palladium catalyst to form new C-C bonds. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl and substituted aromatic systems.
-
Other Cross-Coupling Reactions: It can also participate in other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig aminations, providing access to a wide range of functionalized derivatives.
-
Benzylic Functionalization: The benzylic protons can be abstracted to form a carbanion, which can then react with various electrophiles. Alternatively, the benzylic position can be oxidized to a carbonyl group.
Application in the Synthesis of Anticancer Agents
A notable application of this scaffold is in the synthesis of novel anticancer agents. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and evaluated for their anticancer activity.[8] In these syntheses, the 1-benzyl- moiety is a key structural feature that contributes to the biological activity of the final compounds. The study showed that certain derivatives exhibited potent inhibitory activity against breast cancer (MCF-7) cell lines and VEGFR-2, a key target in angiogenesis.[8]
Caption: Logical relationship of this compound in the synthesis of anticancer agents.
Conclusion
This compound is a chemical intermediate of significant value to the research and drug development community. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an ideal starting material for the synthesis of complex molecular architectures. The detailed synthetic protocol and spectroscopic analysis provided in this guide serve as a practical resource for scientists working in organic synthesis and medicinal chemistry. The demonstrated application in the development of novel anticancer agents underscores the importance of this compound as a key building block in the quest for new therapeutic agents.
References
- 1. This compound | C13H11Br | CID 236000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:2116-36-1 | Chemsrc [chemsrc.com]
- 3. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Benzyl-4-bromobenzene
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical imperative, offering unparalleled insight into the molecular framework of organic compounds. This guide provides a comprehensive analysis of 1-Benzyl-4-bromobenzene (CAS: 2116-36-1, Molecular Formula: C₁₃H₁₁Br), a versatile aryl building block frequently employed in the synthesis of more complex molecular targets.[1][2][3]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, instead focusing on the causality behind spectral features and the logic underpinning experimental design. We will dissect the ¹H and ¹³C NMR spectra of this compound, providing predictive data, a robust experimental protocol for data acquisition, and a framework for confident spectral interpretation.
Molecular Structure and Proton/Carbon Environments
A thorough analysis begins with a clear understanding of the molecule's structure and the unique electronic environments of its constituent atoms.
Caption: Structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict three distinct signal regions.
Chemical Shift (δ) and Multiplicity
-
Methylene Protons (H7): The two protons of the methylene bridge (-CH₂-) are chemically equivalent and isolated from other protons by more than three bonds. Consequently, they do not exhibit spin-spin coupling and are expected to appear as a sharp singlet . Situated between two aromatic rings, their electron density is reduced, shifting their resonance downfield to an approximate region of δ 3.9-4.1 ppm .
-
Bromophenyl Protons (H2'/H6' and H3'/H5'): The para-substitution on this ring creates a plane of symmetry, making the protons at C2' and C6' chemically equivalent, as are the protons at C3' and C5'. This arrangement gives rise to an AA'BB' spin system, which often simplifies to appear as two distinct doublets .
-
H3'/H5': These protons are ortho to the electron-donating alkyl substituent and meta to the electron-withdrawing bromine atom. They are expected to resonate further upfield, around δ 7.0-7.2 ppm .
-
H2'/H6': These protons are ortho to the electronegative bromine atom, which deshields them significantly, shifting their signal downfield to approximately δ 7.3-7.5 ppm .
-
-
Phenyl Protons (Hortho, Hmeta, Hpara): The five protons on the unsubstituted benzyl ring are not equivalent and will overlap, producing a complex multiplet . Their chemical shifts are generally found in the standard aromatic region of δ 7.1-7.4 ppm .
Spin-Spin Coupling (J)
The splitting of signals into doublets, triplets, or multiplets is caused by the magnetic influence of neighboring, non-equivalent protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz).
-
In the 4-bromophenyl ring, the primary coupling observed is between the adjacent H2'/H6' and H3'/H5' protons. This is a three-bond coupling (³J), and for ortho protons on a benzene ring, the coupling constant is typically in the range of 6-10 Hz .[4][5]
Integration
The area under each NMR signal is directly proportional to the number of protons it represents. For this compound, the expected integration ratio would be:
-
Methylene singlet: 2H
-
Unsubstituted phenyl multiplet: 5H
-
Substituted phenyl doublets: 4H (2H for each doublet)
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom, providing a direct count of the non-equivalent carbons in the molecule.
Predicted Chemical Shifts (δ)
Due to symmetry, we expect to see 9 distinct signals in the ¹³C NMR spectrum of this compound.
-
Methylene Carbon (C7): This aliphatic carbon will appear at the highest field (lowest ppm value), predicted in the range of δ 40-45 ppm .
-
Aromatic Carbons:
-
C4' (ipso-Carbon to Bromine): The chemical shift of a carbon atom directly attached to a halogen is influenced by the "heavy atom effect." For bromine, this effect is shielding, causing the signal to appear further upfield than might be expected based on electronegativity alone.[6] We predict this signal around δ 120-122 ppm .
-
Unsubstituted Phenyl Carbons (C9-C13): These carbons will resonate in the typical aromatic region of δ 126-130 ppm . The signal for the para-carbon (C11) will likely be the furthest upfield in this group.
-
Bromophenyl Carbons (C2', C3', C5', C6'): The carbons ortho and meta to the bromine (C2'/C6' and C3'/C5') are predicted to appear around δ 130-133 ppm .
-
Quaternary Carbons (C1', C8): The two carbons that do not bear any protons (C1', the ipso-carbon of the benzyl group, and C8, the ipso-carbon of the phenyl group) will typically have lower intensity signals and resonate further downfield, in the range of δ 138-142 ppm .
-
To definitively assign these carbons, advanced NMR experiments such as DEPT-135 (which shows CH and CH₃ as positive signals and CH₂ as negative signals) and 2D NMR (HSQC, HMBC) would be employed.
A Self-Validating Experimental Protocol
Acquiring high-quality, reproducible NMR data requires meticulous attention to the experimental procedure. The following protocol is designed to be self-validating by ensuring sample purity and optimizing acquisition parameters for maximum resolution and signal-to-noise.
Part 1: NMR Sample Preparation
The quality of the final spectrum is critically dependent on the quality of the sample. The presence of particulate matter will disrupt the magnetic field homogeneity, leading to broad spectral lines that obscure fine details like coupling constants.[7][8]
Methodology:
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial. The concentration should be sufficient to achieve a good signal-to-noise ratio in a reasonable number of scans.[8]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Deuterated solvents are essential as they are "invisible" in ¹H NMR and their deuterium signal is used by the spectrometer to "lock" the magnetic field, preventing drift.[9]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for high-resolution spectra.[8]
-
Filtration (Critical Step): To eliminate suspended impurities, filter the solution directly into a clean, 5 mm NMR tube. A simple and effective filter can be made by pushing a small plug of cotton wool or Kimwipe into a Pasteur pipette.[7][10] This step is the primary safeguard against poor line shape.
-
Volume Adjustment: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL). This height ensures the sample fills the detection region of the spectrometer's RF coil, which is crucial for proper shimming (homogenizing the magnetic field).[9][11]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly near the top.
Part 2: Spectrometer Setup and Data Acquisition
The choice of acquisition parameters is a balance between resolution, sensitivity, and total experiment time. The parameters below are a robust starting point for a modern 400 MHz spectrometer.
Methodology:
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent (e.g., CDCl₃).
-
Shimming: Perform an automated or manual shimming procedure. This process adjusts small electromagnetic coils to maximize the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.[11]
-
Parameter Optimization: Load a standard ¹H or ¹³C experiment and adjust the following key parameters.
-
Spectral Width (SW): Define the frequency range to be observed. For ¹H NMR, a range of -2 to 12 ppm is typically sufficient. For ¹³C NMR, 0 to 220 ppm is standard.[12]
-
Acquisition Time (AQ): This is the duration for which the signal (FID) is recorded. A longer AQ results in better digital resolution, allowing for the clear distinction of closely spaced peaks. A typical value for ¹H NMR is 2-4 seconds.[13][14]
-
Relaxation Delay (D1): This is the waiting period between successive pulses to allow the nuclei to return to thermal equilibrium. For quantitative ¹H NMR, D1 should be at least 5 times the longest T₁ relaxation time. For routine qualitative spectra, a D1 of 1-2 seconds is often sufficient.[14]
-
Number of Scans (NS): This is the number of times the experiment is repeated and the results are averaged. Increasing the number of scans improves the signal-to-noise ratio (S/N) by a factor of the square root of NS.[13] For a ~10 mg sample, ¹H NMR may require only 8-16 scans, while ¹³C NMR, being inherently less sensitive, may require 128 scans or more.
-
-
Acquisition: Start the data acquisition.
-
Data Processing: Once acquired, the Free Induction Decay (FID) signal is converted into the familiar frequency-domain spectrum via a Fourier Transform (FT). This is followed by phase and baseline correction to produce the final, interpretable spectrum.
Caption: A logical workflow diagram illustrating the key stages of NMR spectrum analysis.
Summary of Predicted Spectral Data
The following table consolidates the predicted ¹H and ¹³C NMR data for this compound, providing a clear reference for experimental verification.
| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |
| ¹H | H7 (-CH₂) | 3.9 - 4.1 | singlet (s) | N/A | 2H |
| H3'/H5' | 7.0 - 7.2 | doublet (d) | 6-10 | 2H | |
| Phenyl (ortho, meta, para) | 7.1 - 7.4 | multiplet (m) | N/A | 5H | |
| H2'/H6' | 7.3 - 7.5 | doublet (d) | 6-10 | 2H | |
| ¹³C | C7 (-CH₂) | 40 - 45 | CH₂ | N/A | N/A |
| C4' (C-Br) | 120 - 122 | C (quat.) | N/A | N/A | |
| C9-C13, C2', C3' | 126 - 133 | CH | N/A | N/A | |
| C1', C8 | 138 - 142 | C (quat.) | N/A | N/A |
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of key synthetic intermediates like this compound. By understanding the underlying principles of chemical shifts, coupling constants, and the electronic effects of substituents, researchers can confidently assign spectral features to their corresponding atomic environments. The rigorous application of the detailed experimental protocols outlined in this guide ensures the acquisition of high-fidelity data, forming a solid foundation for any research or development endeavor. This synergistic approach of theoretical prediction and meticulous experimental practice empowers scientists to harness the full analytical power of NMR spectroscopy.
References
- 1. This compound | C13H11Br | CID 236000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:2116-36-1 | Chemsrc [chemsrc.com]
- 3. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. organomation.com [organomation.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. sites.bu.edu [sites.bu.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-4-bromobenzene
This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 1-benzyl-4-bromobenzene. In the absence of a publicly available experimental mass spectrum for this specific analyte in common databases, this document leverages fundamental principles of mass spectrometry and well-documented fragmentation pathways of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis.
Introduction to the Analyte and Mass Spectrometry Approach
This compound is an aromatic compound featuring a diphenylmethane core with a bromine substituent on one of the phenyl rings. Understanding its behavior under mass spectrometric conditions is crucial for its identification in complex matrices, for quality control in its synthesis, and for metabolism studies in drug development.
Electron Ionization (EI) is the most common ionization technique for the analysis of relatively non-polar, volatile small molecules. In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte in the gas phase, leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M⁺•). The internal energy imparted during ionization often causes the molecular ion to undergo characteristic fragmentation, yielding a series of fragment ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint of the molecule.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is predicted to be dominated by several key processes, primarily driven by the formation of stable carbocations and the presence of the halogen atom.
The Molecular Ion and Isotopic Pattern
The molecular weight of this compound (C₁₃H₁₁Br) is approximately 246.0 g/mol (for ⁷⁹Br) and 248.0 g/mol (for ⁸¹Br). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity at m/z 246 and 248.[1] This distinctive isotopic signature is a key indicator for the presence of a single bromine atom in the molecule.
Benzylic Cleavage and Tropylium Ion Formation
The most facile fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-C bond.[2] This is due to the formation of the highly stable benzyl cation (C₇H₇⁺). This cation readily rearranges to the even more stable, aromatic tropylium ion.[3][4][5] This rearrangement is a common and highly favorable process in mass spectrometry.[4] Consequently, the base peak (the most intense peak) in the mass spectrum of this compound is anticipated to be at m/z 91 .
The formation of the tropylium ion can be visualized as follows:
References
A Technical Guide to the IUPAC Nomenclature of C13H11Br Aromatic Compounds
For researchers, scientists, and drug development professionals, precision in chemical communication is paramount. The molecular formula C13H11Br represents not a single entity, but a diverse landscape of structural isomers, each with unique chemical and pharmacological properties. An unambiguous and systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is therefore essential for documentation, regulatory submission, and reproducible research.
This guide provides an in-depth analysis of the IUPAC nomenclature for aromatic compounds with the formula C13H11Br. We will deconstruct the naming process based on the most probable aromatic core structures, offering a logical framework for systematically identifying and naming these isomers.
Part 1: Foundational Isomeric Scaffolds for C13H11Br
The formula C13H11Br suggests a C13 aromatic hydrocarbon scaffold that has been substituted with a single bromine atom. The two most prevalent and logical parent structures are diphenylmethane (C13H12) and methylbiphenyl (C13H12) . Our analysis will focus on the brominated derivatives of these two core systems.
The Diphenylmethane Family
Diphenylmethane consists of two phenyl rings linked by a central methylene (-CH2-) bridge.[1][2] Bromination can occur either on this methylene bridge or on one of the phenyl rings.
-
Substitution on the Methylene Bridge: When a bromine atom replaces a hydrogen on the central carbon, the resulting compound is Bromodiphenylmethane .[3][4] This is the preferred IUPAC name for the structure (C6H5)2CHBr.[3][5][6] It is also commonly known as benzhydryl bromide or α-bromodiphenylmethane.[3][4][7]
-
Substitution on a Phenyl Ring: When bromine substitutes a hydrogen on one of the phenyl rings, its position is indicated by a numerical locant. The rings are numbered starting from the carbon atom attached to the methylene bridge. Since the two rings are identical, numbering can start on either one.
-
2-Bromodiphenylmethane: Bromine is at the ortho position. The IUPAC name is 1-benzyl-2-bromobenzene.[8]
-
3-Bromodiphenylmethane: Bromine is at the meta position. The IUPAC name is 1-benzyl-3-bromobenzene.
-
4-Bromodiphenylmethane: Bromine is at the para position. The IUPAC name is 1-benzyl-4-bromobenzene.[9]
-
The Methylbiphenyl Family
Biphenyl is a system of two phenyl rings connected by a single bond.[10] The addition of a methyl group creates methylbiphenyl, which itself has multiple isomers. Bromination of this structure leads to a significantly larger and more complex set of isomers. The IUPAC nomenclature requires a systematic approach to numbering and substituent prioritization.[11][12][13]
-
Numbering Convention: In a biphenyl system, one ring is numbered 1 through 6, and the second ring is numbered 1' through 6' (read as "one prime," "two prime," etc.). The carbons attached by the single bond are designated 1 and 1'.[11][12]
-
Types of Isomers:
-
Bromine on the Methyl Group: The substituent is a (bromomethyl) group. For example, 4-(Bromomethyl)biphenyl .[14][15][16]
-
Bromine on a Phenyl Ring: Both the bromo and methyl groups are substituents on the biphenyl core. The substituents are listed alphabetically. For example, 4'-Bromo-4-methylbiphenyl .[17] The IUPAC name for this structure is 1-bromo-4-(4-methylphenyl)benzene.[17]
-
Part 2: A Systematic Protocol for IUPAC Nomenclature
To ensure accuracy and consistency, a stepwise protocol should be followed when naming complex aromatic compounds. This process forms a self-validating system, ensuring that the final name logically corresponds to the structure.[18][19]
Step 1: Identify the Parent Hydride The parent hydride is the principal or foundational structure. According to IUPAC rules, a ring system generally has seniority over a chain.[20][21]
-
For C13H11Br, the most common parent hydrides are diphenylmethane or biphenyl .
Step 2: Identify and Name All Substituents List all atoms or groups that replace hydrogen on the parent hydride.
-
In this case, the substituents are -Br (bromo) and potentially -CH3 (methyl) or -CH2Br (bromomethyl) .
Step 3: Number the Parent Hydride Core Assign numerical locants to the carbons of the parent structure to give the substituents the lowest possible numbers.
-
Diphenylmethane: Numbering begins at the carbon of each ring that is attached to the methylene bridge.
-
Biphenyl: The carbons joined by the single bond are 1 and 1'. Numbering proceeds around each ring to give substituents the lowest locants.[12][13]
Step 4: Assemble the Full IUPAC Name Combine the components in the standard order: (Locants)-(Substituents in alphabetical order)(Parent Hydride Name).
-
Example: For a biphenyl with a methyl group at position 4 and a bromine at position 4' of the other ring, the name is assembled as: 4'-Bromo-4-methyl-1,1'-biphenyl.
Experimental Workflow for Nomenclature Determination
Caption: A systematic workflow for determining the IUPAC name of a substituted aromatic compound.
Part 3: Data Summary and Isomer Visualization
Table 1: Summary of Common C13H11Br Aromatic Isomers
| Molecular Structure Parent | Substitution Pattern | Preferred IUPAC Name | CAS Number |
| Diphenylmethane | Bromine on methylene carbon | Bromodiphenylmethane | 776-74-9[3] |
| Diphenylmethane | Bromine on phenyl ring (ortho) | 2-Bromodiphenylmethane | 23450-18-2[8] |
| Diphenylmethane | Bromine on phenyl ring (para) | 4-Bromodiphenylmethane | 2116-36-1[9] |
| Biphenyl | Bromomethyl group on ring | 4-(Bromomethyl)biphenyl | 2567-29-5[14] |
| Biphenyl | Bromo and Methyl on rings | 4'-Bromo-4-methylbiphenyl | 50670-49-0[17] |
Isomeric Relationships Diagram
This diagram illustrates the derivation of specific isomers from the two primary parent hydrides.
Caption: Derivation of C13H11Br isomers from their parent hydrocarbon scaffolds.
References
- 1. Diphenylmethane - Wikipedia [en.wikipedia.org]
- 2. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]
- 3. Bromodiphenylmethane | C13H11Br | CID 236603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Bromodiphenylmethane, 90% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. CAS RN 776-74-9 | Fisher Scientific [fishersci.com]
- 7. Benzene, 1,1'-(bromomethylene)bis- [webbook.nist.gov]
- 8. 2-Bromodiphenylmethane | C13H11Br | CID 13061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Biphenyl - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. 368950050 [thermofisher.com]
- 15. 1,1'-Biphenyl, 4-(bromomethyl)- | C13H11Br | CID 257716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-(Bromomethyl)biphenyl, 96% | Fisher Scientific [fishersci.ca]
- 17. 4-Bromo-4'-methylbiphenyl | C13H11Br | CID 521291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Naming Aromatic Compounds | Systems & Examples | Study.com [study.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. echemi.com [echemi.com]
An In-Depth Technical Guide to the Solubility of 1-Benzyl-4-bromobenzene in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Benzyl-4-bromobenzene is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a benzyl group attached to a brominated benzene ring, provides two distinct reactive sites, making it a valuable building block for complex molecular architectures.[1] This compound is particularly prominent in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, and serves as a precursor for various derivatives, including potential anticancer agents.[1][2] A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use in these synthetic applications, influencing reaction kinetics, purification strategies, and overall yield. This guide provides a comprehensive overview of the solubility of this compound, grounded in its physicochemical properties and the fundamental principles of solubility.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physical and chemical characteristics. The key properties of this compound are summarized in the table below:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁Br | [1][3] |
| Molecular Weight | 247.13 g/mol | [1][3] |
| Melting Point | 110-112 °C | [3] |
| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Lipophilicity (logP) | ~4.2 | [1] |
The high lipophilicity (logP of ~4.2) of this compound is a strong indicator of its preferential solubility in non-polar organic solvents over polar solvents like water.[1] The large, non-polar hydrocarbon structure dominates the molecule's character, despite the slight polarity introduced by the bromine atom.
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle for predicting solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another.[4][5] For this compound, the following factors are key:
-
Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces, which are significant due to the large, polarizable electron cloud of the aromatic rings. The bromine atom also introduces a weak dipole moment.
-
Solvent Polarity: Organic solvents can be broadly categorized as polar (protic and aprotic) and non-polar. Given the predominantly non-polar nature of this compound, it is expected to have higher solubility in non-polar and weakly polar aprotic solvents. In contrast, its solubility in highly polar solvents, especially protic solvents like water, is expected to be very low. This is because the strong hydrogen bonds between water molecules would need to be broken to accommodate the non-polar solute, which is energetically unfavorable.[5]
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4][6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent.
Qualitative Solubility Profile of this compound
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | [1] Good balance of polarity to interact with the C-Br bond while being non-polar enough to solvate the hydrocarbon structure. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [1] Similar reasoning to DCM. |
| Toluene | Non-polar | Soluble | [7] "Like dissolves like" principle; both are aromatic hydrocarbons. |
| Hexane | Non-polar | Sparingly Soluble | [7] While non-polar, the aliphatic nature of hexane is less compatible with the aromatic structure of the solute. |
| Acetone | Polar Aprotic | Soluble | [6] A moderately polar solvent that can effectively solvate the solute. |
| Ethanol | Polar Protic | Sparingly Soluble | [6] The hydrogen bonding network of ethanol makes it less favorable for dissolving a non-polar solute. |
| Water | Polar Protic | Insoluble | [5][6][8] The high polarity and strong hydrogen bonding of water make it a very poor solvent for the non-polar this compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an experimental determination is necessary. The isothermal saturation method is a common and reliable technique for this purpose.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that saturation is reached and some undissolved solid remains.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample to a known volume with the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)
Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility in a Practical Setting
-
Purity of Solute and Solvent: Impurities can alter the measured solubility. It is crucial to use high-purity materials for accurate determinations.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.
-
Particle Size: While particle size does not affect the equilibrium solubility, it can influence the rate of dissolution. Smaller particles will reach equilibrium faster due to a larger surface area.
Applications in Research and Development
A clear understanding of the solubility of this compound is critical for its application in:
-
Reaction Solvent Selection: Choosing a solvent in which this compound is sufficiently soluble is essential for achieving homogeneous reaction conditions and optimal reaction rates in processes like Suzuki couplings.[9]
-
Crystallization and Purification: Solubility data is vital for developing effective crystallization procedures for the purification of this compound and its derivatives.
-
Drug Development: For its derivatives being investigated as potential pharmaceuticals, solubility in various media (including biorelevant solvents) is a key parameter influencing bioavailability.[2]
Conclusion
This compound is a lipophilic, predominantly non-polar molecule with good solubility in non-polar and moderately polar aprotic organic solvents, and poor solubility in polar protic solvents like water. While specific quantitative data is sparse, its solubility can be reliably predicted based on its physicochemical properties and the principles of "like dissolves like." For precise applications, the experimental protocol outlined in this guide provides a robust method for determining its solubility in any solvent of interest. This knowledge is indispensable for researchers and scientists in optimizing synthetic routes and in the development of new chemical entities.
References
- 1. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. reddit.com [reddit.com]
- 9. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
A Senior Application Scientist's Guide to Sourcing and Quality Control of 1-Benzyl-4-bromobenzene for Research and Drug Development
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for 1-Benzyl-4-bromobenzene (CAS No. 2116-36-1), a critical building block in medicinal chemistry, and outlines a robust framework for its quality control upon receipt. This guide emphasizes the importance of informed supplier selection and rigorous in-house verification to ensure the integrity of your research and development programs.
The Strategic Importance of this compound in Drug Discovery
This compound, also known as 4-bromodiphenylmethane, is a versatile bifunctional molecule. Its utility in organic synthesis stems from two key reactive sites: the benzylic protons, which can be functionalized, and the aryl bromide, which is a prime handle for transition-metal-catalyzed cross-coupling reactions.[1] This dual reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.
In the realm of medicinal chemistry, this compound and its derivatives have been implicated in the synthesis of a variety of biologically active compounds. For instance, the core structure is found in precursors to kinase inhibitors, which are a cornerstone of modern oncology treatments. The benzyl group can be strategically modified to interact with specific amino acid residues in the kinase active site, while the aryl bromide allows for the facile introduction of various moieties to modulate solubility, potency, and pharmacokinetic properties.[2] Furthermore, benzyl-substituted aromatic compounds are integral to the development of antiviral agents.[3][4][5]
Navigating the Commercial Supplier Landscape
The selection of a reliable commercial supplier for this compound is a critical first step in any research campaign. The quality of this starting material will directly impact the success, reproducibility, and scalability of your synthetic efforts. A thorough evaluation of potential suppliers should extend beyond mere price and availability.
Below is a comparative table of several commercial suppliers of this compound, compiled from publicly available information. It is imperative to note that product specifications and availability are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Stated Purity | Available Quantities | Certificate of Analysis (CoA) Provided |
| Sigma-Aldrich (Merck) | "AldrichCPR" - Purity not specified; buyer assumes responsibility for confirmation[6] | 1g, 5g | A CoA may be available, but analytical data is not collected for this specific product line[6] |
| Benchchem | High-purity | Inquiry for details | Yes, upon request |
| Chemsrc | Typically ≥98.0% (from listed suppliers)[7] | 100g, 1kg, 100kg, 1000kg (varies by supplier)[7] | Varies by individual supplier on the platform |
| CymitQuimica | 95%, 99% | 1g and larger quantities | Varies by individual supplier on the platform |
Key Considerations When Selecting a Supplier:
-
Purity and Impurity Profile: A higher purity is not always the only metric of importance. Understanding the potential impurities is crucial. For instance, residual starting materials from the synthesis of this compound (e.g., bromobenzene, benzyl chloride) could interfere with subsequent reactions.[8]
-
Certificate of Analysis (CoA): Always request a lot-specific CoA.[9] This document should provide, at a minimum, the purity as determined by a reliable analytical method (e.g., HPLC, GC), and confirmation of identity (e.g., by ¹H NMR).
-
Supplier Reputation and Certifications: Prefer suppliers with a strong track record in the pharmaceutical and research chemical sectors. Certifications such as ISO 9001 can provide an additional layer of confidence in their quality management systems.[10]
-
Technical Support: A supplier with knowledgeable technical support can be an invaluable resource for addressing any questions or concerns regarding the product's specifications or handling.
The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for this compound:
Caption: A decision-making workflow for the selection of a commercial supplier.
In-House Quality Control: A Non-Negotiable Step
Upon receipt of this compound, it is incumbent upon the researcher to perform in-house quality control (QC) to verify the identity and purity of the material. This self-validating step is crucial for troubleshooting any unexpected reactivity or results in your experiments. The QC process should be guided by established principles of analytical method validation, such as those outlined in the ICH Q2(R1) guidelines.[11][12][13]
The following diagram outlines a comprehensive QC workflow for an incoming batch of this compound:
References
- 1. usp.org [usp.org]
- 2. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CAS#:2116-36-1 | Chemsrc [chemsrc.com]
- 8. This compound (2116-36-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. starodub.nl [starodub.nl]
Introduction: The Emergence of a Versatile Chemical Intermediate
An In-Depth Technical Guide to 4-Bromodiphenylmethane: From Historical Discovery to Modern Applications
4-Bromodiphenylmethane, a bromo-substituted derivative of diphenylmethane, represents a cornerstone building block in synthetic organic chemistry.[1] While not a household name, this compound is a critical precursor and intermediate in the synthesis of numerous high-value molecules, particularly in the pharmaceutical industry.[2][3] Its unique structure, featuring a reactive benzylic bromide and a diphenylmethyl scaffold, provides chemists with a versatile tool for constructing complex molecular architectures. This guide offers a comprehensive overview of 4-Bromodiphenylmethane, from its earliest documented syntheses to its contemporary applications, providing researchers and drug development professionals with a detailed understanding of its properties, preparation, and utility.
| Identifier | Value |
| IUPAC Name | 1-(bromomethyl)-4-phenylbenzene |
| CAS Number | 2116-36-1 |
| Molecular Formula | C₁₃H₁₁Br |
| Molecular Weight | 247.13 g/mol [1][4][5] |
Part 1: Historical Context and Synthesis Evolution
The history of 4-Bromodiphenylmethane is intrinsically linked to the broader development of synthetic methodologies for creating diarylmethanes. Early preparations were often characterized by harsh reaction conditions and the use of potent, less selective reagents.
One of the notable historical methods for synthesizing the parent compound, p-Bromodiphenylmethane, involved the reduction of p-bromobenzophenone using hydriodic acid and red phosphorus in a sealed tube at high temperatures (160°C).[6] While effective, this approach utilizes hazardous materials and lacks the efficiency and scalability required for modern chemical production.
A significant advancement in its synthesis was a modification of the work published by Galun, Kaluszyner, and Bergmann, which employed inexpensive, commercially available starting materials.[6] This method, detailed in Organic Syntheses, represented a move towards more practical and reproducible laboratory preparations. Over time, synthetic approaches have evolved further, focusing on direct bromination of diphenylmethane or Friedel-Crafts-type alkylations, which offer more controlled and efficient pathways to the desired product.
Part 2: Core Synthesis Methodologies
The preparation of 4-Bromodiphenylmethane can be approached through several synthetic routes. The choice of method often depends on the available starting materials, required scale, and desired purity. Below are detailed protocols for two common and historically significant approaches.
Methodology 1: Friedel-Crafts Alkylation Route
This procedure is a robust, multi-step synthesis suitable for producing isomer-free p-Bromodiphenylmethane, a closely related isomer that illustrates a classic synthetic pathway. The key step involves an acid-catalyzed Friedel-Crafts alkylation of bromobenzene with a phenyl-substituted alcohol.
Rationale: The use of a strong acid catalyst (a mixture of concentrated sulfuric acid and oleum) is essential to generate a stabilized carbocation intermediate from 1-phenyl-2,2,2-trichloroethanol.[6] This electrophile then attacks the electron-rich bromobenzene ring. The subsequent cleavage of the trichloromethyl group is achieved via a haloform-type reaction using a strong base in a high-boiling solvent.
Experimental Protocol: Synthesis of p-Bromodiphenylmethane [6]
-
Step A: Preparation of 1-Phenyl-2,2,2-trichloroethanol
-
In a suitable reaction vessel, cool a mixture of freshly distilled benzaldehyde (2.00 moles) in chloroform (3.35 moles).
-
While stirring and maintaining the temperature below 45°C, add powdered potassium hydroxide (123 g) portion-wise over 1-1.5 hours.
-
Continue stirring at 40-50°C for an additional hour.
-
Pour the reaction mixture into a dilute sulfuric acid solution (60 ml H₂SO₄ in 3 L of water).
-
Extract the aqueous phase with chloroform, wash the combined organic layers with 10% sodium carbonate solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and distill the residue to yield 1-phenyl-2,2,2-trichloroethanol.
-
-
Step B: Preparation of 1-p-Bromophenyl-1-phenyl-2,2,2-trichloroethane
-
In a round-bottomed flask fitted with a mechanical stirrer, place 1-phenyl-2,2,2-trichloroethanol (0.60 mole) and bromobenzene (0.77 mole).
-
Cool the flask in an ice-water bath. While stirring vigorously, add a pre-mixed solution of concentrated sulfuric acid (120 ml) and 20% oleum (50 ml) at a rate that keeps the internal temperature below 10°C.
-
After the addition, stir for 30 minutes at 10°C, followed by 4-5 hours at room temperature.
-
Pour the mixture onto cracked ice (1 kg) and allow it to stand overnight.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol.
-
-
Step C: Preparation of p-Bromodiphenylmethane
-
To a flask containing diethylene glycol, add a solution of potassium hydroxide (190 g in 100 ml of water).
-
Distill off the water until the internal temperature reaches 180°C.
-
Cool the solution to below 100°C and add 1-p-bromophenyl-1-phenyl-2,2,2-trichloroethane (0.40 mole).
-
Heat the mixture to reflux and stir for 5 hours.
-
Pour the hot solution onto cracked ice (3 kg). The oily product layer will separate.
-
Dissolve the oil in ether, wash the ether layer with water, dry over anhydrous magnesium sulfate, and remove the solvent.
-
Distill the crude product under reduced pressure to obtain pure p-Bromodiphenylmethane.
-
Methodology 2: Direct Radical Bromination
This method provides a more direct route to bromodiphenylmethane (the benzylic isomer) by selectively brominating the methylene bridge of diphenylmethane.
Rationale: This reaction proceeds via a free-radical mechanism. The initiation step involves the homolytic cleavage of bromine (Br₂) into two bromine radicals (Br•) using an external energy source like light (hν) or heat. The bromine radical then abstracts a hydrogen atom from the methylene carbon of diphenylmethane, forming a stable, resonance-delocalized benzhydryl radical. This radical then reacts with another molecule of Br₂ to form the product and a new bromine radical, propagating the chain reaction.
Experimental Protocol: Synthesis of Bromodiphenylmethane [7][8]
-
Setup: In a three-necked flask equipped with a dropping funnel, condenser, and a light source (e.g., a tungsten lamp), add diphenylmethane.
-
Initiation: Heat the diphenylmethane to 130°C while illuminating the flask.
-
Bromination: Add liquid bromine dropwise from the dropping funnel. The reaction is typically exothermic and the color of the bromine will fade as it is consumed. Maintain the temperature at 130°C for approximately 1 hour.
-
Workup: After the reaction is complete (as indicated by the cessation of HBr gas evolution and disappearance of the bromine color), cool the mixture to room temperature.
-
Purification: The crude bromodiphenylmethane can be purified by vacuum distillation or recrystallization to yield the final product.
Caption: General synthetic pathways to Bromodiphenylmethane derivatives.
Part 3: Physicochemical Properties & Spectroscopic Data
Accurate characterization is critical for verifying the identity and purity of a synthesized compound. 4-Bromodiphenylmethane is typically a low-melting solid or crystalline mass.
| Property | Value / Description | Reference |
| Appearance | White, off-white, or orange-to-brown crystalline solid/mass. | [2][4][9][10] |
| Melting Point | 33-42 °C | [9][10][11] |
| Boiling Point | 184 °C @ 2.67 kPa | [8] |
| Solubility | Soluble in alcohol and benzene; limited solubility in water. | [2][3][8] |
Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.
-
¹H NMR (500 MHz, CDCl₃): δ 7.39 (d, J = 8.0 Hz, 2H), 7.28 (t, J = 7.0 Hz, 2H), 7.20 (t, J = 7.5 Hz, 1H), 7.15 (d, J = 8.0 Hz, 2H), 7.04 (d, J = 8.5 Hz, 2H).[12]
-
¹³C NMR (125 MHz, CDCl₃): δ 140.6, 140.3, 131.7, 130.8, 129.0, 128.7, 126.5, 120.1, 41.5.[12]
Part 4: Applications in Drug Discovery and Organic Synthesis
The true value of 4-Bromodiphenylmethane lies in its utility as a versatile synthetic intermediate. The benzhydryl group it provides is a privileged scaffold in medicinal chemistry.
Key Pharmaceutical Applications:
-
Modafinil Synthesis: It serves as a key intermediate in the synthesis of Modafinil, a central nervous system stimulant used to treat sleep disorders like narcolepsy.[2]
-
Antihistamine Synthesis (Diphenhydramine & Cinnarizine): Bromodiphenylmethane is a crucial reagent for synthesizing the benzhydryl ether core of diphenhydramine (Benadryl) via a Williamson ether synthesis with 2-(dimethylamino)ethanol.[8] It is also used to prepare benzhydryl piperazine, a precursor to the antihistamine and anti-motion sickness drug Cinnarizine.[8]
-
Enzyme Inhibitors: The compound is used to synthesize O-(triazolyl)methyl carbamates, which are potent inhibitors of fatty acid amide hydrolase (FAAH).[2][8][10] Inhibiting FAAH increases endocannabinoid levels, a mechanism explored for treating chronic pain and anxiety.[2]
-
Pain Treatment Research: It is a building block for N-substituted benzamides, a class of compounds investigated for their potential in pain treatment applications.[2][8]
Broader Synthetic Utility:
-
Protecting Group Chemistry: The benzhydryl group is an effective protecting group for phenols. For example, in the Bartoli synthesis of 7-hydroxyindole, bromodiphenylmethane is used to protect the 2-nitrophenol starting material. The benzhydryl group can be later removed via hydrogenolysis.[8][10]
-
Materials Science: 4-Bromodiphenylmethane has been used as a liquid component in polymer-type electrorheological fluids and is also employed as a flame retardant.[3][8]
Caption: Key applications of 4-Bromodiphenylmethane in science and industry.
Part 5: Safety, Handling, and Storage
As a reactive chemical, 4-Bromodiphenylmethane requires careful handling.
-
Hazards: It is classified as a corrosive substance and a lachrymator (tear-producing agent).[4][8] Contact with moisture can lead to corrosion of metals and tissue.[4][8] It is also considered slightly harmful to aquatic environments and should not be released into waterways.[7]
-
Storage: The compound is moisture-sensitive.[10] It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidants and bases.[7]
-
Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Bromodiphenylmethane exemplifies the crucial role of versatile intermediates in advancing chemical science. From its origins in classical organic synthesis to its present-day status as a key building block for life-altering pharmaceuticals and advanced materials, its journey highlights the enduring importance of fundamental synthetic chemistry. For researchers in drug discovery and process development, a thorough understanding of its synthesis, reactivity, and applications is not merely academic but a practical necessity for innovation. The continued exploration of new reactions and applications for this compound will undoubtedly open new avenues in medicinal chemistry and materials science.
References
- 1. scbt.com [scbt.com]
- 2. Bromodiphenylmethane: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Bromodiphenylmethane | C13H11Br | CID 236603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromodiphenylmethane | 776-74-9 | FB34664 | Biosynth [biosynth.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. Bromodiphenylmethane-Application_Chemicalbook [chemicalbook.com]
- 9. Bromodiphenylmethane, 90% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Bromodiphenylmethane|lookchem [lookchem.com]
- 11. Bromodiphenylmethane | CAS#:776-74-9 | Chemsrc [chemsrc.com]
- 12. rsc.org [rsc.org]
A Technical Guide to the Ligand-Accelerated Ullmann-Type Synthesis of 1-Benzyl-4-bromobenzene
Abstract
The synthesis of complex molecular architectures is a cornerstone of modern drug discovery and materials science. The 1-benzyl-4-bromobenzene scaffold represents a valuable intermediate, possessing two distinct reactive sites for further functionalization.[1] While traditionally assembled via Friedel-Crafts or palladium-catalyzed methods, this guide explores its synthesis through a modern interpretation of the Ullmann reaction. We will dissect the evolution of this century-old reaction from a stoichiometric, high-temperature process to a sophisticated, ligand-accelerated catalytic cycle capable of forming challenging carbon-carbon bonds under milder conditions.[2][3] This document provides researchers and process chemists with a detailed mechanistic framework, a field-proven experimental protocol, and critical insights into reaction optimization for the copper-catalyzed C(sp²)-C(sp³) cross-coupling to yield this compound.
The Ullmann Reaction: A Strategic Evolution in Cross-Coupling
First reported by Fritz Ullmann in 1901, the classic Ullmann condensation was a landmark discovery, demonstrating the ability of a transition metal—copper—to mediate the formation of an aryl-aryl bond from two aryl halides.[2][3] However, its initial utility was hampered by severe limitations: the requirement for stoichiometric amounts of activated copper powder and brutally high reaction temperatures (often exceeding 200 °C), which restricted its application to robust substrates.[2][4][5]
The last two decades have witnessed a renaissance in Ullmann-type couplings, driven by a deeper mechanistic understanding and, most critically, the development of sophisticated ligand systems.[6][7] The introduction of soluble copper(I) salts and chelating ligands—such as amino acids, 1,10-phenanthrolines, and diamines—has transformed the reaction into a truly catalytic process.[8][9] These modern protocols operate under significantly milder conditions, tolerate a wide array of sensitive functional groups, and have expanded the reaction's scope far beyond C-C bond formation to include the synthesis of aryl ethers (C-O), amines (C-N), and sulfides (C-S).[2][7][10] This evolution makes copper catalysis an economically and environmentally attractive alternative to palladium-based systems for many industrial applications.[11][12]
Mechanistic Underpinnings: From Cu(I) to Cu(III)
The currently accepted mechanism for modern, ligand-assisted Ullmann reactions diverges significantly from older proposals involving radical intermediates. It is now widely understood to proceed through a Cu(I)/Cu(III) catalytic cycle, which provides a more coherent explanation for the observed reactivity and the profound effect of ligands.[10][13][14]
The cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to the active ligand-stabilized Cu(I) complex. This is often the rate-limiting step and results in a high-valent Cu(III) intermediate. This species then undergoes transmetalation (in the case of an organometallic nucleophile) or reaction with a nucleophile, followed by reductive elimination to forge the new C-C or C-heteroatom bond and regenerate the active Cu(I) catalyst.[10][15]
Figure 1: A simplified catalytic cycle for a modern ligand-assisted Ullmann cross-coupling reaction.
Protocol: Ullmann-Type Synthesis of this compound
This protocol details a representative ligand-accelerated, copper-catalyzed cross-coupling reaction between 4-bromobenzene and a suitable benzylating agent. For this C(sp²)-C(sp³) bond formation, a benzyl organoboron reagent, such as benzylboronic acid pinacol ester, is an excellent choice due to its stability, commercial availability, and favorable reactivity profile in copper-catalyzed systems.[16]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 4-Bromobenzene | 106-39-8 | 157.01 | 1.0 | 1.0 | Reagent grade, distilled if necessary. |
| Benzylboronic acid pinacol ester | 161295-32-1 | 218.10 | 1.2 | 1.2 | Ensure anhydrous conditions. |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 0.05 | High purity (99.9%); store under argon. |
| 1,10-Phenanthroline | 66-71-7 | 180.21 | 0.10 | 0.10 | Anhydrous grade. |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 | 2.0 | Finely powdered, dried under vacuum. |
| Dioxane | 123-91-1 | 88.11 | 5 mL | - | Anhydrous, inhibitor-free. |
Experimental Workflow
The following diagram outlines the key steps of the synthesis, from setup to final product isolation.
Figure 2: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol), 1,10-phenanthroline (18.0 mg, 0.10 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add 4-bromobenzene (157 mg, 1.0 mmol) and benzylboronic acid pinacol ester (262 mg, 1.2 mmol) followed by 5 mL of anhydrous dioxane via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C and stir the suspension vigorously. The mixture will typically turn from a pale color to a dark brown or green.
-
Reaction Monitoring: Monitor the consumption of the 4-bromobenzene starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a colorless oil or white solid.[1]
Causality and Optimization: A Scientist's Perspective
Achieving a successful and reproducible synthesis requires more than following steps; it demands an understanding of why each component is chosen and how it influences the outcome.
-
The Copper Source (The Catalyst): Copper(I) iodide is a common and effective precursor.[9] It is readily available in high purity and is generally more reactive for the initial oxidative addition step than Cu(II) salts, which would first require in-situ reduction. The catalyst loading (typically 1-10 mol%) is a critical parameter to optimize for process efficiency.
-
The Ligand (The Accelerator): This is arguably the most crucial component in modern Ullmann couplings.[8] 1,10-Phenanthroline is a classic bidentate N,N-ligand that stabilizes the copper center, prevents aggregation and precipitation, and accelerates both the oxidative addition and reductive elimination steps.[4][6] The choice of ligand is highly dependent on the specific coupling partners. For other Ullmann-type reactions, different ligand classes may be superior.
| Ligand Class | Example(s) | Typical Application | Rationale |
| N,N-Bidentate | 1,10-Phenanthroline, TMEDA | C-C, C-N Coupling | Strong chelation stabilizes Cu(I) and facilitates the catalytic cycle. |
| N,O-Bidentate | N,N-Dimethylglycine, 8-Hydroxyquinoline | C-O, C-N Coupling | Amino acids are inexpensive, effective, and can act as phase-transfer agents.[17] |
| Oxalamides | (Ma's Ligands) | C-N, C-O, C-S Coupling | Second-generation ligands that allow for very low catalyst loadings and coupling of challenging substrates like aryl chlorides.[8] |
| Diamines | trans-1,2-Cyclohexanediamine | C-N, C-O Coupling | Effective for a broad range of amination and etherification reactions. |
-
The Base (The Activator): The base plays multiple roles. In this C-C coupling, it facilitates the transmetalation step from the boronic ester to the copper center. Cesium carbonate is a strong, yet relatively non-nucleophilic base, ideal for this purpose. Its solubility in organic solvents is limited, but it provides a high-surface-area solid base for the reaction to proceed. Weaker bases like K₃PO₄ or K₂CO₃ can also be effective and should be screened during optimization.
-
The Solvent (The Medium): A high-boiling, polar aprotic solvent like dioxane or DMF is required to ensure all components remain in solution at the reaction temperature and to facilitate the ionic intermediates in the catalytic cycle.[4] Strict anhydrous conditions are paramount, as water can hydrolyze the boronic ester and deactivate the catalyst.
By systematically evaluating these parameters, researchers can develop a robust and scalable process for the synthesis of this compound and related structures, harnessing the full potential of modern copper catalysis.
References
- 1. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. xray.uky.edu [xray.uky.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann coupling-An overview - operachem [operachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. byjus.com [byjus.com]
- 16. Copper-catalysed cross-coupling: an untapped potential. | Semantic Scholar [semanticscholar.org]
- 17. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preparation of 4-Benzylphenylmagnesium Bromide
<
This guide provides a comprehensive, in-depth exploration of the synthesis of 4-Benzylphenylmagnesium bromide, a Grignard reagent of significant interest in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying principles, justify experimental choices, and offer practical, field-tested insights. We will delve into the mechanistic nuances, critical process parameters, and troubleshooting strategies essential for the successful and safe execution of this organometallic transformation.
Foundational Principles: The Grignard Reaction in Context
The Grignard reaction, a cornerstone of organic chemistry, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to an electrophilic carbon.[1][2][3] The reagent itself, R-Mg-X, is prepared by the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[4][5] This process involves an oxidative insertion of magnesium into the carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic—a concept known as "umpolung".[4]
The synthesis of 4-Benzylphenylmagnesium bromide from 1-Benzyl-4-bromobenzene (also known as 4-bromodiphenylmethane)[6][7] presents a standard yet illustrative case for aryl Grignard formation. The molecule possesses two key regions: the aryl bromide, which is the site of Grignard formation, and the benzylic protons. While the benzylic protons are not acidic enough to interfere with the Grignard reagent under standard conditions, their presence underscores the importance of careful reaction control to prevent potential side reactions.
The Crucial Role of Magnesium Activation
A primary hurdle in Grignard synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, inhibiting the reaction with the organic halide.[4][8][9] Overcoming this barrier is paramount for successful initiation.
Common Activation Techniques:
| Activation Method | Mechanism of Action | Key Considerations |
| Mechanical Activation | Physically disrupts the MgO layer, exposing fresh, reactive magnesium.[10][11] | Methods include crushing the turnings with a glass rod or vigorous stirring.[10][11] |
| Chemical Activation (Iodine) | A small crystal of iodine reacts with the magnesium surface, likely at imperfections in the oxide layer, creating reactive magnesium iodide sites.[4][8][9][12] The disappearance of the characteristic purple/brown iodine color is a visual cue of successful initiation.[8][13] | A widely used and effective method. |
| Chemical Activation (1,2-Dibromoethane) | This highly reactive alkyl halide readily reacts with magnesium, producing ethylene gas (observed as bubbling) and magnesium bromide.[8][10][12] This process effectively cleans the magnesium surface. | The formation of ethene and MgBr₂ leaves a clean, activated magnesium surface.[12] |
| Entrainment Method | A small amount of a highly reactive halide (like 1,2-dibromoethane) is used to initiate the reaction, which then "entrains" the less reactive primary halide.[12][14][15] | Particularly useful for less reactive halides. |
| Advanced Methods | For particularly challenging syntheses, reagents like diisobutylaluminum hydride (DIBAH) can be used for low-temperature activation.[16] Rieke magnesium, a highly reactive form of magnesium, can also be employed.[4][9] | These methods offer greater control but may require more specialized handling. |
For the preparation of 4-Benzylphenylmagnesium bromide, a combination of mechanical and chemical activation using a small crystal of iodine is typically robust and sufficient.
Solvent Selection: More Than Just a Medium
The choice of solvent is critical in Grignard reagent preparation. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are the most suitable for several key reasons:
-
Aprotic Nature: Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols.[4][17][18] Ethers lack acidic protons, ensuring the stability of the formed reagent.[5][19]
-
Solvation and Stabilization: The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium center of the Grignard reagent, forming a stabilizing Lewis acid-base complex.[4] This solvation is crucial for keeping the reagent in solution and maintaining its reactivity.
-
Boiling Point and Reflux: The boiling point of the solvent influences the reaction temperature. Diethyl ether (b.p. 34.6 °C) allows for gentle reflux, providing a visual indicator of the exothermic reaction's progress. THF (b.p. 66 °C) is also widely used and is often preferred for preparing Grignard reagents from less reactive aryl bromides due to its higher solvating power.[4][20]
Crucially, all solvents and glassware must be scrupulously dry. The presence of even trace amounts of water will quench the Grignard reagent as it forms, leading to failed reactions.[11][21][22] Flame-drying or oven-drying glassware immediately before use is standard practice.[19][22]
Step-by-Step Experimental Protocol: Synthesis of 4-Benzylphenylmagnesium Bromide
This protocol outlines a reliable method for the laboratory-scale synthesis of 4-Benzylphenylmagnesium bromide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 1.22 g | 0.05 |
| This compound | 247.13 | 11.12 g | 0.045 |
| Anhydrous Diethyl Ether or THF | - | ~70 mL | - |
| Iodine | 253.81 | 1 small crystal | Catalytic |
Equipment:
-
Three-necked round-bottom flask (250 mL), flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Ice-water bath
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware promptly while it is still warm and place it under a positive pressure of inert gas (Nitrogen or Argon). Equip the flask with a magnetic stir bar.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium turnings, imparting a slight purplish-brown color. Allow the flask to cool to room temperature.
-
Initial Reagent Addition: Add approximately 15 mL of anhydrous diethyl ether or THF to the flask, enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in 50 mL of the same anhydrous solvent.
-
Initiation: Add approximately 5 mL of the this compound solution from the dropping funnel to the magnesium suspension. Stir the mixture.
-
Monitoring Initiation: A successful initiation is marked by several visual cues:
-
Sustaining the Reaction: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain this reflux.[23] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.[19]
-
Completion: After the addition is complete, if the reflux has subsided, gently heat the mixture using a heating mantle or oil bath to maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, grey-to-brown mixture.
-
Storage and Use: Cool the Grignard reagent to room temperature. It is now ready for use in subsequent reactions. For storage, it should be kept under an inert atmosphere.
Mechanistic Overview and Potential Side Reactions
The formation of the Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism at the magnesium surface.
Diagram of the Proposed Grignard Formation Mechanism:
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. leah4sci.com [leah4sci.com]
- 4. adichemistry.com [adichemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 7. CAS 2116-36-1: Benzene, 1-bromo-4-(phenylmethyl)- [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. homework.study.com [homework.study.com]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Study of the Entrainment Method for Making Grignard Reagents | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. quora.com [quora.com]
- 18. quora.com [quora.com]
- 19. quora.com [quora.com]
- 20. reddit.com [reddit.com]
- 21. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 22. benchchem.com [benchchem.com]
- 23. acs.org [acs.org]
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Synthesis Using 1-Benzyl-4-bromobenzene
Introduction: The Strategic Value of 1-Benzyl-4-bromobenzene
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (also known as 4-bromodiphenylmethane) emerges as a particularly versatile intermediate, valued for its distinct reactive sites that allow for sequential and controlled functionalization.[1] The molecule features an aryl bromide moiety, a prime substrate for a host of palladium-catalyzed cross-coupling reactions, and a benzylic position amenable to further transformations.[1]
This guide provides an in-depth exploration of the application of this compound in three cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination. These reactions represent powerful and reliable methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are indispensable tools for researchers in medicinal chemistry and materials science.[2][3][4] We will delve into the mechanistic underpinnings of each reaction, provide field-tested experimental protocols, and offer insights into the critical parameters that govern success.
Core Principles of Palladium-Catalyzed Cross-Coupling
The remarkable efficacy of these transformations hinges on a catalytic cycle involving palladium, which shuttles between its Pd(0) and Pd(II) oxidation states.[5][6] Understanding this fundamental cycle is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[3][7]
-
Transmetalation / Insertion: In Suzuki and Buchwald-Hartwig reactions, the next step is transmetalation, where a ligand on the Pd(II) complex (the bromide) is exchanged for the organic group from a nucleophilic partner (an organoboron compound or an amine).[3][8] In the Heck reaction, the alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-C bond.[4][9]
-
Reductive Elimination / β-Hydride Elimination: The final step forms the desired product. In Suzuki and Buchwald-Hartwig couplings, this is typically reductive elimination, where the two organic fragments are joined, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[7][8] In the Heck reaction, a β-hydride elimination occurs to form the substituted alkene product, followed by a base-mediated step to regenerate the Pd(0) catalyst.[10]
The role of ligands, typically electron-rich and sterically bulky phosphines or N-heterocyclic carbenes (NHCs), is critical. They stabilize the palladium center, enhance its solubility, and modulate its reactivity, accelerating key steps like oxidative addition and reductive elimination to improve overall reaction efficiency.[6][11]
Application I: Suzuki-Miyaura Coupling for Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryl compounds, a common motif in pharmaceuticals and organic materials.[3][5][12] It offers high functional group tolerance and utilizes organoboron reagents that are generally stable and have low toxicity.[13]
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through the canonical palladium catalytic cycle. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[3][14]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or PdCl₂(dppf)·CH₂Cl₂ (2 mol%)[13]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)[13]
-
Solvent: Toluene/Water or Dioxane/Water (e.g., 4:1 v/v)
-
Magnetic stir bar, round-bottom flask, condenser
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base (e.g., K₂CO₃), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Choices:
-
Base: A base is essential to activate the boronic acid for transmetalation. Carbonates are often preferred for their balance of reactivity and handling.[5]
-
Solvent System: The biphasic solvent system (e.g., Toluene/Water) helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[5]
Data Presentation: Representative Suzuki-Miyaura Couplings
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O | 77 | 23 | ~90 |
| 3-Chlorophenylboronic acid | Pd-Catalyst (1) | K₂CO₃ | H₂O/TBAB | 60-100 | 2-4 | 91-94 |
| 4-Tolylboronic acid | Pd-Catalyst (1) | K₂CO₃ | H₂O/TBAB | 60 | 24 | ~87 |
| 4-Anisylboronic acid | Pd-Catalyst (1) | K₂CO₃ | H₂O/TBAB | 60 | 24 | ~90 |
| Yields are based on analogous reactions reported in the literature and serve as expected values.[13][15] |
Application II: Heck-Mizoroki Reaction for C-C Bond Formation with Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[4][16] This reaction is highly valuable for synthesizing substituted styrenes and cinnamates from this compound.
Mechanism: The Heck-Mizoroki Catalytic Cycle
The Heck reaction follows a distinct catalytic pathway. After the initial oxidative addition, the alkene coordinates and inserts into the palladium-carbon bond. The key product-forming step is β-hydride elimination, which forms the C=C double bond in the product. A base is required to regenerate the Pd(0) catalyst from the resulting palladium-hydride species.[9][17]
Caption: Catalytic cycle for the Heck-Mizoroki arylation of an alkene.
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck coupling of this compound with an alkene like styrene or n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl Acrylate) (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., Tri(o-tolyl)phosphine, PPh₃) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), K₂CO₃) (1.5-2.0 equiv)[18][19]
-
Solvent: Anhydrous DMF, NMP, or Acetonitrile
-
Magnetic stir bar, round-bottom flask, condenser
Procedure:
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and condenser, add this compound, the palladium source (Pd(OAc)₂), and the phosphine ligand.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.
-
Reagent Addition: Under inert gas, add the anhydrous solvent, followed by the alkene and the base (e.g., triethylamine) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.[18][19]
-
Monitoring: Follow the reaction's progress by TLC or GC-MS. Reactions are typically complete within 8-24 hours.[18]
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the polar solvent (DMF) and salts.[19]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Causality Behind Choices:
-
Catalyst: Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[18]
-
Base: An organic base like triethylamine or an inorganic base like potassium carbonate is required to neutralize the HBr generated during the catalytic cycle, thereby regenerating the Pd(0) catalyst.[17]
-
Regioselectivity: The addition of the aryl group typically occurs at the less sterically hindered carbon of the alkene double bond to minimize steric clash.[16]
Data Presentation: Representative Heck Couplings
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | High |
| n-Butyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | High |
| Methyl Methacrylate | Pd EnCat (0.1) | None | Na₂CO₃ (1.45) | NMP | 150 | >95 |
| Yields are based on standard protocols for aryl bromides and serve as expected values.[18][19][20] |
Application III: Buchwald-Hartwig Amination for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of a vast array of aryl amines from aryl halides.[2][21] This reaction is a significant improvement over harsher classical methods and has broad functional group tolerance.[2]
Mechanism: The Buchwald-Hartwig Catalytic Cycle
This reaction proceeds via a Pd(0)/Pd(II) cycle. A key feature is the requirement of a strong, non-nucleophilic base to deprotonate the amine (or an intermediate palladium-amine complex), which facilitates the final reductive elimination step to form the C-N bond.[2][8] The development of sterically hindered and electron-rich phosphine ligands has been crucial for achieving high efficiency, especially with challenging substrates.[22]
References
- 1. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. byjus.com [byjus.com]
- 10. scispace.com [scispace.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. benchchem.com [benchchem.com]
The Diphenylmethane Cornerstone: Applications of 1-Benzyl-4-bromobenzene in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Bifunctional Scaffold
In the intricate tapestry of medicinal chemistry, the selection of a starting material is a decision that dictates the trajectory of a drug discovery program. 1-Benzyl-4-bromobenzene, a seemingly simple diphenylmethane derivative, has emerged as a cornerstone scaffold for the synthesis of complex molecular architectures with profound biological implications. Its strategic value lies in its bifunctional nature: a readily modifiable aryl bromide handle for carbon-carbon and carbon-nitrogen bond formation, and a diphenylmethane core that is a privileged scaffold in numerous neurologically active agents. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into its role in the development of neuroprotective agents.
Core Applications in Medicinal Chemistry: A Gateway to Privileged Scaffolds
The primary utility of this compound in drug discovery lies in its capacity to serve as a versatile intermediate for the construction of biaryl and N-aryl amine moieties. These structural motifs are ubiquitous in pharmacologically active compounds, and their synthesis via palladium-catalyzed cross-coupling reactions has revolutionized the field.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. For this compound, this reaction provides a direct route to substituted diphenylmethanes, a scaffold found in a variety of therapeutic agents.[1]
Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For instance, the use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can significantly enhance the rate of reductive elimination, the final step in the catalytic cycle, leading to higher product yields. The base is crucial for the transmetalation step, and the choice of a suitable base, often a carbonate or phosphate, depends on the specific substrates and reaction conditions.
Protocol 1: Synthesis of 4-Benzyl-4'-methoxybiphenyl via Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water to the flask via syringe.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-benzyl-4'-methoxybiphenyl.
Data Presentation:
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | ~90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 85 | 18 | ~85 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound. Yields are estimates based on analogous reactions in the literature.[2][3][4]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and broad substrate scope.[5] This reaction is particularly valuable for synthesizing N-aryl piperazines, a privileged scaffold in a multitude of centrally acting drugs.
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, ligand, and base. Sterically hindered and electron-rich phosphine ligands, such as BrettPhos or XPhos, are often essential for achieving high yields, especially with less reactive aryl chlorides. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed to facilitate the deprotonation of the amine.
Protocol 2: Synthesis of 1-(4-Benzylphenyl)piperazine via Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with piperazine.
Materials:
-
This compound (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, piperazine, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the Schlenk tube via syringe.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-benzylphenyl)piperazine.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperazine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~85 |
| 3 | Aniline | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | K₃PO₄ | Toluene | 100 | 12 | ~92 |
Table 2: Representative conditions for the Buchwald-Hartwig amination of this compound. Yields are estimates based on analogous reactions in the literature.[6][7][8]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Application in Neuroprotective Agent Design: The Diphenylmethane Advantage
The diphenylmethane scaffold, the core of this compound, is a privileged structure in the design of neuroprotective agents.[1] Derivatives of this scaffold have shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease.[9] The structural rigidity and lipophilicity of the diphenylmethane core allow for effective interaction with biological targets within the central nervous system.
Structure-Activity Relationship (SAR) Insights:
SAR studies on diphenylmethane derivatives have revealed key structural features that contribute to their neuroprotective effects. For instance, the nature and position of substituents on the phenyl rings can significantly influence activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, affecting its binding affinity to target proteins. Furthermore, the introduction of heterocyclic moieties, often via the aryl bromide handle of this compound, can lead to enhanced potency and selectivity.[10][11]
Example Application: Synthesis of Acetylcholinesterase Inhibitors
A promising strategy in Alzheimer's disease therapy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several potent AChE inhibitors feature a 1-benzylpiperidine moiety. This compound can serve as a precursor to the 4-benzylphenyl component of such inhibitors, which can then be further elaborated to introduce the piperidine ring and other functionalities.
Conclusion: A Versatile Building Block for Next-Generation Therapeutics
This compound is more than just a simple aromatic compound; it is a strategic building block that provides medicinal chemists with a reliable and versatile platform for the synthesis of complex and biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions opens the door to a vast chemical space of biaryl and N-aryl amine derivatives. Furthermore, the inherent diphenylmethane scaffold offers a solid foundation for the design of novel neuroprotective agents. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable intermediate in their quest for the next generation of therapeutics.
References
- 1. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
Application Notes and Protocols for the Synthesis of 4-Benzylbiphenyl from 1-Benzyl-4-bromobenzene
Introduction: The Significance of the 4-Benzylbiphenyl Scaffold in Modern Drug Discovery
The 4-benzylbiphenyl core is a privileged structural motif in medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutic agents. Its unique three-dimensional architecture, combining the biphenyl system with a flexible benzyl group, allows for multifaceted interactions with biological targets. This framework is instrumental in the development of compounds targeting a range of diseases, from neurodegenerative disorders to inflammatory conditions and cancer. For instance, derivatives of the biphenyl and bibenzyl scaffolds have been investigated as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[1][2] The lipophilic nature of the biphenyl moiety often enhances binding to hydrophobic pockets in target proteins, while the benzyl group can be strategically functionalized to modulate potency, selectivity, and pharmacokinetic properties. The benzophenone scaffold, a related diaryl ketone structure, is also a ubiquitous feature in medicinal chemistry, highlighting the importance of diaryl frameworks in drug design.[3]
This guide provides a comprehensive overview of established and robust cross-coupling methodologies for the synthesis of 4-benzylbiphenyl from its readily available precursor, 1-benzyl-4-bromobenzene. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Kumada-Corriu, and Negishi couplings, offering detailed, field-proven protocols for each. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these procedures but also to adapt and troubleshoot them effectively.
Comparative Overview of Synthetic Strategies
The synthesis of 4-benzylbiphenyl from this compound is most efficiently achieved through palladium- or nickel-catalyzed cross-coupling reactions. The choice of method often depends on factors such as functional group tolerance, availability of reagents, and desired reaction conditions.
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Palladium | High functional group tolerance; commercially available and stable reagents. | Requires a base for activation of the boronic acid. |
| Kumada-Corriu Coupling | Phenylmagnesium bromide | Nickel or Palladium | Utilizes readily prepared and highly reactive Grignard reagents. | Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance. |
| Negishi Coupling | Phenylzinc chloride | Palladium or Nickel | High reactivity and functional group tolerance; can be performed under mild conditions. | Organozinc reagents are moisture-sensitive and often need to be prepared in situ. |
Catalytic Mechanisms: The "Why" Behind the Reactions
Understanding the catalytic cycles of these cross-coupling reactions is paramount for optimizing reaction conditions and troubleshooting. All three reactions—Suzuki, Kumada, and Negishi—generally proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.
The General Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The phenyl group from the organometallic reagent (boronic acid, Grignard reagent, or organozinc) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic ligands on the palladium center (the benzyl-phenyl group and the newly transferred phenyl group) couple and are eliminated as the final product, 4-benzylbiphenyl, regenerating the Pd(0) catalyst.
Experimental Protocols
Safety First: All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are crucial for the success of these reactions. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Suzuki-Miyaura Coupling
This method is often the first choice due to its high functional group tolerance and the use of relatively stable boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-benzylbiphenyl.[4]
Expected Yield: 75-95%
Protocol 2: Kumada-Corriu Coupling
This protocol is advantageous due to the high reactivity of Grignard reagents, often leading to shorter reaction times. However, careful control of the reaction is necessary due to the reactive nature of the organomagnesium species.
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, add [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide (1.2 mmol) via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL) while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to yield 4-benzylbiphenyl.[5]
Expected Yield: 80-90%
Protocol 3: Negishi Coupling
The Negishi coupling offers a good balance of reactivity and functional group tolerance. The organozinc reagent is typically prepared in situ or used as a pre-formed solution.
Materials:
-
This compound
-
Phenylzinc chloride (solution in THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
To this solution, add a solution of phenylzinc chloride (1.2 mmol) in THF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to obtain 4-benzylbiphenyl.[6][7]
Expected Yield: 85-98%
Data Presentation: A Comparative Analysis
The following table summarizes typical reaction parameters for the synthesis of 4-benzylbiphenyl, allowing for a direct comparison of the three methodologies.
| Parameter | Suzuki-Miyaura Coupling | Kumada-Corriu Coupling | Negishi Coupling |
| Catalyst Loading | 1-5 mol% Pd | 2-5 mol% Ni or Pd | 1-5 mol% Pd |
| Ligand | Phosphine-based (e.g., PPh₃) | Phosphine-based (e.g., dppp) | Phosphine-based (e.g., PPh₃) |
| Solvent | Dioxane/Water, Toluene | THF, Diethyl Ether | THF |
| Temperature | 80-110 °C | 0 °C to room temperature | Room temperature |
| Reaction Time | 12-24 hours | 2-6 hours | 12-24 hours |
| Typical Yield | 75-95% | 80-90% | 85-98% |
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of 4-benzylbiphenyl.
Conclusion and Field-Proven Insights
The choice of synthetic route to 4-benzylbiphenyl is a critical decision that balances efficiency, cost, and substrate compatibility. For initial explorations and syntheses involving sensitive functional groups, the Suzuki-Miyaura coupling is highly recommended due to its robustness and the stability of the boronic acid reagent.[8][9] For rapid, high-yielding syntheses where functional group compatibility is less of a concern, the Kumada-Corriu coupling offers an excellent alternative, leveraging the high reactivity of Grignard reagents.[10] The Negishi coupling stands as a versatile and high-performing method, often providing the highest yields under mild conditions, making it particularly suitable for complex and sensitive substrates.[6]
Successful execution of these protocols hinges on meticulous attention to anhydrous and anaerobic conditions, especially when working with Grignard and organozinc reagents. The purification of the final product is typically straightforward via silica gel chromatography, owing to the nonpolar nature of 4-benzylbiphenyl. These application notes provide a solid foundation for researchers to confidently synthesize this valuable scaffold for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kumada Coupling [organic-chemistry.org]
Functionalization of the benzylic position of 1-Benzyl-4-bromobenzene
An Application Note on the Strategic Functionalization of the Benzylic Position of 1-Benzyl-4-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of methodologies for the selective functionalization of the benzylic position of this compound. This substrate is a valuable starting material in medicinal chemistry and organic synthesis due to its two distinct reactive sites: a readily functionalizable benzylic C(sp³)–H bond and an aryl C(sp³)–Br bond amenable to cross-coupling reactions.[1] This document outlines strategic approaches, including free-radical bromination, oxidation to carbonyls and alcohols, and modern photocatalytic C–H activation, to selectively modify the benzylic carbon. Each section provides in-depth mechanistic insights, detailed experimental protocols, and data interpretation to guide researchers in synthesizing complex molecular architectures for drug discovery and development.
Introduction: The Strategic Value of this compound
This compound, also known as 4-bromodiphenylmethane, is a bifunctional building block that offers significant synthetic flexibility.[1] The molecule contains a methylene bridge (a benzylic position) flanked by two different aryl rings. The C–H bonds at this benzylic position are inherently weaker than typical alkane C–H bonds (approx. 90 kcal·mol⁻¹) due to the resonance stabilization of the resulting benzylic radical, carbocation, or carbanion intermediate.[2][3] This inherent reactivity makes the benzylic carbon a prime target for selective transformations.[4][5]
Simultaneously, the aryl bromide moiety serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage introduction of diverse molecular fragments. The ability to selectively functionalize the benzylic position while preserving the aryl bromide for subsequent elaboration is a powerful strategy in the synthesis of complex pharmaceutical agents and functional materials. This guide focuses on harnessing the unique reactivity of the benzylic position.
Figure 1. Key functionalization pathways originating from the benzylic position of this compound.
Methodology I: Free-Radical Benzylic Bromination
Benzylic bromination is a cornerstone transformation that converts a relatively inert C–H bond into a versatile C–Br bond, which can then be displaced by a wide range of nucleophiles. The reaction proceeds via a free-radical chain mechanism and exhibits high regioselectivity for the benzylic position due to the resonance stabilization of the intermediate benzylic radical.[6]
Causality and Mechanistic Insight
The reaction is typically initiated by heat or light, which causes homolytic cleavage of a radical initiator or the bromine source itself. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it maintains a low, steady concentration of molecular bromine (Br₂), which suppresses competitive and undesirable electrophilic aromatic substitution on the benzene rings.[5][7]
The key steps are:
-
Initiation: Homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) generates an initial radical. This radical then reacts with HBr (present in trace amounts) or NBS to produce a bromine radical (Br•).
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the benzylic position of this compound. This is the rate-determining and selectivity-determining step, favored because it forms a resonance-stabilized benzylic radical.
-
The benzylic radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the brominated product and a new bromine radical, which continues the chain.[7]
-
-
Termination: The reaction ceases when two radicals combine.
Figure 2. Simplified mechanism of free-radical benzylic bromination.
Protocol: Synthesis of 1-Bromo-1-(4-bromophenyl)phenylmethane
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or Ethyl Acetate (greener alternative[8]) (approx. 0.1 M solution)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and the chosen solvent.
-
Add NBS and AIBN to the solution.
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄, 77°C for Ethyl Acetate) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct, which is less dense than CCl₄ and will float to the surface upon completion.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (to remove any trace HBr) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 1-bromo-1-(4-bromophenyl)phenylmethane, can be purified by recrystallization (e.g., from hexanes) or column chromatography if necessary.
Methodology II: Oxidation to Benzylic Ketones and Alcohols
Oxidation of the benzylic position provides direct access to valuable carbonyl compounds and alcohols, which are prevalent motifs in pharmaceuticals. Given that the benzylic position in this compound is secondary, oxidation will yield a ketone: (4-bromophenyl)(phenyl)methanone.
Causality and Reagent Selection
Strong, classical oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, generated from Na₂Cr₂O₇ and H₂SO₄) are effective for this transformation.[5][9] The reaction requires at least one benzylic hydrogen to proceed.[10] The mechanism is complex but involves the attack of the oxidant at the benzylic C–H bond.[6] More modern and milder methods, often employing metal catalysts or hypervalent iodine reagents, can also achieve this transformation with greater functional group tolerance.[9] An environmentally benign approach involves using 30% hydrogen peroxide with a catalyst like sodium tungstate.[11]
The resulting ketone can be easily reduced to the corresponding secondary alcohol, 1-(4-bromophenyl)-1-phenylmethanol, using standard reducing agents like sodium borohydride (NaBH₄).
Protocol 1: Oxidation to (4-Bromophenyl)(phenyl)methanone
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO₄) (approx. 3.0 eq)
-
Water/Pyridine solvent mixture
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Dissolve this compound in a mixture of pyridine and water in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux.
-
Add solid KMnO₄ portion-wise over 1-2 hours, maintaining a gentle reflux. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of MnO₂ will form.
-
After the addition is complete, continue refluxing until TLC analysis shows the complete consumption of the starting material (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and add a saturated solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the solution becomes colorless.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with 1 M HCl (to remove pyridine), then with water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude (4-bromophenyl)(phenyl)methanone by recrystallization or column chromatography.
Protocol 2: Reduction to 1-(4-Bromophenyl)-1-phenylmethanol
Materials:
-
(4-Bromophenyl)(phenyl)methanone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol or Ethanol
Procedure:
-
Dissolve the ketone in methanol in an Erlenmeyer flask and cool the solution in an ice bath.
-
Slowly add NaBH₄ portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the bulk of the methanol via rotary evaporation.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol, which can be purified by recrystallization.
Methodology III: Photocatalytic C–H Functionalization
Recent advances in organic synthesis have enabled the direct functionalization of C–H bonds using visible-light photoredox catalysis.[12][13][14] These methods are prized for their exceptionally mild conditions, high selectivity, and broad substrate scope, avoiding the need for harsh reagents or pre-functionalization of the substrate.[15]
Causality and Mechanistic Principles
The general mechanism involves a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) that absorbs visible light and enters an excited state.[12] This excited-state photocatalyst can then engage in a single-electron transfer (SET) or hydrogen atom transfer (HAT) process. For benzylic C–H functionalization, a HAT pathway is common:
-
The excited photocatalyst abstracts a hydrogen atom from the benzylic position of the substrate, generating a resonance-stabilized benzylic radical and the reduced form of the catalyst.[16]
-
The benzylic radical can then be intercepted by a variety of radical traps or engage with a co-catalyst (e.g., nickel) in a cross-coupling cycle to form new C–C, C–N, or C–O bonds.[13][15]
-
The photocatalyst is regenerated in a subsequent redox event, completing the catalytic cycle.
Figure 3. General workflow for a photocatalytic benzylic C–H functionalization via Hydrogen Atom Transfer (HAT).
Protocol: Representative Photocatalytic Benzylic C–N Bond Formation
This protocol is a conceptual example based on published methodologies for cross-dehydrogenative coupling.[17]
Materials:
-
This compound (1.0 eq)
-
N-nucleophile (e.g., a carbazole or other heterocycle) (1.5 eq)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Blue LED light source
Procedure:
-
In a reaction vial under an inert atmosphere, combine this compound, the N-nucleophile, and the photocatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial and place it in a photoreactor equipped with a cooling fan, approximately 5-10 cm from a blue LED lamp.
-
Irradiate the stirred mixture at room temperature. Monitor the reaction by LC-MS.
-
Upon completion (typically 12-24 hours), remove the vial from the photoreactor.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue directly by column chromatography on silica gel to isolate the desired C–N coupled product.
Summary of Methodologies and Data
| Methodology | Key Reagents | Product | Typical Yield | Key Advantages |
| Free-Radical Bromination | NBS, AIBN | 1-Bromo-1-(4-bromophenyl)phenylmethane | 75-90% | High selectivity, reliable, creates versatile intermediate. |
| Benzylic Oxidation | KMnO₄ or Na₂Cr₂O₇ | (4-Bromophenyl)(phenyl)methanone | 60-85% | Access to carbonyls, robust, uses inexpensive reagents. |
| Photocatalytic C-H Amination | Photocatalyst, N-nucleophile, Light | N-benzylated heterocycle | 50-80% | Extremely mild conditions, high functional group tolerance, modern. |
Conclusion
The benzylic position of this compound is a highly valuable synthetic handle that can be selectively functionalized through a variety of robust and modern chemical methods. Classical free-radical bromination and oxidation provide reliable access to key intermediates such as benzylic halides and ketones. Furthermore, the advent of photocatalysis offers mild and highly selective pathways to forge new C-C, C-N, and C-O bonds directly from the C–H bond. Mastery of these protocols enables researchers and drug development professionals to efficiently generate diverse libraries of complex molecules, accelerating the discovery of new therapeutic agents. The choice of method should be guided by the desired final product, functional group compatibility, and considerations for process greenness and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06285A [pubs.rsc.org]
- 16. Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00683J [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Selective Oxidation of 1-Benzyl-4-bromobenzene to form 4-Bromobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective oxidation of a benzylic methyl group to an aldehyde in the presence of other sensitive functionalities is a critical transformation in organic synthesis. This is particularly relevant in the synthesis of complex molecules and pharmaceutical intermediates. The conversion of 1-benzyl-4-bromobenzene to 4-bromobenzaldehyde presents a notable challenge: how to selectively oxidize the methyl group of the 4-bromotoluene moiety without affecting the benzylic methylene group of the benzyl substituent. This document provides detailed application notes and protocols for achieving this selective oxidation, focusing on methodologies that offer high yields and selectivity.
Core Directive: Synthetic Strategies and Mechanistic Insights
Achieving the desired selectivity hinges on exploiting the subtle differences in the reactivity of the two benzylic positions. We will explore two primary strategies: direct oxidation using a selective oxidizing agent and a two-step approach involving benzylic bromination followed by hydrolysis.
Method 1: Direct Oxidation with Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate (CAN) is a powerful one-electron oxidizing agent that can selectively oxidize benzylic methyl groups to aldehydes under controlled conditions.[1][2] The reaction is believed to proceed through a radical cation intermediate. The electron-withdrawing nature of the bromine atom on the same ring can influence the stability of this intermediate, potentially favoring oxidation at this position.
Mechanism of CAN Oxidation:
References
Application Notes & Protocol: Palladium-Catalyzed N-Alkylation of Amines Using 1-Benzyl-4-bromobenzene
Introduction
N-alkylation of amines is a cornerstone transformation in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. The resulting secondary and tertiary amines are prevalent scaffolds in a vast array of biologically active molecules and functional materials. Among the various alkylating agents, 1-benzyl-4-bromobenzene offers a versatile building block, allowing for the introduction of a benzylphenyl moiety. The presence of the bromine atom on the phenyl ring provides a valuable handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.
This technical guide provides a comprehensive protocol for the N-alkylation of primary and secondary amines using this compound, with a focus on the highly efficient and widely applicable Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to traditional methods like the Ullmann condensation.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental protocol, and discuss expected outcomes and characterization techniques.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds.[2][3] The reaction facilitates the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which can be broadly summarized in the following key steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-alkylated product and regenerating the active Pd(0) catalyst.
The choice of palladium precursor, ligand, and base is crucial for the success of the reaction, influencing reaction rates, yields, and substrate scope. Modern catalyst systems often employ sterically hindered and electron-rich phosphine ligands, which facilitate the key steps of the catalytic cycle.[1]
Experimental Protocol: N-Alkylation of Aniline with this compound
This protocol details a representative procedure for the palladium-catalyzed N-alkylation of aniline with this compound to synthesize N-(4-benzylphenyl)aniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | |
| Aniline | >99.5%, anhydrous | Acros Organics | Distill under reduced pressure if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals | |
| 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) | >98% | Strem Chemicals | Air-sensitive ligand. |
| Sodium tert-butoxide (NaOtBu) | >98% | Sigma-Aldrich | Highly hygroscopic base. Handle in a glovebox. |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |
| Diethyl ether | Anhydrous | Fisher Scientific | For workup. |
| Saturated aq. Sodium Chloride (Brine) | For workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 230-400 mesh | For column chromatography. | |
| Hexane | HPLC grade | For column chromatography. | |
| Ethyl Acetate | HPLC grade | For column chromatography. | |
| Schlenk flask or reaction vial | |||
| Magnetic stirrer and stir bar | |||
| Inert gas supply (Argon or Nitrogen) | |||
| Standard laboratory glassware |
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aniline: Toxic and readily absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Palladium(II) Acetate: May be harmful if inhaled or swallowed. Avoid creating dust.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle exclusively in an inert atmosphere (glovebox).
-
Toluene: Flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Procedure
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1.0 mol%) and tBuXPhos (0.04 mmol, 2.0 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add this compound (2.0 mmol, 1.0 eq.), aniline (2.4 mmol, 1.2 eq.), and sodium tert-butoxide (2.8 mmol, 1.4 eq.).
-
Add anhydrous toluene (10 mL) via syringe.
Reaction Execution:
-
Stir the reaction mixture at 100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Wash the filter cake with additional diethyl ether (2 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(4-benzylphenyl)aniline.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Mechanism of N-Alkylation
References
The Strategic Application of 1-Benzyl-4-bromobenzene in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide
Introduction: The Architectural Significance of 1-Benzyl-4-bromobenzene
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, also known as 4-bromodiphenylmethane, has emerged as a highly versatile and valuable building block. Its structure, featuring a diphenylmethane core with a strategically placed bromine atom, offers a powerful handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the utility of this compound in the synthesis of key pharmaceutical intermediates, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The core value of this compound lies in its diarylmethane scaffold, a structural motif present in a wide array of biologically active compounds. This framework is a cornerstone in drugs targeting diverse therapeutic areas, including cardiovascular diseases and metabolic disorders. The bromine substituent on one of the phenyl rings serves as a versatile functional group, enabling its participation in a host of powerful cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2116-36-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₁Br | --INVALID-LINK-- |
| Molecular Weight | 247.13 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | --INVALID-LINK-- |
| Melting Point | 35-38 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Toluene) | N/A |
Core Synthetic Applications in Pharmaceutical Intermediate Synthesis
The reactivity of the aryl bromide in this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and development. Furthermore, it can be readily converted into an organometallic reagent, expanding its synthetic utility.
Suzuki-Miyaura Coupling: Crafting Biaryl and Diaryl-Methane Scaffolds
The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used methods for the formation of C(sp²)-C(sp²) bonds.[1][2] In the context of this compound, this reaction is instrumental in constructing complex diarylmethane and biaryl structures, which are central to many blockbuster drugs.
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by transmetalation with a boronic acid or ester (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Case Study: SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of medications used in the treatment of type 2 diabetes. A key structural feature of many SGLT2 inhibitors is a diarylmethane core.[3][4][5] this compound can serve as a crucial precursor for the synthesis of these complex diarylmethanes through Suzuki-Miyaura coupling.[3]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene/Water (4:1 v/v), degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
In a separate vial, quickly weigh and add palladium(II) acetate and SPhos, and add this catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diarylmethane.
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction is a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in many pharmaceutical syntheses.
Mechanistic Rationale: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is then reductively eliminated in the presence of a base to regenerate the active Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Heck reaction.
Detailed Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 eq)
-
Styrene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.
-
Add styrene and triethylamine to the reaction mixture via syringe.
-
Immerse the flask in a preheated oil bath set to 100-120 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and wash sequentially with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system.[8] This reaction provides a direct and efficient route to aryl alkynes, which are important structural motifs in various pharmaceuticals.
Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the aryl alkyne and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, a copper(I) salt, and a base.[9]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Purge the flask with an inert gas.
-
Add anhydrous THF and triethylamine via syringe.[10]
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Grignard Reagent Formation: A Gateway to Further Functionalization
The formation of a Grignard reagent from this compound provides a powerful nucleophilic intermediate that can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.
Mechanistic Rationale: The Grignard reagent is formed by the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent. This reaction involves the insertion of magnesium into the carbon-bromine bond, resulting in a highly polarized organomagnesium species that behaves as a strong nucleophile and a strong base.[11] Extreme care must be taken to exclude moisture from the reaction, as even trace amounts of water will quench the Grignard reagent.[11]
Application Case Study: Synthesis of Felbinac
Felbinac is a non-steroidal anti-inflammatory drug (NSAID). While several synthetic routes exist, one potential approach involves the use of a diarylmethane carboxylic acid. A Grignard reagent derived from this compound could be carboxylated using solid carbon dioxide (dry ice) to produce 4-benzylbenzoic acid, a key precursor to Felbinac-like structures.[8]
Detailed Protocol: Formation of (4-benzylphenyl)magnesium bromide and subsequent carboxylation
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic)
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (1 M)
-
Standard oven-dried glassware for Grignard reactions
Procedure:
-
Place magnesium turnings and a small crystal of iodine in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Flame-dry the apparatus under a stream of nitrogen and allow it to cool.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve this compound in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature, then quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its inherent structural features, particularly the diarylmethane core and the reactive aryl bromide, provide a versatile platform for the construction of a multitude of pharmaceutical intermediates. The mastery of its application in key synthetic transformations, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as Grignard reagent formation, empowers chemists to efficiently access complex molecules that form the basis of modern therapeutics. The protocols and insights provided herein are intended to serve as a comprehensive resource for the effective utilization of this pivotal building block in the ongoing quest for novel and improved medicines.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. CN103086875A - Synthetic method of felbinac non-steroidal anti-inflammatory agent - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. CN104086394A - Preparation method of felbinac - Google Patents [patents.google.com]
Application Note: Accelerating C-C Bond Formation via Microwave-Assisted Suzuki Coupling of 1-Benzyl-4-bromobenzene
Introduction: The Imperative for Speed and Efficiency in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-carbon bonds, particularly the biaryl scaffolds prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] The conventional thermal methods for these reactions, while effective, are often hampered by long reaction times, sometimes extending to 24 hours, which can be a significant bottleneck in high-throughput synthesis and drug discovery pipelines.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing the limitations of conventional heating.[4] By utilizing dielectric heating, microwave reactors deliver energy directly and efficiently to polar molecules within the reaction mixture, resulting in rapid, uniform heating.[5][6] This leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, alongside improvements in product yields and purity.[1]
This application note provides a detailed protocol and scientific rationale for the microwave-assisted Suzuki coupling of 1-benzyl-4-bromobenzene with various arylboronic acids. This specific transformation is of significant interest as it yields 4-benzyl-1,1'-biphenyl derivatives, a privileged structural motif in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, discuss key parameter optimization, and outline essential safety considerations.
Mechanistic Rationale: The Synergy of Palladium Catalysis and Microwave Energy
The remarkable efficiency of this protocol stems from the interplay between the palladium-catalyzed reaction cycle and the unique energy transfer mechanism of microwave irradiation.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7][8][9] Understanding this cycle is crucial for rational optimization of the reaction conditions.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step, and its efficiency is highly dependent on the choice of palladium precursor and, critically, the supporting ligand.
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process requires activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic "ate" complex, facilitating the transfer.[9][10]
-
Reductive Elimination: The final step involves the coupling of the two organic groups attached to the palladium center, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Microwave Irradiation: A Thermal/Kinetic Perspective
Microwave energy accelerates reactions primarily through a thermal/kinetic effect.[6] Unlike conventional heating which relies on slow conduction, microwave irradiation transfers energy directly to polar substances in the reaction.[5][6]
-
Rapid & Uniform Heating: Solvents and reagents with a significant dipole moment absorb microwave energy, leading to a rapid and uniform increase in temperature throughout the bulk of the solution. This eliminates localized hot spots often seen with oil baths and ensures that all reactants are at the target temperature almost instantaneously.
-
Overcoming Activation Energy: According to the Arrhenius equation, reaction rates increase exponentially with temperature. The ability of microwave heating to rapidly achieve and maintain high temperatures (often exceeding the solvent's boiling point in a sealed vessel) provides the kinetic energy needed to overcome the activation energy (Ea) of the reaction steps, particularly the oxidative addition, much more efficiently than conventional methods.[5] This results in a dramatic reduction in reaction time.[1][4]
-
Minimizing Side Reactions: The short reaction times at high temperatures can minimize the decomposition of sensitive substrates and catalysts, often leading to cleaner reaction profiles and higher isolated yields.[1]
Optimized Protocol: Microwave-Assisted Synthesis of 4-Benzyl-4'-methoxy-1,1'-biphenyl
This protocol details a representative coupling between this compound and (4-methoxyphenyl)boronic acid. The conditions are generally applicable to a range of arylboronic acids with minor modifications.
Materials and Equipment
-
Reagents: this compound, (4-methoxyphenyl)boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane (reagent grade), Deionized Water.
-
Equipment: Laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vial with a Teflon-lined septum cap, magnetic stir bar, standard laboratory glassware for workup, silica gel for column chromatography.
Experimental Procedure
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
-
Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (131.5 mg, 0.5 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (91.2 mg, 0.6 mmol, 1.2 equiv.), and potassium carbonate (207.3 mg, 1.5 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%).
-
Solvent Addition: Add 4 mL of 1,4-dioxane and 2 mL of deionized water to the vial. The solvent mixture should be degassed prior to use to minimize oxidation of the catalyst.
-
Sealing: Securely seal the vial with the cap. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the reaction mixture at a constant temperature of 100 °C for 15 minutes with active stirring.[7][11] The reactor will automatically modulate the power to maintain the set temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.
Optimization of Reaction Parameters: A Scientist's Guide
The success and efficiency of the Suzuki coupling are highly dependent on the judicious selection of several key parameters.
| Parameter | Options | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd EnCat™ | Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex.[7] For more challenging couplings or less reactive aryl bromides, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos can be highly effective, promoting faster oxidative addition.[8][12] Encapsulated catalysts like Pd EnCat™ offer the advantage of easy removal by filtration, simplifying workup and reducing palladium contamination in the final product.[3] |
| Base | K₂CO₃, K₃PO₄, CsF, KOH, Organic bases (DBU, DABCO) | K₂CO₃ is a cost-effective and generally effective base for many Suzuki couplings.[1][11] K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.[8] The choice of base can significantly impact reaction efficiency; screening may be necessary for new substrate combinations. Organic bases can also be employed, particularly in water-sensitive applications.[13] |
| Solvent System | 1,4-Dioxane/H₂O, DMF/H₂O, EtOH/H₂O, Toluene | The solvent must be polar enough to efficiently absorb microwave energy.[6] A mixture of an organic solvent and water is common, as water aids in dissolving the inorganic base and facilitates the transmetalation step.[1][2] 1,4-Dioxane/H₂O is a robust and widely used system.[7][11] |
| Temperature & Time | 80 - 150 °C, 5 - 30 min | Microwave synthesis allows for rapid screening of temperature. A starting point of 100-120 °C for 10-15 minutes is typical for aryl bromides.[3][11] Higher temperatures can further reduce reaction times, but one must be mindful of the thermal stability of the substrates and catalyst. The precise control afforded by modern microwave reactors allows for fine-tuning to maximize yield and minimize impurities. |
Safety Protocols for Microwave Chemistry
The rapid heating and high pressures generated in microwave synthesis demand strict adherence to safety protocols.
-
Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis. Domestic microwave ovens must never be used as they lack the necessary pressure/temperature controls and safety features.[14][15]
-
Vessel Integrity: Always inspect reaction vials for cracks or defects before use. Use only caps and septa specified by the manufacturer. Never exceed the recommended fill volume (typically no more than 2/3 full) to allow for headspace.[16]
-
Pressure Management: Never attempt to heat a completely sealed system without a pressure release mechanism. Modern reactors have built-in safety features to vent over-pressurization.[14]
-
Exothermic Reactions: Exercise extreme caution with reactions known to be highly exothermic. The rapid energy input from microwaves can lead to a runaway reaction.[14] Perform such reactions on a small scale first and consider using power-controlled, rather than temperature-controlled, methods.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. Use thermal gloves when removing hot vessels from the reactor.[15][16]
-
Flammable Solvents: Ensure the microwave reactor is placed in a well-ventilated area or fume hood, especially when using flammable solvents.[17]
Conclusion
The microwave-assisted Suzuki-Miyaura coupling is an exceptionally powerful tool for the rapid and efficient synthesis of biaryl compounds. As demonstrated with the this compound substrate, this technology dramatically reduces reaction times from many hours to mere minutes, while often improving yields and simplifying purification. By understanding the underlying reaction mechanism and the principles of microwave heating, researchers can rationally design and optimize protocols to accelerate the discovery and development of novel chemical entities. This method represents a significant advancement in sustainable and efficient chemistry, aligning with the principles of green chemistry by reducing energy consumption and reaction times.[4]
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. chimia.ch [chimia.ch]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 16. Microwave Safety [k-state.edu]
- 17. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis of Diarylmethanes via Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates and Benzyl Halides
Introduction: A Modern Approach to a Core Structural Motif
The diarylmethane scaffold is a ubiquitous structural element found in a vast array of biologically active compounds and pharmaceuticals.[1][2] Consequently, the development of efficient and versatile synthetic methods to access these methylene-linked biaryl systems is of paramount importance to the fields of medicinal chemistry and drug development. Historically, methods such as Friedel-Crafts benzylation have been employed, but they often suffer from limitations like poor regioselectivity and harsh reaction conditions. Modern cross-coupling methodologies have provided more robust alternatives.
This application note details a highly effective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of diarylmethanes, utilizing the synergistic pairing of stable potassium aryltrifluoroborates as the nucleophilic partner and readily available benzyl halides as the electrophile.[1][3][4] This method offers significant advantages, including high yields, excellent functional group tolerance, and the use of air- and moisture-stable boron reagents, making it a superior choice for the construction of complex molecular architectures.[1][3]
The Advantage of Potassium Aryltrifluoroborates
Traditional Suzuki-Miyaura couplings often employ boronic acids, which, despite their utility, can be prone to decomposition and protodeboronation, necessitating the use of excess reagent. Potassium organotrifluoroborates have emerged as exceptional alternatives due to their enhanced stability.[5][6][7][8] These crystalline solids are generally stable to air and moisture, allowing for easier handling and storage.[5][6][7][8] Their tetracoordinate boron center provides a protective shield against unwanted side reactions, yet they can be readily activated under basic conditions to participate in the catalytic cycle.[5][9][10] This "slow-release" of the active boronic acid species can minimize side reactions like oxidative homocoupling.[9][10] The greater nucleophilicity of organotrifluoroborates compared to their boronic acid counterparts also makes them valuable starting materials for coupling with sp³-hybridized electrophiles like benzyl halides.[1][3]
Reaction Mechanism: The Palladium Catalytic Cycle
The synthesis of diarylmethanes via this method proceeds through a well-established palladium-catalyzed Suzuki-Miyaura cross-coupling cycle. A general representation of the catalytic cycle and the experimental workflow is depicted below.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
The key steps of the mechanism are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the benzyl halide (Ar'CH₂-X), forming a Pd(II) intermediate.
-
Activation of the Aryltrifluoroborate: The base, typically cesium carbonate (Cs₂CO₃), is crucial for the reaction.[5][11][12] It facilitates the hydrolysis of the potassium aryltrifluoroborate (K[ArBF₃]) to the corresponding boronic acid (ArB(OH)₂) or a related reactive boronate species.[5][9][10] This step is essential as the tetracoordinate borate is generally unreactive in the transmetalation step.
-
Transmetalation: The activated arylboron species transfers its aryl group to the Pd(II) center, displacing the halide and forming a new Pd(II)-aryl complex. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The diarylmethane product (Ar-CH₂-Ar') is formed as the two organic groups on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol: A General Procedure
This protocol provides a reliable method for the palladium-catalyzed cross-coupling of a variety of potassium aryltrifluoroborates with benzyl bromides.
Materials and Reagents:
-
Potassium aryltrifluoroborate (1.01 equiv)
-
Benzyl bromide derivative (1.0 equiv, 0.5 mmol)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv, 1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (2 mol %)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen) supply
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the potassium aryltrifluoroborate (0.505 mmol), cesium carbonate (1.5 mmol), and the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol %).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the benzyl bromide derivative (0.5 mmol).
-
Solvent Addition: Add anhydrous THF (4.5 mL) and deionized water (0.5 mL) via syringe to create a 10:1 THF/H₂O solvent system with a final concentration of 0.1 M with respect to the benzyl bromide.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 77 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure diarylmethane product.
Data and Scope of the Reaction
The described protocol is robust and applicable to a wide range of substrates, tolerating various functional groups on both the potassium aryltrifluoroborate and the benzyl halide. Below is a summary of representative results.
| Entry | Benzyl Bromide | Potassium Aryltrifluoroborate | Product | Yield (%) |
| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | Diphenylmethane | 95 |
| 2 | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | 1-(4-Methoxybenzyl)benzene | 92 |
| 3 | 4-Chlorobenzyl bromide | Potassium phenyltrifluoroborate | 1-(4-Chlorobenzyl)benzene | 88 |
| 4 | Benzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | 1-Benzyl-4-methoxybenzene | 96 |
| 5 | Benzyl bromide | Potassium 4-acetylphenyltrifluoroborate | 1-(4-Benzylphenyl)ethan-1-one | 85 |
| 6 | Benzyl bromide | Potassium 2-thienyltrifluoroborate | 2-Benzylthiophene | 78 |
Reaction Conditions: 0.5 mmol of benzyl bromide, 0.505 mmol of aryltrifluoroborate, 1.5 mmol of Cs₂CO₃, and 2 mol % of PdCl₂(dppf)·CH₂Cl₂ in THF/H₂O (10:1) at 77 °C. Yields refer to isolated material.[1]
Troubleshooting and Key Considerations
-
Choice of Base and Solvent: Cesium carbonate is generally the base of choice for these couplings. The THF/H₂O solvent system is effective, but for some substrates, other solvents like cyclopentyl methyl ether (CPME) at higher temperatures (e.g., 90 °C) may improve yields.[1]
-
Catalyst and Ligand: PdCl₂(dppf)·CH₂Cl₂ is a highly effective and commercially available catalyst. For less reactive partners, such as benzyl chlorides, using a more active ligand system like SPhos with a palladium precursor like Pd(OAc)₂ may be beneficial.[1]
-
Reaction with Benzyl Chlorides: Benzyl chlorides are generally less reactive than benzyl bromides. Coupling with electron-rich aryltrifluoroborates can proceed in good yield, but reactions with electron-poor partners may result in lower yields.[1][3]
-
Inert Conditions: While potassium aryltrifluoroborates are air-stable, maintaining an inert atmosphere is crucial for the stability and activity of the palladium catalyst throughout the reaction.
-
Hydrolysis Rate: The rate of hydrolysis of the trifluoroborate can be influenced by factors such as the electronic nature of the aryl group and the specific reaction conditions.[9][10] In cases of slow reaction, this may be a contributing factor.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with benzyl halides is a powerful and reliable method for the synthesis of diarylmethanes.[1][3][4] The use of stable and easy-to-handle potassium aryltrifluoroborates, combined with mild reaction conditions and broad functional group tolerance, makes this protocol highly attractive for applications in pharmaceutical and materials science research. This application note provides a solid foundation and a detailed protocol for researchers to successfully implement this valuable synthetic transformation in their work.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - SuzukiâMiyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Role of 1-Benzyl-4-bromobenzene as a Versatile Building Block in Modern Organic Synthesis
Introduction: Unlocking Molecular Complexity
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Benzyl-4-bromobenzene (also known as 4-bromodiphenylmethane) has emerged as a highly valuable and versatile building block, particularly in the realms of medicinal chemistry and materials science.[1][2][3] Its structure, featuring a diphenylmethane framework, is a common motif in a variety of bioactive compounds and functional materials.[4][5] The true synthetic power of this molecule lies in its orthogonal reactivity: the aryl bromide moiety serves as a robust handle for a suite of palladium-catalyzed cross-coupling reactions, while the benzylic position offers potential for further functionalization.[1] This guide provides an in-depth exploration of this compound's properties, core reactivity, and detailed protocols for its application in key synthetic transformations, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties and Experimental Considerations
A thorough understanding of a reagent's physical and chemical properties is fundamental to successful experimental design, influencing choices from solvent selection to reaction work-up procedures.
Table 1: Physicochemical Properties of this compound [1][6]
| Property | Value | Source |
| CAS Number | 2116-36-1 | [1][6] |
| Molecular Formula | C₁₃H₁₁Br | [1][6] |
| Molecular Weight | 247.13 g/mol | [1][6] |
| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | [1][6] |
| Density | 1.3 ± 0.1 g/cm³ | [1][6] |
| LogP | ~4.98 | [6] |
| Flash Point | 143.5 ± 13.7 °C | [6] |
| Refractive Index | 1.600 | [6] |
Causality in Experimental Design:
-
Solubility: The high lipophilicity, indicated by a LogP value of approximately 4.98, dictates that this compound is highly soluble in common organic solvents such as tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF), and dichloromethane (DCM), but poorly soluble in aqueous media.[1] This property is critical when selecting solvent systems for cross-coupling reactions, often requiring anhydrous conditions and non-polar or polar aprotic solvents.
-
Reactivity & Stability: As an aryl bromide, the C-Br bond is less reactive than a corresponding C-I bond but more reactive than a C-Cl bond in typical palladium-catalyzed oxidative additions.[7][8] This predictable reactivity allows for selective transformations in molecules bearing multiple different halogen substituents. The compound should be handled under inert atmosphere (e.g., Nitrogen or Argon) as it may have sensitivity to light and oxygen over long-term storage.[1]
Core Reactivity: A Hub for Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. These transformations, recognized with the 2010 Nobel Prize in Chemistry, provide powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.[9] The general mechanism for these reactions proceeds through a Pd(0)/Pd(II) catalytic cycle.[9][10]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
This versatility allows for the strategic introduction of a wide array of functional groups at the 4-position of the diphenylmethane core, making it a precursor for biphenyl derivatives, substituted amines, and complex acetylenic structures.[5][11][12]
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryls and substituted aromatic systems due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[9][13][14] Using this compound, this reaction provides a direct route to 4-benzyl-1,1'-biphenyl derivatives, which are key structures in pharmaceuticals and liquid crystals.[5][12]
Protocol: Synthesis of 4-Benzyl-4'-methoxy-1,1'-biphenyl
This protocol describes a typical Suzuki-Miyaura coupling between this compound and 4-methoxyphenylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 247 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 35 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Causality of Reagent Choice:
-
Catalyst (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[9]
-
Base (K₂CO₃): The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9]
-
Solvent System (Toluene/H₂O): The biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.
Application Note 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][15] This reaction is indispensable for synthesizing arylalkynes, which are precursors to conjugated polymers, pharmaceuticals, and complex natural products. It typically employs a dual catalytic system of palladium and a copper(I) salt.[7][16]
Protocol: Synthesis of 1-Benzyl-4-(phenylethynyl)benzene
This protocol details the coupling of this compound with phenylacetylene.
Caption: Experimental workflow for Sonogashira coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 247 mg), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) followed by triethylamine (TEA, 3.0 mmol, 0.42 mL). Finally, add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor the reaction by TLC until the starting aryl bromide is consumed (usually 4-8 hours).
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts. Wash the Celite pad with additional ether.
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired arylalkyne.
Causality of Reagent Choice:
-
Palladium Catalyst (PdCl₂(PPh₃)₂): This Pd(II) precatalyst is reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
Copper(I) Co-catalyst (CuI): Copper(I) iodide is critical for the copper cycle. It reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium complex than the alkyne itself.[7][15]
-
Base (Triethylamine): TEA serves a dual purpose. It acts as the base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[16] It also serves as a solvent and scavenges the HBr generated during the reaction.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of arylamines from aryl halides.[10][17][18] This transformation is of immense importance in pharmaceutical chemistry, as the N-aryl moiety is a prevalent feature in many drug candidates.[18] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[10]
Protocol: Synthesis of N-(4-Benzylphenyl)morpholine
This protocol outlines the coupling of this compound with morpholine, a common secondary amine.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a stream of argon, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (NaOᵗBu) (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Reactant Addition: Remove the tube from the glovebox. Add this compound (1.0 mmol, 247 mg) followed by morpholine (1.2 mmol, 0.105 mL) and anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 12-24 hours.[18]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the target arylamine.
Causality of Reagent Choice:
-
Catalyst System (Pd₂(dba)₃ / XPhos): Modern Buchwald-Hartwig aminations rely on sophisticated catalyst systems. Pd₂(dba)₃ is a common Pd(0) source. XPhos is a sterically bulky and electron-rich biarylphosphine ligand. This bulkiness promotes the reductive elimination step (the C-N bond formation) and prevents catalyst decomposition, leading to higher efficiency and broader substrate scope.[18]
-
Base (NaOᵗBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex that is a key intermediate in the catalytic cycle.[10][18]
-
Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are standard, as they effectively solubilize the reactants and catalyst system without interfering with the reaction mechanism.
Conclusion
This compound stands out as a quintessential building block in the synthetic chemist's toolkit. Its defined points of reactivity, coupled with the predictability and power of modern palladium catalysis, provide straightforward and efficient pathways to diverse and complex molecular targets. The protocols and principles outlined in this guide demonstrate its central role in constructing the C-C and C-N bonds that form the backbone of countless innovations in pharmaceuticals, agrochemicals, and materials science.
References
- 1. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. This compound | CAS#:2116-36-1 | Chemsrc [chemsrc.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Practitioner's Guide to Iron-Catalyzed Cross-Electrophile Coupling of Benzyl Halides
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient, sustainable, and cost-effective synthetic methodologies is perpetual. Traditional cross-coupling reactions, while powerful, often rely on expensive and toxic precious metals like palladium.[1] In recent years, iron-catalyzed cross-coupling has emerged as a compelling alternative, leveraging the earth-abundant, inexpensive, and environmentally benign nature of iron.[2][3][4] This guide provides an in-depth technical overview of the iron-catalyzed cross-electrophile coupling of benzyl halides, a versatile transformation for the construction of valuable carbon-carbon and carbon-heteroatom bonds.
This document moves beyond a simple recitation of procedures, delving into the mechanistic underpinnings and practical considerations that empower chemists to not only apply these reactions but also to troubleshoot and innovate.
The Strategic Advantage of Iron Catalysis
The adoption of iron catalysis in cross-coupling reactions is driven by several key advantages over traditional palladium- or nickel-based systems. Iron is the second most abundant metal in the Earth's crust, making it significantly more economical.[1] Its low toxicity profile is another critical factor, particularly in the context of pharmaceutical synthesis where metal contamination is a stringent regulatory concern.[1]
From a reactivity standpoint, iron catalysts exhibit unique and often complementary behavior. They can facilitate couplings of a broad range of electrophiles, including chlorides and tosylates, which are often challenging substrates for palladium catalysts.[3][4] Furthermore, iron-catalyzed reactions can often be performed under mild conditions with high functional group tolerance.[3][4]
Unraveling the Mechanism: A Complex Catalytic Cycle
The mechanism of iron-catalyzed cross-coupling reactions is notoriously complex and has been a subject of ongoing investigation and debate.[2] Unlike the well-defined catalytic cycles of palladium, iron can access multiple oxidation states (from -II to +III) and engage in both two-electron (oxidative addition/reductive elimination) and single-electron transfer (SET) pathways.[5][6][7] The exact operative mechanism is often dependent on the specific catalyst, substrates, and reaction conditions.
A generalized catalytic cycle often commences with the in situ reduction of an iron(II) or iron(III) precatalyst by a reductant or an organometallic reagent to a more nucleophilic low-valent iron species (Fe(0) or Fe(I)). This species then initiates the catalytic cycle.
dot digraph "Generalized_Iron_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Fe_precatalyst [label="Fe(II)/Fe(III) Precatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Low_valent_Fe [label="Low-valent Fe(0)/Fe(I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Addition [label="Oxidative Addition\n(Fe-benzyl intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation_or_SET [label="Transmetalation or\nSingle Electron Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupled_Product [label="Coupled Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Fe_precatalyst -> Low_valent_Fe [label="Reduction"]; Low_valent_Fe -> Oxidative_Addition [label="Benzyl Halide"]; Oxidative_Addition -> Transmetalation_or_SET [label="Second Electrophile\nor Nucleophile"]; Transmetalation_or_SET -> Coupled_Product [label="Reductive Elimination\nor Radical Coupling"]; Coupled_Product -> Low_valent_Fe [label="Catalyst Regeneration", style=dashed]; } केंदot Caption: A simplified representation of a possible iron-catalyzed cross-coupling cycle.
Recent studies on specific cross-electrophile couplings of benzyl halides have proposed more detailed mechanistic pathways:
-
Fe(I)/Fe(III) Catalytic Cycle: In some systems, a high-spin Fe(I)/Fe(II)/Fe(III) catalytic cycle is suggested. This involves a single-electron transfer to activate one of the electrophiles, followed by oxidative addition of the second electrophile to the iron center, and finally reductive elimination to form the C-C or C-heteroatom bond.[8]
-
Biomimetic SH2 Mechanism: For the formation of all-carbon quaternary centers, a biomimetic bimolecular homolytic substitution (SH2) mechanism has been proposed.[9][10][11] In this pathway, a highly nucleophilic Fe(I) species can perform an SN2-type reaction with a primary alkyl electrophile to form an Fe(III)-alkyl intermediate.[9][11] This intermediate then undergoes an SH2 reaction with a radical derived from the benzyl halide to forge the new carbon-carbon bond.[9][11]
dot digraph "SH2_Mechanism_Workflow" { graph [rankdir="LR", splines=true]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes FeI [label="Fe(I) Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Primary_Electrophile [label="Primary Electrophile\n(e.g., R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; FeIII_Alkyl [label="Fe(III)-Alkyl Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Benzyl_Halide [label="Benzyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzyl_Radical [label="Benzyl Radical", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupled_Product [label="Coupled Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges FeI -> FeIII_Alkyl [label="SN2-type reaction"]; Primary_Electrophile -> FeIII_Alkyl; Benzyl_Halide -> Benzyl_Radical [label="SET or other activation"]; FeIII_Alkyl -> Coupled_Product [label="SH2 reaction"]; Benzyl_Radical -> Coupled_Product; } केंदot Caption: Workflow for the proposed biomimetic SH2 mechanism.
Application Notes and Protocols
The following protocols are based on recent, peer-reviewed literature and provide a starting point for the application of iron-catalyzed cross-electrophile coupling of benzyl halides. As with any chemical reaction, optimization may be necessary for specific substrates.
Protocol 1: Iron-Catalyzed Coupling of Benzyl Halides with Disulfides
This protocol, adapted from Semenya et al. (2024), describes the formation of benzylic thioethers in the absence of a terminal reductant.[12][13] This method is notable for its operational simplicity and avoidance of caustic reagents.[12][13]
Reaction Scheme:
Ar-CH(R)-X + R'-S-S-R' --(Fe(CO)₅)--> Ar-CH(R)-S-R'
Materials and Reagents:
-
Iron Catalyst: Iron pentacarbonyl (Fe(CO)₅)
-
Solvent: Pinacolone
-
Benzyl Halide: Substituted or unsubstituted benzyl bromide (1.0 equiv)
-
Disulfide: Dialkyl or diaryl disulfide (1.5 equiv)
-
Inert Atmosphere: Nitrogen or Argon
Experimental Procedure:
-
Reaction Setup: In a glovebox, add iron pentacarbonyl (Fe(CO)₅, 5 mol%) to a flame-dried 4 mL dram vial equipped with a magnetic stir bar.
-
Reagent Addition: Remove the vial from the glovebox and place it under a nitrogen or argon atmosphere. Add pinacolone (1.0 mL), the benzyl bromide (0.5 mmol, 1.0 equiv), and the disulfide (0.75 mmol, 1.5 equiv).
-
Reaction Conditions: Seal the vial with a Teflon-lined screw cap and stir the mixture at 107 °C for 12 hours.
-
Catalyst Re-addition: Cool the reaction mixture to room temperature. In the glovebox, add an additional portion of Fe(CO)₅ (5 mol%) via syringe.
-
Continued Reaction: Reseal the vial and stir for an additional 12 hours at 107 °C.
-
Workup: Cool the reaction to room temperature and quench with water (1.0 mL). Extract the aqueous layer with diethyl ether (3 x 1.0 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Key Experimental Considerations:
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation of the iron catalyst.
-
Solvent: Pinacolone was found to be the optimal solvent for this transformation.[12]
-
Catalyst: While other iron sources can be used, Fe(CO)₅ provided the best results in the reported protocol.[12]
Substrate Scope:
This reaction tolerates a wide range of functional groups on both the benzyl bromide and the disulfide.[12][14] Electron-donating and electron-withdrawing groups on the aromatic ring of the benzyl bromide are well-tolerated.[12][14] The reaction is also selective for the benzylic halide in the presence of aryl halides.[14]
| Benzyl Bromide Substituent | Disulfide | Yield (%) |
| 4-Methyl | Dimethyl disulfide | 91 |
| 4-Cyano | Dimethyl disulfide | 87 |
| 4-Fluoro | Dimethyl disulfide | 87 |
| 2-Bromo | Dimethyl disulfide | 81 |
| H | Diphenyl disulfide | 95 |
| 4-Methoxy | Di-p-tolyl disulfide | 88 |
Data adapted from Semenya, J. et al., J. Am. Chem. Soc. 2024, 146, 4903-4912.[12]
Protocol 2: Iron-Catalyzed Formation of All-Carbon Quaternary Centers
This protocol, based on the work of the Macmillan group (2024), describes the formation of all-carbon quaternary centers through a cross-electrophile coupling of tertiary bromides and primary alkyl electrophiles.[9][10][11] While the primary example uses tertiary bromides, the principle can be extended to benzylic systems capable of forming stable radicals.
Reaction Scheme:
R₃C-Br + R'-X --(Fe(OEP)Cl, Photocatalyst)--> R₃C-R'
Materials and Reagents:
-
Iron Catalyst: Iron(III) octaethylporphyrin chloride (Fe(OEP)Cl)
-
Photocatalyst: Iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)
-
Solvent: Acetone
-
Tertiary/Benzylic Bromide: (1.0 equiv)
-
Primary Alkyl Electrophile: Primary alkyl mesylate or tosylate (2.0 equiv)
-
Base: 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (2.0 equiv)
-
Light Source: 450 nm LEDs
Experimental Procedure:
-
Reaction Setup: In a glovebox, combine Fe(OEP)Cl (10 mol%), the iridium photocatalyst (2 mol%), the tertiary or benzylic bromide (0.5 mmol, 1.0 equiv), the primary alkyl electrophile (1.0 mmol, 2.0 equiv), and BTMG (1.0 mmol, 2.0 equiv) in a vial.
-
Solvent Addition: Add acetone (0.2 M) to the vial.
-
Reaction Conditions: Seal the vial and irradiate with 450 nm LEDs at room temperature for 24-48 hours with stirring.
-
Workup and Purification: Upon completion, the reaction mixture can be concentrated and purified by flash column chromatography.
Key Experimental Considerations:
-
Photocatalysis: This reaction requires a photocatalyst and a light source to proceed.
-
Iron Catalyst: The use of an iron porphyrin complex is key to the success of this transformation.[9][11]
-
Substrate Scope: This method is effective for a variety of primary alkyl mesylates and tosylates, including those containing heterocyclic fragments.[9][11]
| Tertiary Bromide | Primary Electrophile | Yield (%) |
| 1-Bromoadamantane | 1-Hexyl mesylate | 75 |
| 1-Bromo-1-methylcyclohexane | Methyl tosylate | 74 |
| 1-Bromoadamantane | 2-(Pyridin-2-yl)ethyl mesylate | 65 |
Data adapted from the supplementary information of related publications on iron-catalyzed formation of all-carbon quaternary centers.[9][11]
Concluding Remarks for the Advanced Practitioner
The field of iron-catalyzed cross-electrophile coupling is rapidly evolving, offering exciting opportunities for the development of novel synthetic strategies. The protocols and mechanistic insights presented in this guide provide a solid foundation for researchers to explore these powerful reactions. The inherent advantages of iron catalysis—low cost, low toxicity, and unique reactivity—position it as a cornerstone of sustainable chemistry for the future of drug discovery and development. As our understanding of the intricate mechanisms of iron catalysis deepens, so too will our ability to design even more efficient and selective transformations.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. organicreactions.org [organicreactions.org]
- 3. Iron-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron-Catalyzed Cross-Coupling Reactions (2002) | Alois Fürstner | 774 Citations [scispace.com]
- 5. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron [organic-chemistry.org]
- 13. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 1-Benzyl-4-bromobenzene
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 1-benzyl-4-bromobenzene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. This guide is structured as a series of questions you might encounter during your work, designed to troubleshoot issues and optimize your reaction for high yield and purity.
Section 1: Core Principles & General Protocol
This section covers the foundational knowledge required for performing a Suzuki-Miyaura coupling reaction.
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron species and an organohalide using a palladium catalyst.[1] The process occurs via a catalytic cycle involving three key steps[2]:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its activated borate form) is transferred to the Palladium(II) complex, displacing the halide. This step requires activation by a base.[1][3] The base coordinates to the boronic acid, making the organic group more nucleophilic and facilitating its transfer to the palladium center.[4][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Palladium(0) catalyst, which re-enters the cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Q2: What is a good starting point for a general protocol for coupling this compound?
A robust starting protocol is essential. The following provides a reliable baseline from which optimizations can be made. This protocol assumes the use of a standard arylboronic acid as the coupling partner.
Baseline Experimental Protocol
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., PPh₃, 2-4 mol% relative to Pd).
-
Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to remove all oxygen, which can cause catalyst deactivation and side reactions.[6][7]
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 to 10:1 ratio) via syringe. Degassing the solvent by bubbling with an inert gas for 20-30 minutes prior to addition is critical.[8]
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: FAQs for Reaction Optimization
Here, we address common questions that arise when moving from a general protocol to one optimized for yield, purity, and efficiency.
Q3: My reaction with a standard catalyst like Pd(PPh₃)₄ is slow or gives low yield. Why, and what should I use instead?
While Pd(PPh₃)₄ is a classic catalyst, it is often insufficient for aryl bromides that are not electronically activated. The oxidative addition step is often rate-limiting, and for a relatively neutral substrate like this compound, a more robust catalyst system is needed.
The Cause: Triphenylphosphine (PPh₃) is a good general-purpose ligand, but its electronic and steric properties are not optimal for facilitating the challenging oxidative addition to the C-Br bond or for promoting the final reductive elimination step.[9]
The Solution: Switch to a more specialized catalyst system composed of a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. These ligands accelerate the key steps of the catalytic cycle.[10]
| Ligand Type | Examples | Rationale for Use |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | These are the gold standard for challenging couplings. Their bulk and electron-donating nature promote fast oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency.[11] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | These ligands are also highly effective. P(t-Bu)₃, in particular, is known to form highly active monoligated Pd(0) species that are excellent for coupling aryl bromides.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong electron donors and form very stable palladium complexes, making them highly active for coupling aryl halides, including less reactive chlorides.[3] |
Q4: How do I select the best base for this reaction? Does a stronger base always mean a better reaction?
Not necessarily. The choice of base is critical and involves a trade-off between reactivity and potential side reactions.[12] The base's primary role is to activate the boronic acid by forming a more nucleophilic borate species ([R-B(OH)₃]⁻), which is the active species in the transmetalation step.[1][4]
-
Strong Bases (e.g., NaOH, Cs₂CO₃, K₃PO₄): These are very effective at promoting the reaction and are often the best choice for achieving high yields. Cesium carbonate (Cs₂CO₃) is often highly effective due to the high solubility of its borate salt. Potassium phosphate (K₃PO₄) is another excellent choice, particularly in anhydrous conditions.[10]
-
Weaker Bases (e.g., K₂CO₃, NaHCO₃): These are milder and can be advantageous if your coupling partner contains base-sensitive functional groups.[3] For this compound, which is robust, a stronger base is usually preferred unless the boronic acid partner is delicate.
-
Fluoride Sources (e.g., KF, CsF): These can be used, especially if the substrate has base-labile groups like esters.[3]
Recommendation: Start with K₂CO₃ or K₃PO₄. If the reaction is sluggish, switching to Cs₂CO₃ often provides a significant rate enhancement.
Q5: What is the optimal solvent system? Should I use anhydrous conditions or an aqueous mixture?
The solvent plays a crucial role in dissolving the reactants, base, and catalyst, and can significantly influence reaction rates.
-
Aqueous Biphasic Systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O): This is the most common approach.[6][13] The organic solvent (toluene, dioxane, THF) dissolves the organic starting materials and the catalyst complex, while the water dissolves the inorganic base.[14] This brings all components into proximity for the reaction to occur efficiently. A 4:1 to 10:1 ratio of organic solvent to water is a good starting point.
-
Anhydrous Polar Aprotic Solvents (e.g., DMF, DME): These can also be effective.[8][15] In some cases, particularly with anhydrous bases like K₃PO₄, these solvents can provide excellent results. However, care must be taken to ensure all reagents are scrupulously dried to prevent protodeboronation of the boronic acid.
Recommendation: For this compound, a mixture of Dioxane/Water (4:1) or Toluene/Ethanol/Water is an excellent and reliable starting point.
Section 3: Troubleshooting Guide
Even with an optimized protocol, problems can arise. This section addresses the most common issues in a direct Q&A format.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Q6: My starting material is consumed, but the desired product yield is low. What are the common side reactions?
If your starting material is gone but the product is missing, unwanted side reactions are the primary culprit.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom from a proton source (like water).[6] This is especially problematic with electron-rich boronic acids.
-
Solution: Use anhydrous solvents, ensure your base is dry, or protect the boronic acid as a more stable pinacol boronate ester (Bpin), which is cleaved in situ.[14]
-
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (R-R). This reaction is often promoted by the presence of oxygen or Pd(II) species formed from catalyst decomposition.[6][7][16]
-
Solution: Rigorous degassing of the reaction mixture and solvents is non-negotiable.[17] Using a slight excess of the phosphine ligand can also help maintain the palladium in its active Pd(0) state.
-
-
Dehalogenation: The this compound is reduced to benzylbenzene. This can occur if a hydride source is present, sometimes promoted by certain bases or solvents at high temperatures.[6][18]
-
Solution: Lower the reaction temperature, screen different bases (e.g., switch from a hydroxide to a carbonate), or change the ligand.
-
Q7: I see a black precipitate in my flask. Is my reaction failing?
The black precipitate is typically "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[9]
-
Is it always bad? Not necessarily. The formation of some palladium black is common in many successful Suzuki couplings.
-
When is it a problem? If you see extensive and rapid precipitation early in the reaction, it is a strong indicator of catalyst decomposition and will likely lead to an incomplete reaction. This can be caused by excessive temperatures, impurities in the reagents or solvents that poison the catalyst, or the use of an insufficiently stabilizing ligand.[9][19]
-
Solution: Lower the reaction temperature, use a more robust ligand (e.g., a Buchwald-type biarylphosphine or an NHC), and ensure the purity of all reagents and solvents.
-
Q8: Could the benzyl group be cleaved under the reaction conditions?
Debenzylation is a potential but less common side reaction in Suzuki coupling. The C-C bond of the benzyl group is generally robust. However, cleavage can occur under specific conditions, such as strong oxidative environments or hydrogenolysis.[20][21] In the context of a standard Suzuki reaction, this is unlikely unless highly oxidizing conditions are inadvertently created. If you suspect debenzylation (formation of 4-bromobiphenyl or biphenyl), confirm the byproduct's identity with MS and NMR.
Section 4: Recommended Optimized Protocol
Based on extensive literature and field experience, the following protocol is recommended for achieving high yields in the coupling of this compound.
Table of Recommended Conditions
| Parameter | Recommended | Rationale & Notes |
| Pd Precursor | Pd(OAc)₂ (1 mol%) | Readily available and effective Pd(II) source that is reduced in situ. |
| Ligand | SPhos (2.2 mol%) | A highly active Buchwald ligand proven to be effective for aryl bromides. The slight excess helps stabilize the catalyst. |
| Base | K₃PO₄ (2.5 equiv.) | A strong, effective base that works well in both aqueous and anhydrous systems.[10] |
| Solvent | Dioxane/H₂O (5:1) | Excellent solvent system for dissolving all components and promoting high reaction rates. |
| Temperature | 100 °C | Provides sufficient thermal energy for efficient reaction without promoting excessive catalyst decomposition. |
| Atmosphere | Argon or Nitrogen | Absolutely essential to prevent oxygen-mediated side reactions like homocoupling.[6][7] |
Step-by-Step Optimized Protocol
-
Setup: Add this compound (1.0 equiv.), arylboronic acid (1.3 equiv.), and finely ground K₃PO₄ (2.5 equiv.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Loading: In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (0.01 equiv.) and SPhos (0.022 equiv.).
-
Degassing: Seal the flask with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Perform five vacuum/backfill cycles with argon to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare a 5:1 mixture of dioxane and deionized water. Degas this mixture thoroughly by sparging with argon for 30 minutes. Add the required volume of the degassed solvent to the flask via a gas-tight syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress every 2 hours using TLC or GC-MS by sampling under a positive flow of argon.
-
Workup & Purification: Follow the general workup and purification steps outlined in Section 1.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Benzyl-4-bromobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-4-bromobenzene. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation encountered during its synthesis. Our focus is on providing practical, field-proven insights rooted in mechanistic understanding to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The three most prevalent methods for synthesizing this compound are Friedel-Crafts benzylation of bromobenzene, Suzuki-Miyaura coupling, and Grignard reagent cross-coupling. Each route has its own set of advantages and challenges, particularly concerning byproduct formation.
Q2: I'm observing a significant amount of an isomeric byproduct. What is it likely to be and how can I minimize it?
A2: If you are employing the Friedel-Crafts benzylation route, the most common isomeric byproduct is 1-benzyl-2-bromobenzene (the ortho isomer). The bromine substituent on the benzene ring is an ortho, para-director. While the para isomer is generally favored due to reduced steric hindrance, the formation of the ortho isomer is a common side reaction.[1] To minimize its formation, you can try lowering the reaction temperature to increase selectivity for the thermodynamically more stable para product.
Q3: My reaction mixture shows evidence of higher molecular weight species. What could these be?
A3: In Friedel-Crafts benzylation, the formation of polybenzylated products, such as 2,4-dibenzyl-1-bromobenzene, can occur. This happens because the initial product, this compound, is more reactive than the starting bromobenzene due to the activating nature of the benzyl group, making it susceptible to further alkylation.[2][3] In Suzuki or Grignard coupling reactions, these higher molecular weight species are likely homocoupling products.
Q4: How can I effectively remove unreacted starting materials and byproducts from my final product?
A4: Purification is typically achieved through column chromatography or recrystallization. For non-polar byproducts like 1,2-diphenylethane (from Grignard reactions) or biphenyl (from Suzuki couplings), careful column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) is often effective. Positional isomers from Friedel-Crafts reactions can be more challenging to separate and may require careful optimization of the chromatographic conditions or fractional crystallization.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound, categorized by the synthetic method.
Method 1: Friedel-Crafts Benzylation of Bromobenzene
The reaction of bromobenzene with a benzylating agent (e.g., benzyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is a direct approach. However, it is prone to specific side reactions.
Issue 1: Low Yield of the Desired para-Isomer and Significant Formation of the ortho-Isomer
-
Causality: The bromine atom on bromobenzene directs incoming electrophiles to both the ortho and para positions. While the bulkier benzyl group generally favors the para position to minimize steric hindrance, a significant amount of the ortho isomer can still form, especially at higher temperatures.[4]
-
Troubleshooting & Optimization:
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0-5 °C) to favor the formation of the thermodynamically more stable para isomer.
-
Choice of Catalyst: While AlCl₃ is common, a milder Lewis acid like FeCl₃ may offer better selectivity in some cases.
-
Issue 2: Formation of Polybenzylated Byproducts
-
Causality: The benzyl group is an activating group, making the product, this compound, more susceptible to further benzylation than the starting bromobenzene.[2] This leads to the formation of dibenzylated and even tribenzylated bromobenzene.
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a large excess of bromobenzene relative to the benzylating agent.[5] This increases the probability that the benzylating agent will react with the starting material rather than the more reactive product. A molar ratio of 5:1 to 10:1 (bromobenzene:benzyl chloride) is a good starting point.
-
Reverse Addition: Add the Lewis acid and benzyl chloride mixture slowly to the bromobenzene solution to maintain a low concentration of the electrophile.
-
Method 2: Suzuki-Miyaura Coupling
This method typically involves the palladium-catalyzed cross-coupling of 4-bromophenylboronic acid with a benzyl halide or benzylboronic acid with bromobenzene.
Issue: Significant Formation of Homocoupling Byproducts
-
Causality: A common side reaction is the homocoupling of the boronic acid reagent (e.g., two molecules of 4-bromophenylboronic acid coupling to form 4,4'-dibromobiphenyl, or two molecules of a benzylboronic acid derivative coupling). This is often mediated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), facilitating the homocoupling pathway.
-
Troubleshooting & Optimization:
-
Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling.[6]
-
Catalyst Choice: Use a pre-activated Pd(0) catalyst to bypass the in-situ reduction step that can be sensitive to oxygen.
-
Method 3: Grignard Reagent Cross-Coupling
This approach could involve the reaction of a benzylmagnesium halide with 1,4-dibromobenzene or a 4-bromophenylmagnesium halide with a benzyl halide, often in the presence of a catalyst.
Issue: Formation of Wurtz-Type Coupling Byproducts
-
Causality: The primary side reaction is the homocoupling of the Grignard reagent with the starting halide, known as a Wurtz-type coupling. For instance, benzylmagnesium bromide can react with unreacted benzyl bromide to form 1,2-diphenylethane. This is particularly problematic with reactive halides like benzyl halides.[7][8]
-
Troubleshooting & Optimization:
-
Slow Addition: Add the halide dropwise to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.[7]
-
Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For benzyl Grignard reagents, diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) often give better results and less homocoupling compared to tetrahydrofuran (THF).[1]
-
Catalyst for Cross-Coupling: For the cross-coupling step, using a suitable catalyst such as a copper salt (e.g., CuCN) can promote the desired reaction over the Wurtz coupling.[9]
-
Data Presentation
The following tables provide representative data for the expected byproduct profiles in the different synthetic routes. The exact ratios can vary depending on the specific reaction conditions.
Table 1: Typical Isomer and Polyalkylation Distribution in Friedel-Crafts Benzylation of Bromobenzene
| Product | Typical Yield (%) |
| This compound (para) | 60-75% |
| 1-Benzyl-2-bromobenzene (ortho) | 15-25% |
| Polybenzylated Products | 5-15% |
Table 2: Common Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Method | Common Byproduct | Typical Yield (%) |
| Suzuki Coupling | Homocoupled Boronic Acid | 5-20% (can be higher with poor degassing) |
| Grignard Coupling | Wurtz Coupling Product (e.g., 1,2-diphenylethane) | 10-50% (highly dependent on conditions) |
Experimental Protocols
Protocol 1: Friedel-Crafts Benzylation of Bromobenzene
Adapted from established procedures for Friedel-Crafts alkylation.[2]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add bromobenzene (5 equivalents) and a catalytic amount of anhydrous ferric chloride (FeCl₃) (0.1 equivalents).
-
Reagent Addition: In the dropping funnel, place a solution of benzyl chloride (1 equivalent) in a minimal amount of dry dichloromethane.
-
Reaction: Cool the flask containing bromobenzene and FeCl₃ to 0 °C in an ice bath. Slowly add the benzyl chloride solution dropwise over 1-2 hours with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material. Quench the reaction by slowly adding crushed ice, followed by dilute HCl.
-
Extraction and Purification: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Key Byproduct Formation Pathways
Caption: Common byproduct formation pathways in different synthetic routes to this compound.
Diagram 2: Troubleshooting Workflow for Polyalkylation in Friedel-Crafts Benzylation
Caption: A logical workflow to troubleshoot and minimize polyalkylation byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. Solved How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of 1-Benzyl-4-bromobenzene
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-Benzyl-4-bromobenzene using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the nuances of this separation technique and achieve high-purity product.
Introduction: The Challenge of Purifying this compound
This compound is a non-polar aromatic compound. While seemingly straightforward, its purification by column chromatography can present challenges. These often stem from its low polarity, the potential for co-elution with structurally similar impurities (such as unreacted starting materials or isomers), and improper technique. This guide will address these issues with scientifically grounded explanations and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For a non-polar compound like this compound, the standard choice for the stationary phase is silica gel (SiO₂) in a normal-phase chromatography setup.[1][2][3] Alumina (Al₂O₃) can also be used and is available in acidic, neutral, and basic forms.[3] Given the neutral nature of this compound, neutral alumina would be a suitable alternative. For most routine purifications, silica gel provides excellent resolving power.[2]
Q2: How do I select the optimal mobile phase (eluent)?
The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.[3] The ideal Rf value for the desired compound is typically between 0.2 and 0.4.[4]
-
Starting Point: For non-polar compounds, begin with a low-polarity solvent system such as a mixture of hexane and ethyl acetate or hexane and diethyl ether.[5] A good starting point would be 5% ethyl acetate in hexane.[5]
-
Optimization: Run TLC plates with varying solvent ratios (e.g., 2%, 5%, 10% ethyl acetate in hexane) to find the system that gives the best separation between this compound and its impurities.
Q3: My compound is very non-polar and has a high Rf value even in 100% hexane. What should I do?
If your compound has a very high Rf, it means it has a low affinity for the stationary phase and will elute very quickly, likely with impurities. In this scenario, you are already using the least polar mobile phase possible in a normal-phase system. If separation from less polar impurities is still an issue, you might consider reversed-phase chromatography. In reversed-phase, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[1][6] In this setup, non-polar compounds will be retained more strongly.
Q4: Should I use isocratic or gradient elution?
-
Isocratic Elution: This involves using a constant mobile phase composition throughout the separation. It is ideal when the impurities are well-separated from the desired product on the TLC plate.
-
Gradient Elution: This involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 10%).[4] This is particularly useful when you have impurities that are much more polar than your target compound. The gradient will elute your non-polar product first and then wash off the more strongly adsorbed polar impurities more quickly.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Compound does not move from the origin (Rf = 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. For example, if you are using 5% ethyl acetate in hexane, try 10% or 20%.[7] |
| Compound elutes too quickly (Rf > 0.5) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, switch from 10% ethyl acetate in hexane to 5% or 2%.[7] |
| Poor separation of spots (spots are too close together) | The chosen solvent system has poor selectivity for the compounds. | Try a different solvent system. For example, if you are using hexane/ethyl acetate, try hexane/diethyl ether or hexane/dichloromethane. Sometimes, adding a small amount of a third solvent can improve separation. You can also try a more efficient column by using smaller particle size silica gel or a longer column.[8][9] |
| Streaking or tailing of spots on TLC and column | The sample is overloaded. The compound is interacting too strongly or irreversibly with the stationary phase. The compound might be acidic or basic. | Reduce the amount of sample loaded onto the column.[10] If your compound has basic properties, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape. If the compound is acidic, a small amount of acetic acid can be added. |
| The compound seems to have decomposed on the column | The compound is unstable on silica gel, which is slightly acidic. | Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting. If it decomposes, consider using a deactivated (neutralized) silica gel or an alternative stationary phase like alumina.[4][7] To deactivate silica, you can flush the column with a solvent system containing 1-3% triethylamine.[4] |
| Cracks or channels form in the stationary phase | The column was packed improperly. The column ran dry at some point. | Ensure the column is packed uniformly as a slurry and that the solvent level never drops below the top of the stationary phase.[11] |
Experimental Protocols
Preparation of the Column
-
Select Column Size: The size of the column depends on the amount of crude product to be purified. A general rule of thumb is to use about 20-100g of silica gel for every 1g of crude material.
-
Slurry Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the settled silica bed.
-
Continuously drain the solvent until it is just above the top layer of sand, ensuring the column never runs dry.
-
Sample Loading
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the top of the silica.
-
Carefully add more mobile phase.
-
-
Dry Loading (Recommended for samples not very soluble in the mobile phase):
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.[7][11]
-
Elution and Fraction Collection
-
Begin adding the mobile phase to the top of the column.
-
Apply gentle air pressure (for flash chromatography) to push the solvent through the column at a steady rate.[2]
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the separation by collecting small samples from the fractions and spotting them on a TLC plate.
-
Once the desired product has completely eluted, you can increase the polarity of the mobile phase significantly to wash out any remaining, more polar impurities.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor separation.
References
- 1. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. columbia.edu [columbia.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. chromtech.com [chromtech.com]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
How to avoid debromination in 1-Benzyl-4-bromobenzene reactions
Welcome to the Technical Support Center for 1-Benzyl-4-bromobenzene reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured to address one of the most frequent and frustrating side reactions encountered with this substrate: unwanted debromination.
Unwanted C-Br bond cleavage, or hydrodebromination, leads to the formation of diphenylmethane as a byproduct, reducing the yield of your desired product and complicating purification. This resource provides a logical, mechanism-driven approach to troubleshooting and preventing this issue in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the chemistry of this compound and the nature of the debromination side reaction.
Q1: What is debromination and why does it occur in my reaction?
A1: Debromination, more accurately termed hydrodebromination in this context, is a side reaction where the bromine atom on your this compound is replaced by a hydrogen atom, yielding diphenylmethane. In the context of palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, or Heck), this is primarily caused by the formation of a palladium-hydride (Pd-H) species.[1][2][3] This highly reactive intermediate can intercept your aryl bromide in a competing catalytic cycle, leading to the undesired byproduct instead of the coupled product.[4][5]
Q2: What are the primary sources of the hydride (H⁻) that forms the Pd-H species?
A2: The hydride can originate from several sources within your reaction mixture:
-
The Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOt-Bu), are well-known promoters of Pd-H formation.[1][4]
-
The Solvent: Protic solvents (e.g., alcohols, water) can be a direct source.[1] Some aprotic solvents like DMF can also decompose at high temperatures to generate hydride sources.[6]
-
Reagents and Impurities: Trace amounts of water in solvents or reagents, or even the amine coupling partner in a Buchwald-Hartwig reaction, can contribute to the hydride pool.[2][7]
Q3: How does the choice of phosphine ligand impact debromination?
A3: The phosphine ligand is arguably the most critical factor in controlling debromination.[4] Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos, XPhos, RuPhos) are highly effective for two key reasons:[1][4][8]
-
They accelerate the desired reaction: These ligands promote the rate-limiting reductive elimination step of the desired cross-coupling cycle.[4][8] By making the productive pathway much faster, you effectively outcompete the slower, undesired debromination pathway.
-
They can sterically hinder the catalyst: The bulkiness of the ligand can physically block the approach of hydride species or prevent the formation of intermediates that lead to debromination.[4]
Q4: Is this compound particularly prone to debromination compared to other aryl bromides?
A4: this compound is a fairly standard, moderately electron-rich aryl bromide. It is not exceptionally prone to debromination, but like most aryl bromides, it is susceptible under suboptimal reaction conditions. The electronic nature of the benzyl group does not strongly activate or deactivate the C-Br bond towards the side reaction, meaning the general principles for avoiding debromination with other aryl bromides apply directly here.
Troubleshooting Guide: Minimizing Debromination in Palladium-Catalyzed Reactions
This guide provides a systematic, problem-solving approach for when you observe significant formation of diphenylmethane in your reaction.
Core Problem: Competing Catalytic Cycles
The central issue is the competition between the desired cross-coupling pathway and the undesired hydrodebromination pathway. Your goal is to apply reaction conditions that overwhelmingly favor the former.
Caption: Fig 1. Desired cross-coupling (top) vs. undesired debromination (bottom).
Troubleshooting Workflow Diagram
If you are observing debromination, follow this logical workflow to diagnose and solve the issue. Start at the top and implement changes sequentially.
Caption: Fig 2. A step-by-step workflow for troubleshooting debromination.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms: Low yield of the desired biaryl product. A major byproduct is identified as diphenylmethane by LC-MS or NMR.
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases (e.g., NaOH, NaOt-Bu) to milder inorganic bases such as K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .[1][4] | Strong bases are primary culprits in generating Pd-H species that cause debromination. Weaker inorganic bases are far less prone to this side reaction.[3][4] |
| Temperature | Lower the reaction temperature. Attempt the reaction at 60-80 °C , even if it requires a longer duration.[1] | Side reactions like debromination often have a higher activation energy. Lowering the temperature can selectively slow the undesired pathway more than the desired coupling.[1][2] |
| Catalyst/Ligand | Use a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich phosphine ligand like XPhos , SPhos , or RuPhos .[1][4][5] | These advanced ligands accelerate the reductive elimination of the desired product, outcompeting the debromination pathway.[4][8] |
| Solvent | Ensure the use of anhydrous, degassed aprotic solvents (e.g., dioxane, THF, toluene). Avoid protic solvents like alcohols.[1][3] | Protic solvents can act as a hydride source. Rigorous degassing removes oxygen, which can damage the catalyst and lead to side reactions.[1] |
| Reagent Purity | Verify the purity of the boronic acid/ester. Use fresh, high-quality reagents. | Boronic acids can degrade over time (protodeboronation), and impurities can interfere with the catalytic cycle or contribute to side reactions.[5][9] |
Issue 2: Significant Debromination in Buchwald-Hartwig Amination
Symptoms: Low yield of the desired arylamine. Diphenylmethane is observed as a major byproduct.
| Parameter | Recommendation | Rationale |
| Base | If using NaOt-Bu, consider switching to Lithium bis(trimethylsilyl)amide (LiHMDS) or K₃PO₄ . | While NaOt-Bu is common, it is also a known promoter of debromination.[4] LiHMDS is a strong, non-coordinating base that is often less problematic. K₃PO₄ is a milder alternative for some amine couplings.[4] |
| Ligand | This is critical. Use modern biaryl phosphine ligands like tBuBrettPhos , XPhos , or Josiphos-type ligands.[4][10] | These ligands are specifically designed to promote the C-N reductive elimination, which is often challenging.[7][8] A faster desired reaction minimizes time for side reactions. |
| Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, often between 80-100 °C . | As with other couplings, higher temperatures can accelerate the undesired debromination pathway.[6] |
| Amine Purity | Use a high-purity amine coupling partner. | The amine itself can sometimes be a source of hydride, especially if it contains impurities or can undergo decomposition pathways. |
Optimized Experimental Protocols
The following protocols are designed to serve as robust starting points for minimizing debromination when working with this compound.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a modern catalyst system known to suppress hydrodehalogenation.[3]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of dioxane to form the active catalyst.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both product and the diphenylmethane byproduct. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol uses a highly active catalyst system effective for a broad range of amines.[10]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
tBuBrettPhos Pd G3 precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the tBuBrettPhos Pd G3 precatalyst, and LiHMDS.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene via syringe.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-16 hours.
-
Upon completion, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Managing steric hindrance effects in 1-Benzyl-4-bromobenzene cross-coupling
Technical Support Center: 1-Benzyl-4-bromobenzene Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and overcome common hurdles.
The Challenge: Steric Hindrance at the Forefront
This compound presents a significant steric challenge in palladium-catalyzed cross-coupling reactions. The bulky benzyl group, positioned para to the bromine atom, does not directly flank the reaction center. However, its conformational flexibility and sheer size can influence the approach of the coupling partner and the geometry of the transition states, particularly during the critical oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] This often leads to sluggish reactions, low yields, and the formation of undesired side products.
This guide will focus on two of the most common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving me less than 20% yield. What is the first thing I should check?
A1: When faced with low conversion, the first step is to systematically evaluate your catalyst system and reaction conditions. The steric bulk of the benzyl group requires a carefully selected catalyst system that can accommodate its size.
-
Catalyst & Ligand Integrity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂, it requires in situ reduction, which can be inefficient.[6] Furthermore, phosphine ligands are prone to oxidation.[7] Run a control reaction with a simpler substrate (e.g., bromobenzene and phenylboronic acid) to confirm your catalyst and ligand are active.[6] For challenging substrates, using modern, air-stable precatalysts like Buchwald's G3 or G4 palladacycles is highly recommended as they ensure clean and efficient generation of the active LPd(0) species.[8]
-
Ligand Choice: Standard ligands like PPh₃ are often inadequate for sterically hindered substrates. You need a ligand that is both bulky and electron-rich.[9][10] Bulky ligands promote the crucial reductive elimination step and can stabilize the monoligated Pd(0) species that is often key to initiating the catalytic cycle.[11][12] Electron-rich ligands accelerate the oxidative addition of the aryl bromide.[9][11] Consider switching to a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or a bulky N-heterocyclic carbene (NHC) ligand (e.g., IPr, IMes).[6][13][14]
-
Base and Solvent: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so harsh that it causes decomposition of your starting materials or the boronic acid itself (protodeboronation).[5][7] For sterically demanding couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[7] Ensure your solvent is rigorously degassed and anhydrous, as oxygen can deactivate the catalyst, leading to the formation of palladium black and promoting unwanted side reactions like boronic acid homocoupling.[7][12]
Q2: I'm attempting a Buchwald-Hartwig amination with a bulky secondary amine and this compound, but the reaction has stalled. What's going wrong?
A2: This is a classic case of "double steric hindrance," where both the aryl halide and the nucleophile are bulky. This scenario puts maximum strain on the catalytic cycle.[14]
-
Mechanism Insight: The reaction proceeds via oxidative addition, amine coordination and deprotonation, and finally, reductive elimination.[3][4] With two bulky partners, the reductive elimination step is often the rate-limiting step. The catalyst's coordination sphere becomes extremely crowded, making it difficult for the C-N bond to form and the product to be released.
-
Solution - Ligand is Key: You need a specialized ligand designed to facilitate reductive elimination from a crowded metal center. Buchwald's biarylphosphine ligands are excellent choices. Specifically, ligands with bulky substituents like adamantyl or tert-butyl groups (e.g., tBuXPhos, BrettPhos) are designed to create a wide "bite angle" that forces the aryl and amino groups into proximity, promoting the final bond-forming step.[8][15]
-
Base Considerations: A strong, non-nucleophilic base is essential. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are standard choices.[16] NaOtBu is often preferred as it is highly effective, though it can be sensitive to certain functional groups.
-
Temperature: Sterically demanding aminations often require higher temperatures (e.g., 90-110 °C in toluene or dioxane) to overcome the high activation energy of the reductive elimination step.
Q3: How do bulky ligands actually help overcome steric hindrance? Isn't it counterintuitive to add more bulk?
A3: This is an excellent and common question. While it seems counterintuitive, the strategic placement of bulk on the ligand is crucial. It's not just about size, but about the shape and electronic properties the ligand imparts to the palladium center.[2][9]
-
Promoting Monoligation: Many cross-coupling reactions, especially with hindered substrates, proceed more efficiently through a 14-electron, monoligated L-Pd(0) intermediate. Bulky ligands favor the dissociation of a second ligand, creating the necessary vacant site for the aryl halide to undergo oxidative addition.[16][17]
-
Accelerating Reductive Elimination: The steric bulk on the ligand creates a congested environment around the palladium center in the Pd(II) intermediate. This steric pressure forces the two coupling partners (the aryl group and the nucleophile) closer together, lowering the activation energy for reductive elimination and accelerating the release of the final product.[9][11]
-
Creating a "Pocket": Ligands like the Buchwald biarylphosphines create a well-defined pocket around the metal. This pocket can selectively accommodate the aryl halide while its bulk prevents the formation of inactive catalyst species.
Visualizing the Catalytic Challenge and Solution
To better understand the forces at play, consider the following diagrams.
Caption: Steric clash in the transition state hinders bond formation.
Caption: How bulky ligands facilitate the catalytic cycle.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst/ligand.[6][7] 2. Inappropriate ligand choice.[11] 3. Insufficiently degassed solvent.[7] 4. Incorrect base or base strength.[5][7] | 1. Test catalyst on a simple, known reaction. Use fresh, properly stored reagents. Switch to a modern precatalyst (e.g., Buchwald G3/G4).[6][8] 2. Screen a panel of bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos for Suzuki; tBuXPhos, BrettPhos for Buchwald-Hartwig).[6][15] 3. Use a robust degassing method (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes). 4. For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use NaOtBu or LiHMDS.[7][16] |
| Formation of Side Products | 1. Protodeboronation (Suzuki): Boronic acid decomposes to the corresponding arene.[7] 2. Homocoupling (Suzuki): Two boronic acid molecules couple together.[12] 3. Hydrodehalogenation : Aryl bromide is reduced to the arene. | 1. Use milder conditions (lower temp), a less nucleophilic base (e.g., K₃PO₄), or switch to a more stable boronate ester (e.g., pinacol or MIDA).[7] 2. Caused by oxygen in the reaction. Improve degassing of all reagents and solvents. Using a Pd(0) source directly can also help.[6][12] 3. This can be promoted by certain ligands or impurities. Screening different ligands may solve the issue. Ensure high purity of all reagents. |
| Reaction is Clean but Stalls | 1. Reductive elimination is rate-limiting due to steric hindrance.[2] 2. Catalyst decomposition at high temperatures. 3. Insufficient solubility of reagents. | 1. Switch to a bulkier ligand designed to promote reductive elimination (see Q2). Increase reaction temperature.[15] 2. Use a more stable precatalyst/ligand combination. Sometimes a slightly lower temperature for a longer duration is more effective. 3. Screen alternative solvents (e.g., Toluene, Dioxane, CPME, t-Amyl alcohol) to ensure all components remain in solution. |
Detailed Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is optimized for coupling this compound with a sterically hindered boronic acid, such as 2,6-dimethylphenylboronic acid.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
2,6-Dimethylphenylboronic acid (1.5 eq)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
Toluene, anhydrous and degassed
-
Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 2,6-dimethylphenylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Under a positive pressure of argon, add degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is designed for the challenging coupling of this compound with a secondary amine like morpholine.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
tBuXPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Glovebox or Schlenk line, sealed reaction tube, magnetic stir bar
-
-
Step-by-Step Methodology:
-
Inside a glovebox, add the tBuXPhos Pd G3 precatalyst and NaOtBu to a sealable reaction tube containing a magnetic stir bar. Note: NaOtBu is highly hygroscopic and should be handled in an inert atmosphere.
-
Add this compound and degassed toluene.
-
Finally, add the morpholine via syringe.
-
Seal the tube tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 16-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography.
-
References
- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-Bromodiphenylmethane
Introduction
Welcome to the technical support guide for the synthesis of 4-Bromodiphenylmethane (4-BDPM). This molecule is a key intermediate in the development of various pharmaceutical compounds and advanced materials. However, its synthesis can present challenges related to yield, purity, and reaction control. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to optimize your synthetic outcomes.
Section 1: Comparative Overview of Synthetic Routes
The synthesis of 4-Bromodiphenylmethane can be approached through several established methods. The choice of route often depends on the availability of starting materials, required scale, and tolerance for specific impurities. Below is a comparative summary of the most common strategies.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Friedel-Crafts Benzylation | Bromobenzene, Benzyl Chloride (or Benzyl Alcohol) | Lewis Acid (e.g., AlCl₃, FeCl₃, TiCl₄)[1] | 40-75% | Cost-effective, uses readily available materials.[2] | Risk of polyalkylation, potential for carbocation rearrangement, requires strictly anhydrous conditions.[3] |
| Suzuki-Miyaura Coupling | 4-Bromobenzyl bromide, Phenylboronic acid | Palladium Catalyst, Base (e.g., K₃PO₄) | 70-95% | High yield and selectivity, tolerant of many functional groups.[4][5] | Higher cost of catalyst and boronic acid reagents, requires careful degassing. |
| Direct Bromination | Diphenylmethane | Bromine (Br₂) or N-Bromosuccinimide (NBS) | 50-92%[6] | Simple, one-step procedure. | Can lead to a mixture of mono- and poly-brominated products, potential for isomer formation.[7] |
Section 2: Troubleshooting and FAQ
This section addresses specific issues encountered during the synthesis of 4-Bromodiphenylmethane.
Topic 1: Low Yield in Friedel-Crafts Benzylation
The Friedel-Crafts reaction is a powerful tool for forming C-C bonds, but its success is highly sensitive to reaction conditions.[3]
Q1: My Friedel-Crafts reaction of bromobenzene with benzyl chloride using AlCl₃ is resulting in a low yield (<30%) and a complex mixture of products. What are the primary causes?
A1: Low yields in this specific reaction are common and typically stem from several interconnected factors:
-
Substrate Deactivation: The bromine atom on bromobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[8] This makes the reaction inherently slower than the benzylation of benzene itself.
-
Catalyst Stoichiometry and Activity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in the reagents or glassware will hydrolyze AlCl₃, reducing its catalytic activity. Furthermore, stoichiometric or even super-stoichiometric amounts of the Lewis acid are often required because the catalyst can complex with the product, deactivating it.[1]
-
Polyalkylation: The product, 4-Bromodiphenylmethane, contains a phenyl group that can activate the brominated ring, making the product more reactive than the starting material (bromobenzene). This can lead to a second benzylation, forming dibenzyl-bromobenzene isomers and consuming your starting material.
-
Isomer Formation: While the bromo group is an ortho, para-director, some of the ortho-isomer (2-Bromodiphenylmethane) will inevitably form, complicating purification and reducing the yield of the desired para-product.
Q2: How can I optimize my reaction conditions to favor the formation of 4-Bromodiphenylmethane?
A2: Optimization requires careful control over several parameters. Traditional methods for discovering optimal reaction conditions can be time-consuming, but focusing on the following key areas is critical.[][10]
-
Ensure Strictly Anhydrous Conditions: This is the most critical factor. All glassware must be oven- or flame-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon).[11][12] Solvents like dichloromethane should be distilled from a suitable drying agent (e.g., CaH₂).[13]
-
Control Reaction Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and minimize side product formation.[13] Allowing the reaction to slowly warm to room temperature can then drive it to completion. Running the reaction at elevated temperatures often increases the rate of polyalkylation.
-
Optimize Reagent Stoichiometry: A slight excess of the more accessible starting material (often bromobenzene, which can also act as a solvent) can be used. The ratio of Lewis acid to the limiting reagent is crucial. A good starting point is 1.1 to 1.3 equivalents of AlCl₃ relative to the benzyl chloride.
-
Consider a Milder Lewis Acid: While AlCl₃ is common, potent Lewis acids can sometimes promote side reactions. Milder catalysts like iron(III) chloride (FeCl₃) or titanium(IV) chloride (TiCl₄) can offer better selectivity and cleaner reactions, albeit sometimes requiring longer reaction times or gentle heating.[1][13]
Table 2: Recommended Starting Conditions for Friedel-Crafts Benzylation
| Parameter | Recommended Value | Rationale |
| Lewis Acid | AlCl₃ or FeCl₃ | AlCl₃ is highly active; FeCl₃ is less hygroscopic and can be easier to handle.[1] |
| Solvent | Dichloromethane (DCM) or excess Bromobenzene | DCM is a standard dry solvent. Using excess bromobenzene avoids a co-solvent. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and minimizes side product formation.[13] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from deactivating the Lewis acid catalyst.[12] |
| Stoichiometry | Benzyl Chloride (1 eq.), Bromobenzene (3-5 eq.), AlCl₃ (1.1 eq.) | Using excess bromobenzene drives the reaction and can improve yield. |
Topic 2: Issues with Product Purity and Purification
Q3: After my reaction workup, TLC and ¹H NMR analysis show multiple spots/peaks close to my product. What are these impurities and how can I remove them?
A3: The most common impurities are isomers and poly-alkylated products.
-
Isomeric Impurity: The primary isomer is 2-Bromodiphenylmethane. Its formation is kinetically favored to some extent.
-
Poly-alkylated Products: These are various isomers of (dibenzyl)bromobenzene.
-
Unreacted Starting Material: Unreacted benzyl chloride or diphenylmethane (if using direct bromination).
Purification Strategy:
-
Aqueous Workup: The reaction must be carefully quenched by pouring the reaction mixture onto ice water, followed by extraction with an organic solvent like dichloromethane. This hydrolyzes the aluminum chloride and separates it from the organic product. Washing the organic layer with a dilute HCl solution, followed by water and brine, is standard practice.[14]
-
Column Chromatography: This is the most effective method for separating the desired para-isomer from the ortho-isomer and other byproducts.[15]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar eluent system is highly effective. Start with pure hexanes or petroleum ether and gradually increase the polarity by adding small amounts of ethyl acetate or dichloromethane. The desired 4-Bromodiphenylmethane is less polar than the starting benzyl alcohol (if used) but has very similar polarity to its ortho-isomer, requiring careful fractionation.
-
-
Recrystallization: If the product obtained after chromatography is still not pure, recrystallization from a suitable solvent like ethanol or methanol can be effective.[2] The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, whereupon the pure product should crystallize out.
Section 3: Visualization of Key Processes
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for troubleshooting a low-yield synthesis of 4-BDPM.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Simplified Friedel-Crafts Benzylation Mechanism
This diagram illustrates the key steps in the Lewis acid-catalyzed synthesis of 4-Bromodiphenylmethane.
Caption: Mechanism of Friedel-Crafts Benzylation.
Section 4: Experimental Protocol
Optimized Protocol for Friedel-Crafts Synthesis of 4-Bromodiphenylmethane
This protocol is designed to maximize yield and minimize side-product formation.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzyl Chloride (freshly distilled)
-
Bromobenzene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add bromobenzene (47.1 g, 300 mmol) and anhydrous AlCl₃ (16.0 g, 120 mmol). Cool the mixture to 0 °C in an ice-water bath with stirring.
-
Addition of Benzyl Chloride: Add benzyl chloride (12.6 g, 100 mmol) to the dropping funnel. Add the benzyl chloride dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-5 hours. Monitor the reaction progress by TLC (eluent: 98:2 Hexane:Ethyl Acetate).[2]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly pour the reaction mixture onto 200 g of crushed ice in a beaker with vigorous stirring. Caution: This is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Add 50 mL of DCM and separate the layers. Extract the aqueous layer with two additional 30 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using hexanes as the eluent to afford 4-Bromodiphenylmethane as a colorless oil or low-melting solid.
References
- 1. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 776-74-9丨Bromodiphenylmethane [material.dideu.com]
- 7. rsc.org [rsc.org]
- 8. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 10. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. maths.tcd.ie [maths.tcd.ie]
- 15. Bromodiphenylmethane synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions of 1-Benzyl-4-bromobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in palladium-catalyzed cross-coupling reactions involving 1-Benzyl-4-bromobenzene. As a common substrate in the synthesis of complex organic molecules, understanding the nuances of its reactivity is critical for success. This guide moves beyond a simple checklist to explain the underlying chemical principles governing these powerful transformations.
I. Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges and questions that arise during the palladium-catalyzed functionalization of this compound.
Q1: My reaction with this compound has stalled or is giving very low yield. What are the first things I should check?
A1: When a palladium-catalyzed reaction underperforms, a systematic review of the foundational parameters is the most effective starting point. Before delving into more complex variables, ensure the integrity of your core setup:
-
Inert Atmosphere: The active form of the palladium catalyst, Pd(0), is highly sensitive to oxygen.[1][2][3] Inadequate inert atmosphere techniques are a frequent cause of reaction failure. Ensure your solvents are properly degassed and that the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[4][5]
-
Reagent Quality:
-
This compound: Verify the purity of your starting material. Impurities can sometimes act as catalyst poisons.
-
Coupling Partner: For Suzuki reactions, boronic acids can be prone to degradation. For Buchwald-Hartwig aminations, ensure the amine is pure.
-
Solvent and Base: Use anhydrous, degassed solvents. Ensure the base is of high purity and has been stored correctly.[6]
-
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[6] Phosphine ligands are particularly susceptible to oxidation.[6] Using fresh, properly stored catalyst and ligand is crucial.
Q2: I am observing significant formation of a debrominated byproduct (benzylbenzene). What is causing this and how can I minimize it?
A2: The formation of benzylbenzene is a result of a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate, instead of reacting with your desired coupling partner, reacts with a hydride source in the reaction mixture.
Potential Hydride Sources & Prevention Strategies:
-
Solvent: Some solvents can act as hydride donors.
-
Base: Certain bases can promote this side reaction. In Suzuki couplings, switching to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases may be beneficial.[1]
-
Impurities: Trace impurities in reagents can also be a source of hydrides.
Q3: My primary side product is the homocoupling of my coupling partner (e.g., biaryl from a boronic acid). What is the main cause?
A3: Homocoupling is often a direct consequence of the presence of oxygen.[6] Oxygen can facilitate the palladium-catalyzed oxidative coupling of your nucleophilic partner.[6]
Mitigation Strategy:
-
Rigorous Degassing: The most effective way to prevent homocoupling is to ensure the rigorous exclusion of oxygen from your reaction. This involves degassing the solvent and maintaining a positive pressure of an inert gas throughout the reaction setup and duration.[6]
II. Deep Dive: Catalyst, Ligand, and Reaction Conditions
Once the fundamental checks are complete, a more detailed analysis of the catalytic system and reaction parameters is necessary.
Q4: How do I choose the optimal palladium precatalyst and phosphine ligand for my reaction with this compound?
A4: The choice of catalyst and ligand is paramount for a successful cross-coupling reaction.[1] The electronic and steric properties of the phosphine ligand, in particular, play a crucial role in stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle.[7]
Ligand Selection Considerations:
-
Electron-rich and Bulky Ligands: For aryl bromides like this compound, electron-rich and sterically hindered phosphine ligands are generally preferred.[8][9] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[7][8]
-
Commonly Successful Ligands:
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective for a range of cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations.[10][11]
-
Bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) can also be very effective, particularly in Suzuki couplings.[12]
-
Catalyst System Screening: A systematic screening of different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands is often the most practical approach to identify the optimal system for your specific transformation.
Troubleshooting Workflow: Catalyst & Ligand Optimization
Caption: A logical workflow for optimizing the catalyst system.
Q5: What is the impact of the base and solvent on the reaction outcome?
A5: The choice of base and solvent can profoundly influence the reaction rate, yield, and side product formation.[13][14][15]
| Parameter | Influence on Reaction | Troubleshooting Recommendations |
| Base | The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[16] | - Suzuki: Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) are often effective and can minimize side reactions like hydrodehalogenation.[1][17] - Buchwald-Hartwig: Stronger bases like NaOtBu or LHMDS are typically required.[18] |
| Solvent | The solvent's polarity and coordinating ability can affect catalyst stability and the solubility of reagents.[13][14] | - Aprotic polar solvents like 1,4-dioxane, toluene, and THF are commonly used.[19] - For Suzuki reactions, a co-solvent of water is often necessary to dissolve the inorganic base.[17] |
III. Advanced Troubleshooting: Catalyst Deactivation and Impurities
If optimizing the catalyst system and reaction conditions does not resolve the low yield, consider more subtle issues like catalyst deactivation.
Q6: I suspect my catalyst is deactivating during the reaction. What are the common causes and how can I diagnose this?
A6: Catalyst deactivation is a significant challenge in palladium catalysis and can occur through several pathways.[20][21][22]
Common Deactivation Pathways:
-
Formation of Palladium Black: The aggregation of Pd(0) species into catalytically inactive palladium black is a common issue.[23] This is often visible as a black precipitate in the reaction mixture.
-
Catalyst Poisoning: Impurities in the starting materials, reagents, or solvents can bind to the palladium center and inhibit its catalytic activity.[21][22][23] Common poisons include sulfur-containing compounds and some nitrogen heterocycles.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to the formation of inactive palladium species.
Experimental Protocol: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Record the yield and reaction profile.
-
High-Purity Reaction: Repeat the reaction, but this time use reagents and solvents of the highest available purity (e.g., anhydrous, degassed solvents; freshly purified this compound).
-
Comparison: A significant improvement in yield in the high-purity reaction is a strong indicator that an impurity in one of your standard reagents is poisoning the catalyst.[23]
Troubleshooting Catalyst Deactivation
Caption: Diagnostic workflow for catalyst deactivation issues.
IV. General Protocols for Common Reactions
The following are generalized starting points for Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound. These should be optimized for your specific coupling partner.
General Protocol for a Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary, then transfer to the main reaction flask.[17]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[17]
General Protocol for a Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5-3.0 equiv.).[1]
-
Reagent Addition: Add this compound (1.0 equiv.) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times). Add the anhydrous solvent via syringe, followed by the amine (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[1]
V. References
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. 20
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. 10
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. DiVA portal. 24
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. 13
-
Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry. 25
-
Poisoning and deactivation of palladium catalysts. SciSpace. 21
-
Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem. 23
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. 14
-
Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. Benchchem. 1
-
Poisoning and deactivation of palladium catalysts. ResearchGate. 26
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH. 27
-
Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. SciSpace. 8
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. 15
-
Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. ResearchGate. 28
-
Ligand design for cross-couplings: phosphines. YouTube. 7
-
Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate. 9
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. 18
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. 29
-
Performing a Reaction Under an Inert Atmosphere. YouTube. 4
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. Benchchem. 11
-
Why do palladium catalysed reactions need to be performed under nitrogen atmosphere? Reddit. 30
-
Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. 12
-
1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. 5
-
Failed suzuki coupling, any suggenstions? Reddit. 31
-
Buchwald–Hartwig amination. Wikipedia. 16
-
How can I solve my problem with Suzuki coupling? ResearchGate. 32
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. 33
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. 19
-
Diagnosing issues with a failed Suzuki coupling? Reddit. 34
-
Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications (RSC Publishing). 35
-
Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry - ACS Publications. 36
-
How essential is it to sparge for Palladium catalyzed couplings and why are palladium catalysts oxygen sensitive? Reddit. 3
-
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol. Benchchem. 17
-
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem. 6
-
Struggling with Suzuki Reaction. Reddit. 37
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. 38
-
A Neophyl Palladacycle as an Air- and Thermally Stable Precursor to Oxidative Addition Complexes. PMC - NIH. 39
-
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. 40
-
(PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. 41
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. 42
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. diva-portal.org [diva-portal.org]
- 25. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 31. reddit.com [reddit.com]
- 32. researchgate.net [researchgate.net]
- 33. reddit.com [reddit.com]
- 34. reddit.com [reddit.com]
- 35. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 36. pubs.acs.org [pubs.acs.org]
- 37. reddit.com [reddit.com]
- 38. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 39. A Neophyl Palladacycle as an Air- and Thermally Stable Precursor to Oxidative Addition Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Organic Syntheses Procedure [orgsyn.org]
- 41. researchgate.net [researchgate.net]
- 42. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst and Ligand Selection for Benzylic Suzuki-Miyaura Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during benzylic Suzuki-Miyaura cross-coupling reactions. The formation of C(sp²)–C(sp³) bonds via this method is a cornerstone in the synthesis of diarylmethanes, which are prevalent motifs in pharmaceuticals and natural products.[1] However, the nuances of catalyst and ligand selection are critical for success, and this resource is designed to navigate those complexities.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during benzylic Suzuki-Miyaura coupling, providing potential causes and actionable solutions to get your reaction back on track.
Issue 1: Low to No Product Yield
Question: My benzylic Suzuki-Miyaura coupling reaction is resulting in a low yield or no desired product. What are the primary factors I should investigate?
Answer: Low conversion is a frequent challenge and can stem from several sources.[2] A systematic approach to troubleshooting is essential.
-
Catalyst and Ligand Inactivity: The palladium catalyst's activity is paramount. Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are from a reliable source and have been stored under inert conditions to prevent oxidation.[3] For benzylic couplings, particularly with less reactive electrophiles like benzyl chlorides, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.[4][5] Consider ligands such as SPhos or JohnPhos, which have demonstrated efficacy in these transformations.[4][6]
-
Insufficient Reaction Temperature: Benzylic couplings may require elevated temperatures to overcome the activation energy barrier.[4] If you are running the reaction at room temperature or a modest temperature, a gradual increase (e.g., to 80-100 °C) may be necessary.[1] However, be mindful that excessive heat can lead to byproduct formation.[4]
-
Improper Reaction Setup (Inert Atmosphere): The catalytic cycle involves Pd(0) species, which are sensitive to oxygen.[7] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are adequately degassed.[3] Failure to maintain an inert atmosphere can lead to catalyst deactivation and homocoupling of the boronic acid.[3]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and often interdependent.[1] For many benzylic couplings, a moderately strong base like K₂CO₃ or Cs₂CO₃ is effective.[4][6] Solvents such as DMF, THF, or dioxane are commonly used.[4][6] If you are observing poor results, screening a different base-solvent combination is a logical step.
Issue 2: Significant Homocoupling of the Boronic Acid
Question: I'm observing a substantial amount of biaryl byproduct from the homocoupling of my boronic acid. How can I suppress this side reaction?
Answer: Homocoupling is a common side reaction, often driven by the presence of oxygen.[3]
-
Rigorous Degassing: This is the most critical factor. Employ multiple freeze-pump-thaw cycles for your solvents or sparge them thoroughly with an inert gas for an extended period.[3] Ensure all solid reagents are added under a positive pressure of inert gas.
-
Choice of Palladium Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)).[3] This bypasses the in situ reduction step which, if inefficient, can lead to species that promote homocoupling.[3]
Issue 3: Protodeboronation of the Boronic Acid
Question: My starting boronic acid is being consumed, but I'm not forming the desired product. I suspect protodeboronation. What conditions favor this, and how can I avoid it?
Answer: Protodeboronation, the cleavage of the C-B bond by a proton source, is a known decomposition pathway, especially with electron-rich heteroarylboronic acids or at elevated temperatures.[8]
-
Anhydrous Conditions: While some Suzuki-Miyaura protocols use aqueous bases, water can be a proton source. If protodeboronation is suspected, switching to anhydrous conditions with a non-hydroxylic solvent and a base like K₃PO₄ can be beneficial.[9]
-
Use of Boronic Esters or Trifluoroborates: Boronic acid pinacol esters (Bpin) and potassium organotrifluoroborates are generally more stable towards protodeboronation than their corresponding boronic acids.[1][6] These can be used directly or the boronic acid can be generated in situ.[1]
-
Reaction Temperature and Time: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of this side reaction.[8]
Issue 4: Competing Reactions with the Benzylic Electrophile
Question: My starting benzylic halide is being consumed, but I am seeing byproducts from elimination or homocoupling (bibenzyl formation). How can I favor the cross-coupling pathway?
Answer: The reactive nature of benzylic halides makes them susceptible to side reactions.[2]
-
β-Hydride Elimination: For secondary benzylic halides, β-hydride elimination can be a competing pathway.[10] The use of ligands with a large bite angle, such as Xantphos, can sometimes suppress this side reaction.[11]
-
Homocoupling of the Benzylic Halide: This can occur, particularly at higher temperatures or with certain catalyst systems. Optimizing the reaction conditions, including catalyst loading and temperature, can help minimize this.
-
Choice of Leaving Group: While benzylic bromides are common, other leaving groups like carbonates or phosphates can be used and may offer different reactivity profiles that disfavor side reactions.[4][12]
II. Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: What are the key considerations when choosing a ligand for benzylic Suzuki-Miyaura coupling?
A1: Ligand selection is critical and directly influences the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8] For benzylic couplings, especially with challenging substrates, the following ligand characteristics are desirable:
-
Bulkiness: Sterically demanding ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, JohnPhos), are highly effective.[4][5] The steric bulk is thought to promote the formation of the catalytically active monoligated Pd(0) species and facilitate the reductive elimination step.[13]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step, particularly with less reactive electrophiles like benzyl chlorides.[5][13]
Q2: Can I use a standard catalyst like Pd(PPh₃)₄ for benzylic couplings?
A2: While Pd(PPh₃)₄ can be effective in some cases, particularly with reactive benzylic bromides, it often provides low yields for less reactive benzylic electrophiles.[4] Modern, bulky, and electron-rich phosphine ligands paired with a simple palladium source like Pd(OAc)₂ often provide superior results in terms of yield and reaction rate.[4][6]
Q3: Are there advantages to using pre-catalysts like XPhos Pd G3?
A3: Yes, pre-catalysts offer several advantages. They are typically air- and moisture-stable, making them easier to handle than generating the active catalyst in situ.[8] They are designed to reliably generate the active Pd(0) species under the reaction conditions, which can lead to more reproducible results.[14]
Substrate Scope and Reaction Conditions
Q4: My benzylic substrate has other functional groups. How tolerant is the Suzuki-Miyaura coupling?
A4: A major advantage of the Suzuki-Miyaura coupling is its high functional group tolerance.[15] It is generally compatible with esters, amides, ethers, nitriles, and many heterocyclic systems. However, substrates with acidic protons (e.g., unprotected amines or alcohols) may require the use of a stronger base or protection strategies. Base-sensitive functional groups might be problematic with strong bases like hydroxides, so milder conditions (e.g., K₂CO₃, K₃PO₄) should be considered.
Q5: Can I use benzylic chlorides instead of bromides?
A5: Yes, but benzylic chlorides are generally less reactive than the corresponding bromides.[6] Successful coupling of benzylic chlorides often requires a more active catalyst system, typically involving bulky, electron-rich phosphine ligands, and may necessitate higher reaction temperatures.[6][16]
Q6: What is the role of water in some benzylic Suzuki-Miyaura coupling protocols?
A6: Water can play multiple roles. It is often used as a co-solvent with organic solvents like THF or dioxane to help dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[6] Additionally, water can facilitate the transmetalation step by interacting with the boronic acid. However, as mentioned earlier, it can also contribute to protodeboronation.[9] The need for water is system-dependent.
III. Data and Protocols
Table 1: Ligand Screening for a Model Benzylic Suzuki-Miyaura Coupling
This table summarizes the effect of different phosphine ligands on the yield of a model reaction between a benzylic bromide and an arylboronic acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 20 | ~10[4] |
| 2 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 100 | 20 | 50[4] |
| 3 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | Good[6] |
| 4 | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene | 80-100 | 12-24 | 79-88[1] |
Yields are based on reported literature for specific substrate combinations and should be considered illustrative.
Experimental Protocol: General Procedure for Benzylic Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.[1]
Materials:
-
Benzylic halide (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the benzylic halide, arylboronic acid/ester, and base.
-
In a separate vial, weigh the palladium precursor and ligand, then add them to the reaction vessel.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visual Guides
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the benzylic Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve low-yield issues in benzylic Suzuki coupling.
V. References
-
Talele, T. T., & S. A. Knueppel. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. Available at: --INVALID-LINK--
-
Saito, S., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: --INVALID-LINK--
-
BenchChem. (2025). Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. BenchChem Application Notes. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem Technical Support. Available at: --INVALID-LINK--
-
BenchChem. (2025). Suzuki-Miyaura Coupling of Benzyl (4-iodocyclohexyl)carbamate. BenchChem Application Notes. Available at: --INVALID-LINK--
-
BenchChem. (2025). Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid. BenchChem Application Notes. Available at: --INVALID-LINK--
-
Bao, M., et al. (2020). Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. ResearchGate. Available at: --INVALID-LINK--
-
Molander, G. A., & Elia, M. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Nishikata, T., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Available at: --INVALID-LINK--
-
Guan, Z., et al. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Advances. Available at: --INVALID-LINK--
-
Guan, Z., et al. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. Semantic Scholar. Available at: --INVALID-LINK--
-
Various Authors. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: --INVALID-LINK--
-
Catellani, M. (Ed.). (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: --INVALID-LINK--
-
Weix, D. J., et al. (2020). Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Guan, Z., et al. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Publishing. Available at: --INVALID-LINK--
-
Nishikata, T., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. Available at: --INVALID-LINK--
-
Nishikata, T., et al. (2017). Optimization of Reaction Conditions. ResearchGate. Available at: --INVALID-LINK--
-
Miyamoto, H., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--
-
Reddit User Discussion. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Available at: --INVALID-LINK--
-
ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: --INVALID-LINK--
-
Quora User Discussion. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: --INVALID-LINK--
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: --INVALID-LINK--
-
Various Authors. (2005). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. ResearchGate. Available at: --INVALID-LINK--
-
Zhang, Y., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for the Suzuki coupling of 4-(2-Bromomethylphenyl)benzonitrile. BenchChem Technical Support. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates. BenchChem Technical Support. Available at: --INVALID-LINK--
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: --INVALID-LINK--
-
LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
López-Pérez, A., et al. (2007). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. Available at: --INVALID-LINK--
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available at: --INVALID-LINK--
-
Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: --INVALID-LINK--
-
Muzart, J. (2007). Activation and functionalization of benzylic derivatives by palladium catalysts. ResearchGate. Available at: --INVALID-LINK--
-
Various Authors. (2023). Transition metal ligands for Suzuki-Miyaura cross-coupling reactions and the coordination of radionuclides - studies towards aurora kinase inhibition for PET imaging. Knowledge Commons. Available at: --INVALID-LINK--
-
Molander, G. A., & Elia, M. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Reddit User Discussion. (2024). Struggling with Suzuki Reaction. Reddit. Available at: --INVALID-LINK--
-
Dar, A. A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Temperature Control in Reactions with 1-Benzyl-4-bromobenzene
Welcome to the Technical Support Center for 1-Benzyl-4-bromobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding temperature control to prevent side reactions. The following information is curated to ensure scientific integrity and provide actionable insights for your experiments.
Introduction
This compound is a versatile building block in organic synthesis, featuring two key reactive sites: the aryl bromide and the benzylic position.[1] This dual reactivity, while advantageous, also presents challenges in controlling reaction selectivity. Temperature is one of the most critical parameters that can dictate the success of a reaction, influencing reaction rates, catalyst stability, and the formation of undesired byproducts. This guide will explore common temperature-related issues and provide evidence-based solutions.
Part 1: Troubleshooting Guide - Common Side Reactions and Temperature-Mediated Solutions
This section addresses specific problems you might encounter during your experiments with this compound, with a focus on how to mitigate them through precise temperature control.
Issue 1: Significant Homocoupling of this compound in Cross-Coupling Reactions
Scenario: You are performing a Suzuki-Miyaura or Sonogashira coupling reaction and observe a significant amount of the homocoupled product, 4,4'-dibenzyl-1,1'-biphenyl, alongside your desired product.
Root Cause Analysis: Homocoupling is a common side reaction in many cross-coupling reactions.[2] It can be exacerbated by elevated temperatures, which can promote the reaction of an organopalladium intermediate with a second molecule of the aryl halide.[2] In Grignard reactions, homocoupling is also a favored side reaction, particularly with benzyl bromides.[3][4]
Troubleshooting Workflow & Solutions:
-
Lower the Reaction Temperature: This is the most direct approach to minimizing homocoupling. For instance, in a Suzuki coupling that is sluggish at room temperature, instead of aggressively heating to reflux, try incremental increases of 10°C. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that favors the cross-coupling pathway. Some Suzuki reactions can be conducted at temperatures as low as 60°C, depending on the catalyst system.[5]
-
Optimize Catalyst and Ligand System: While not a direct temperature control, the choice of catalyst and ligand can influence the required reaction temperature. Bulky, electron-rich phosphine ligands can often facilitate oxidative addition at lower temperatures, thereby reducing the thermal window for homocoupling.
-
Slow Addition of Reagents: In Grignard reagent formation, adding the this compound slowly to the magnesium turnings at a controlled, lower temperature can minimize the localized concentration of the halide and reduce the rate of homocoupling.[6]
-
Consider Copper-Free Conditions (for Sonogashira): In Sonogashira couplings, the copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling).[7][8] Switching to a copper-free protocol can significantly reduce this side reaction, even at moderate temperatures.[9]
Issue 2: Debromination (Hydrodehalogenation) of the Starting Material
Scenario: Your reaction mixture shows the presence of diphenylmethane (the debrominated product of this compound).
Root Cause Analysis: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom.[2] This side reaction can be promoted by elevated temperatures, especially in the presence of a hydrogen source (e.g., solvent, base, or even the organoboron reagent in Suzuki couplings).[2][10] In Buchwald-Hartwig aminations, β-hydride elimination from the amide at higher temperatures can also lead to the hydrodehalogenated arene.[2]
Troubleshooting Workflow & Solutions:
-
Reduce Reaction Temperature: As a primary measure, lowering the reaction temperature can significantly suppress the rate of hydrodehalogenation. For Buchwald-Hartwig aminations, it has been shown that lowering the temperature from 150°C to 100°C can help suppress this side reaction.[11]
-
Choice of Base and Solvent: Certain bases and solvents are more prone to acting as hydrogen donors at elevated temperatures. If debromination is a persistent issue, consider screening alternative, less reactive bases or solvents.
-
Careful Control of Reaction Time: Prolonged reaction times at high temperatures increase the likelihood of side reactions like debromination. Monitor the reaction closely and quench it as soon as the starting material is consumed to an acceptable level.
Issue 3: Unwanted Reactions at the Benzylic Position
Scenario: You are attempting a cross-coupling reaction at the aryl bromide position, but you observe side products resulting from reactions at the benzylic methylene group.
Root Cause Analysis: The benzylic protons of this compound are acidic and can be abstracted by strong bases, especially at elevated temperatures, leading to a benzyllithium or related intermediate.[12] This can lead to a host of undesired subsequent reactions. Furthermore, under certain oxidative conditions, the benzylic position can be oxidized.[1]
Troubleshooting Workflow & Solutions:
-
Low-Temperature Lithiation: If you are intentionally performing a reaction at the benzylic position via lithiation, it is crucial to conduct the deprotonation at very low temperatures (e.g., -78 °C) to prevent uncontrolled side reactions.[13]
-
Use of Milder Bases in Cross-Coupling: For cross-coupling reactions, select a base that is strong enough to facilitate the catalytic cycle but not so strong that it deprotonates the benzylic position. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong organolithium or alkoxide bases when trying to avoid benzylic reactivity.
-
Inert Atmosphere: To prevent oxidation at the benzylic position, especially at higher temperatures, ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition. While specific storage temperature ranges are not always provided, refrigeration is generally recommended for long-term storage to minimize any potential degradation. It is also advised to handle the compound under an inert atmosphere due to potential light and oxygen sensitivity.[1]
Q2: How does temperature affect the outcome of Ullmann condensations with this compound?
A2: Traditional Ullmann reactions require high temperatures, often in excess of 210 °C.[14] However, these harsh conditions can lead to thermal decomposition and other side reactions. Modern variations with soluble copper catalysts supported by ligands can often be performed at lower temperatures.[14][15] For this compound, it is crucial to carefully optimize the temperature to achieve the desired C-O, C-N, or C-S bond formation without promoting side reactions like debromination or homocoupling.[14]
Q3: Can thermal stress cause debenzylation of this compound?
A3: While the benzyl C-C bond is generally robust, prolonged exposure to very high temperatures, especially in the presence of certain catalysts or reagents, could potentially lead to cleavage. More commonly, N-debenzylation of related heterocyclic compounds can be achieved under specific oxidative conditions, which can be temperature-dependent.[16] For this compound itself, thermal decomposition may release HBr.[1]
Q4: What is the typical temperature range for a Buchwald-Hartwig amination with this compound?
A4: The temperature for a Buchwald-Hartwig amination can vary widely depending on the specific amine, catalyst, ligand, and base used. Reactions are often heated, with temperatures typically ranging from 80 °C to 110 °C.[17] However, as noted in the troubleshooting section, higher temperatures can promote side reactions like hydrodehalogenation, so it is often beneficial to start at a lower temperature and gradually increase it if the reaction is not proceeding.[11]
Part 3: Data Summaries and Protocols
Table 1: Recommended Starting Temperatures for Common Reactions
| Reaction Type | Recommended Starting Temperature (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | 60 - 80 °C | Higher temperatures may increase homocoupling and debromination.[5] |
| Sonogashira Coupling | Room Temperature - 50 °C | Copper-free conditions are recommended to avoid alkyne dimerization.[7][9] |
| Buchwald-Hartwig Amination | 80 - 100 °C | Monitor for debromination, which can be suppressed at lower temperatures.[11][17] |
| Grignard Reagent Formation | 0 - 25 °C (initiation), then maintain gentle reflux | Slow addition of the halide is crucial to control exotherm and minimize homocoupling.[6] |
| Ullmann Condensation | 100 - 150 °C (with modern catalysts) | Traditional conditions require much higher temperatures (>200°C), which are generally not recommended.[14] |
| Lithiation (at benzylic position) | -78 °C | Strict low-temperature control is essential to prevent unwanted side reactions.[13] |
Experimental Protocol: Temperature-Controlled Suzuki-Miyaura Coupling
This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction where temperature control is critical to minimize side products.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Controlled Heating: Place the flask in an oil bath pre-heated to 80 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS every hour. If the reaction is sluggish after 2-3 hours, increase the temperature in 10 °C increments, holding at each new temperature for at least one hour to assess the impact on both product formation and side product generation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Part 4: Visualizations
Diagram 1: Competing Reaction Pathways
Caption: Temperature's influence on reaction pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide | MDPI [mdpi.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Removing excess benzyl bromide from a reaction mixture
Welcome to the technical support center for handling benzyl bromide in your experimental workflows. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing excess benzyl bromide from their reaction mixtures. Here, we provide in-depth, field-proven insights and practical troubleshooting in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to understand the underlying chemical principles for more robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC analysis shows my product and benzyl bromide have very similar Rf values. How can I effectively separate them?
This is a common challenge as benzyl bromide, being relatively nonpolar, can co-elute with many organic products in normal-phase chromatography.[1] When TLC spots are too close for effective separation, you have several strategies to consider, ranging from chemical quenching to advanced chromatographic techniques.
Troubleshooting Steps:
-
Chemical Quenching (Recommended First Step): Before attempting complex chromatographic separations, it's often more efficient to chemically convert the excess benzyl bromide into a more polar, easily separable compound. This process is known as quenching.
-
Chromatography Optimization: If quenching is not suitable for your product, optimizing your chromatography conditions is the next logical step.
Detailed Protocols:
-
Protocol 1: Quenching with a Tertiary Amine
This method converts benzyl bromide into a water-soluble quaternary ammonium salt.[2][3]
-
Step 1: After your primary reaction is complete (as confirmed by TLC), cool the reaction mixture to room temperature.
-
Step 2: Add an excess (2-3 equivalents relative to the initial amount of benzyl bromide) of a tertiary amine, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).[3]
-
Step 3: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the benzyl bromide spot on TLC.
-
Step 4: Perform a standard aqueous workup. The resulting benzyltriethylammonium bromide salt will partition into the aqueous layer, while your product remains in the organic layer.[2]
-
Step 5: Wash the organic layer with water and then brine to ensure complete removal of the salt.[4] Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[4]
-
-
Protocol 2: Quenching with Sodium Sulfite
This method converts benzyl bromide to sodium benzylsulfonate, a highly polar and water-soluble salt.[5]
-
Step 1: Following the completion of your reaction, add a saturated aqueous solution of sodium sulfite (Na2SO3) to the reaction mixture.
-
Step 2: Stir the biphasic mixture vigorously for several hours or overnight at room temperature. The reaction can be gently heated to increase the rate of quenching.
-
Step 3: Separate the organic and aqueous layers. Extract the aqueous layer with your organic solvent to recover any dissolved product.
-
Step 4: Combine the organic layers and wash with brine. Dry, filter, and concentrate as described above.
-
-
Protocol 3: Advanced Chromatography
If quenching is not an option, consider these chromatographic adjustments:
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to one involving dichloromethane or toluene can alter the selectivity and improve separation.[2]
-
Reverse-Phase Chromatography: If your product is sufficiently polar, reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, can be an effective alternative.[6]
-
Q2: I've quenched my reaction, but I'm still seeing impurities. What could be the issue?
Even after a successful quench, residual impurities can persist. The source of these impurities often depends on the quenching agent and the stability of your product.
Troubleshooting Scenarios & Solutions:
-
Incomplete Quenching:
-
Cause: Insufficient quenching agent or reaction time.
-
Solution: Increase the equivalents of the quenching agent and/or extend the reaction time. Gentle heating can also drive the quenching reaction to completion. Monitor by TLC until the benzyl bromide spot is completely gone.
-
-
Byproduct Formation from the Quenching Agent:
-
Cause: The quenching agent itself or its byproducts may be soluble in the organic phase. For example, if using an amine quench, the corresponding amine hydrobromide salt might have some organic solubility.
-
Solution: Perform multiple aqueous washes during the workup. Washing with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities, while a wash with saturated sodium bicarbonate can remove acidic impurities.[4]
-
-
Product Degradation:
-
Cause: Your target molecule might be sensitive to the basic (e.g., triethylamine) or nucleophilic (e.g., sulfite) conditions of the quench.
-
Solution: If you suspect product instability, opt for a milder quenching agent or consider alternative purification methods like distillation or recrystallization if applicable.
-
Q3: What are the primary safety concerns when working with benzyl bromide, and how should I handle waste?
Benzyl bromide is a hazardous substance that requires strict safety protocols. It is a lachrymator, meaning it causes severe irritation to the eyes, mucous membranes, and skin.[7]
Safety & Handling:
-
Personal Protective Equipment (PPE): Always handle benzyl bromide in a well-ventilated chemical fume hood.[8] Wear appropriate PPE, including chemical safety goggles, a lab coat, and gloves (nitrile or Viton™ gloves are recommended).[9]
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[10]
-
Waste Disposal:
-
Quenching Excess Reagent: Before disposal, any unreacted benzyl bromide in the reaction mixture should be quenched as described in Q1.
-
Liquid Waste: Collect all liquid waste containing benzyl bromide and its byproducts in a designated, properly labeled hazardous waste container.
-
Solid Waste: Contaminated solid materials, such as silica gel from chromatography, should also be disposed of in a designated hazardous waste container.
-
Disposal Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. It may be necessary to have it incinerated by a licensed professional waste disposal service.[10][11]
Visualizing the Workflow
To aid in selecting the appropriate remediation strategy, the following decision tree outlines the logical steps from identifying the problem to achieving a pure product.
Caption: Decision workflow for removing excess benzyl bromide.
This diagram illustrates the primary decision point: whether to proceed directly to chromatography or to first employ a chemical quench based on TLC separability.
The chemical transformation during a triethylamine quench can be visualized as follows:
Caption: Conversion of benzyl bromide to a water-soluble salt.
This visualization demonstrates how the quenching reaction fundamentally alters the solubility of the benzyl bromide, facilitating its removal through a simple aqueous extraction.
Method Comparison
For a quick reference, the table below compares the primary methods for removing excess benzyl bromide.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Chemical Quench | Conversion to a polar, water-soluble salt. | High efficiency, simple workup, scalable. | Product must be stable to quench conditions. | Most cases, especially when TLC separation is poor. |
| Column Chromatography | Differential adsorption on a stationary phase. | Can separate compounds with close Rf values if optimized. | Can be time-consuming and require large solvent volumes.[2][4] | When quenching is not an option due to product instability. |
| Distillation | Separation based on differences in boiling points. | Effective for large-scale reactions if boiling points differ significantly. | Product must be thermally stable.[3] | Large-scale synthesis where product and benzyl bromide have a large boiling point difference. |
| Recrystallization | Purification of a solid product from a solution. | Can yield very pure material. | Product must be a solid that can be crystallized.[3] | When the desired product is a solid and benzyl bromide remains in the mother liquor. |
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - A challenge... how to get this product - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. Benzyl Bromide [commonorganicchemistry.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. chemdmart.com [chemdmart.com]
- 10. westliberty.edu [westliberty.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Water-Sensitive Coupling Reactions of 1-Benzyl-4-bromobenzene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for water-sensitive coupling reactions involving 1-Benzyl-4-bromobenzene derivatives. The following question-and-answer format is designed to directly address the specific and nuanced challenges you may encounter in your work.
Section 1: General Considerations for Water-Sensitive Reactions
Question: Why are my coupling reactions with this compound derivatives so sensitive to water?
Answer: The sensitivity of these reactions to water stems from several factors. The primary issue is the potential for deactivation of the palladium catalyst.[1][2] The active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) species in the presence of oxygen and water.[1] Additionally, many organometallic reagents used in these couplings, such as Grignard reagents or boronic acids, can be hydrolyzed by water. This not only consumes your reagents but can also lead to the formation of byproducts that complicate purification.[3] For instance, boronic acids can undergo protodeboronation in the presence of water.[1]
Question: What are the essential laboratory techniques for ensuring anhydrous conditions?
Answer: To successfully conduct water-sensitive reactions, meticulous laboratory technique is paramount. Here are the key practices:
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water from the glass surface.[3][4] This can be achieved by oven-drying overnight or by flame-drying under a vacuum immediately before use.[3][4]
-
Inert Atmosphere: Reactions should be performed under an inert atmosphere, such as nitrogen or argon, to exclude both water and oxygen.[5] This is typically accomplished using a Schlenk line or a glovebox.[5][6]
-
Anhydrous Solvents: Solvents must be thoroughly dried before use. Common methods include distillation from drying agents like sodium/benzophenone for ethers or calcium hydride for hydrocarbons and halogenated solvents.[7][8] Alternatively, commercially available solvent purification systems can provide anhydrous solvents with very low water content.[4] Molecular sieves are also a convenient and effective method for drying many common solvents.[4][9]
-
Reagent Handling: Solid reagents should be dried in a vacuum oven or desiccator. Highly sensitive solid reagents are best handled inside a glovebox.[3][10] Liquid reagents should be transferred using syringes or cannulas that have been purged with an inert gas.[3]
Section 2: Troubleshooting Specific Coupling Reactions
This section will address common issues encountered in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound derivatives.
Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a boronic acid and this compound, but I am seeing low to no conversion. What are the likely causes?
Answer: Low conversion in a Suzuki-Miyaura coupling can be due to several factors. A common issue is the quality of the boronic acid, which can degrade over time.[11] Another frequent problem is catalyst deactivation. The choice of base is also critical; for anhydrous couplings using K3PO4, a small amount of water can sometimes be beneficial.[12] It's also important to ensure your solvent is thoroughly degassed to prevent oxygen from deactivating the palladium catalyst.[13]
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Recommended Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K2CO3, 2.0 eq) to a flame-dried Schlenk flask.[13]
-
Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with argon three times.[13]
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.[12] Sparge the solution with argon for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand if necessary.[14]
-
Reaction: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.[1]
Heck Coupling
Question: My Heck coupling reaction is giving a low yield, and I'm observing the formation of palladium black. What's going wrong?
Answer: The formation of palladium black is a classic sign of catalyst decomposition.[1] This can be caused by excessively high temperatures or an insufficient ligand-to-palladium ratio.[1] While the Heck reaction is often considered less sensitive to water than other cross-couplings, certain protocols may still require anhydrous conditions to suppress side reactions.[15][16] The choice of ligand is also crucial, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often being necessary.[1]
Data Table: Common Heck Coupling Conditions
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(OAc)2, Pd(PPh3)4 | Common and effective palladium sources.[16] |
| Ligand | PPh3, XPhos, SPhos, NHCs | Stabilizes the palladium catalyst and promotes the catalytic cycle.[1] |
| Base | Et3N, K2CO3, Cs2CO3 | Neutralizes the HX generated during the reaction.[17] |
| Solvent | DMF, Acetonitrile, Toluene | Must dissolve all reaction components.[1] |
| Temperature | 80-120 °C | Balances reaction rate with catalyst stability.[17] |
Sonogashira Coupling
Question: I am having trouble with a Sonogashira coupling of this compound and a terminal alkyne. The reaction is sluggish and incomplete.
Answer: Sonogashira couplings can be sensitive to several factors. While some protocols have been developed for aqueous conditions, these often require specific catalysts and conditions.[18] For water-sensitive substrates, anhydrous conditions are generally recommended. The use of a copper co-catalyst is traditional, though copper-free methods exist.[18] If you are observing a black precipitate, it could be palladium black, indicating catalyst decomposition, which can be promoted by THF in some cases.[19] Ensuring your triethylamine base is dry can also be critical.[19]
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination is not proceeding as expected. What are the key parameters to investigate?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[20] While it can be tolerant of some water, and in some cases, water can even be beneficial, anhydrous conditions are a good starting point for troubleshooting.[21][22] The choice of ligand is paramount, with bulky, electron-rich phosphine ligands being the standard. The base is also a critical variable, with strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS often employed.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Section 3: Advanced Troubleshooting and FAQs
Question: I suspect my ligand is being oxidized. How can I prevent this?
Answer: Phosphine ligands are susceptible to oxidation, which can inhibit the catalytic cycle. To prevent this, ensure that all solvents and the reaction headspace are thoroughly deoxygenated.[18] Using a robust inert atmosphere technique, such as a glovebox or a well-maintained Schlenk line, is crucial.[5] Storing phosphine ligands under an inert atmosphere is also good practice.
Question: Can I use water as a solvent for these coupling reactions?
Answer: While traditionally these reactions are performed in anhydrous organic solvents, there has been significant research into conducting palladium-catalyzed cross-couplings in water.[23][24] This approach offers environmental benefits. However, it often requires specialized, water-soluble ligands or surfactant-based micellar catalysis to bring the organic substrates into proximity with the catalyst.[25] For substrates that are themselves sensitive to hydrolysis, aqueous conditions may not be suitable.[26]
Question: How do I properly dry my solvents?
Answer: The method for drying a solvent depends on the solvent itself and the required level of dryness.
Data Table: Solvent Drying Methods
| Solvent | Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl, Activated alumina, 3Å Molecular Sieves | The deep blue/purple color of the benzophenone ketyl indicates dryness.[7][9] |
| Toluene | Sodium/benzophenone ketyl, Calcium hydride | Distillation from CaH2 is effective.[9] |
| Dichloromethane (DCM) | Calcium hydride | Pre-dry over CaH2, then distill.[7] |
| Acetonitrile (MeCN) | Calcium hydride, 4Å Molecular Sieves | Pre-dry with sieves, then distill from CaH2.[7] |
| N,N-Dimethylformamide (DMF) | Barium oxide, 4Å Molecular Sieves | Avoid strong bases like CaH2 as they can cause decomposition. Distill under reduced pressure.[7] |
Question: What is the best way to handle highly air- and moisture-sensitive compounds?
Answer: For extremely sensitive reagents, a glovebox is the ideal environment.[5][27] A glovebox provides a sealed, inert atmosphere (typically argon or nitrogen) with very low levels of oxygen and water (often <1 ppm).[5][6] This allows for the safe handling and weighing of sensitive materials using standard laboratory glassware.[10] If a glovebox is unavailable, rigorous Schlenk line techniques are a viable alternative.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. moodle2.units.it [moodle2.units.it]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. ucd.ie [ucd.ie]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Home Page [home.sandiego.edu]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Heck Coupling | NROChemistry [nrochemistry.com]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 19. reddit.com [reddit.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Challenges in the scale-up synthesis of 1-Benzyl-4-bromobenzene
Technical Support Center: Synthesis of 1-Benzyl-4-bromobenzene
A Guide for Scale-Up, Troubleshooting, and Process Optimization
Welcome to the technical support center for the synthesis of this compound (also known as 4-Bromodiphenylmethane). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to larger-scale production. We will explore the most common synthetic routes, address frequently encountered challenges in a direct question-and-answer format, and provide field-proven insights to ensure a robust, safe, and efficient process.
Introduction to Synthetic Strategies
This compound is a valuable intermediate in medicinal chemistry and organic synthesis, featuring two distinct reactive sites: the benzylic position and the aryl bromide.[1] The primary methods for its synthesis include Friedel-Crafts benzylation, Suzuki-Miyaura coupling, and Grignard reactions. While each route is viable, they present unique challenges, particularly concerning reaction control, byproduct formation, and purification when transitioning to a larger scale. This guide provides troubleshooting protocols for these key methodologies.
Section 1: The Friedel-Crafts Benzylation Route
This classical approach involves the electrophilic aromatic substitution of bromobenzene with a benzylating agent (e.g., benzyl chloride or benzyl bromide) using a Lewis acid catalyst. While direct, it is prone to several well-documented limitations that are magnified during scale-up.[2][3]
Frequently Asked Questions & Troubleshooting
Q1: We are observing significant amounts of poly-benzylated byproducts. How can we improve the selectivity for the mono-substituted product?
This is a classic challenge in Friedel-Crafts alkylation. The product, this compound, contains an activating benzyl group, making it more nucleophilic and thus more reactive than the starting bromobenzene.[2][3][4] This leads to subsequent benzylation and the formation of di- and tri-benzylated species.
Troubleshooting Strategy:
-
Stoichiometry Control: The most effective strategy is to use a significant excess of bromobenzene relative to the benzylating agent. This increases the statistical probability that the electrophile will react with the starting material rather than the more reactive product. A common starting point is a 3:1 to 5:1 molar ratio of bromobenzene to benzyl chloride.
-
Controlled Addition: At scale, add the benzylating agent slowly to the mixture of bromobenzene and catalyst. This maintains a low instantaneous concentration of the electrophile, further favoring reaction with the more abundant starting material.
-
Temperature Management: Running the reaction at the lowest feasible temperature can sometimes slightly improve selectivity by reducing the rate of the second alkylation.
Q2: Our reaction generates a mixture of ortho and para isomers, complicating purification. How can we maximize the yield of the desired 4-bromo (para) isomer?
The bromine atom on the benzene ring is an ortho, para-directing group.[5] While electronic effects allow for both isomers to form, steric hindrance is the key to controlling selectivity.
Optimization Strategy:
-
Bulky Catalyst: The incoming benzyl group, complexed with the Lewis acid, is sterically demanding. This bulkiness inherently favors substitution at the less hindered para position over the ortho positions adjacent to the bromine atom.[5] Using a bulkier Lewis acid or catalyst system can sometimes enhance this effect, although AlCl₃ or FeCl₃ are standard.
-
Solvent Choice: The choice of solvent can influence isomer ratios. Non-polar solvents may provide slightly better para selectivity compared to more polar ones.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para isomer.
Q3: The reaction is highly exothermic and difficult to control during scale-up. What are the best practices for thermal management?
The formation of the electrophile and the subsequent alkylation are exothermic steps. Poor heat management can lead to runaway reactions, increased byproduct formation, and potential safety hazards.[6]
Scale-Up Protocol for Thermal Safety:
-
Reactor Setup: Use a jacketed reactor with an efficient overhead stirrer and a calibrated temperature probe. Ensure the heat transfer fluid in the jacket is appropriate for the target temperature range.
-
Reverse Addition: Instead of adding the catalyst to the reactants, consider adding the premixed reactants (bromobenzene and benzyl chloride) slowly to a slurry of the Lewis acid catalyst in the solvent or excess bromobenzene. This allows the rate of the reaction to be controlled by the addition rate.
-
Dilution: Increasing the solvent volume can help dissipate heat more effectively, though this may impact reaction kinetics and downstream processing efficiency.
-
Heat Flow Calorimetry: For critical scale-up, perform a reaction calorimetry study to quantify the heat of reaction and determine the maximum safe addition rate for your specific equipment.
Q4: The aqueous work-up is problematic, resulting in stable emulsions and a gelatinous aluminum hydroxide precipitate. How can this be improved?
This is a very common issue when quenching Friedel-Crafts reactions. The Lewis acid (e.g., AlCl₃) forms complexes with the product and reacts violently with water, creating aluminum salts that are difficult to handle.[7]
Optimized Work-up Procedure:
-
Controlled Quench: Cool the reaction mixture significantly (e.g., 0-5°C). Quench by slowly adding the reaction mixture to a pre-chilled, vigorously stirred solution of dilute hydrochloric acid (e.g., 3-6 M HCl). The acid helps keep the aluminum salts soluble as [Al(H₂O)₆]³⁺ and prevents the formation of gelatinous Al(OH)₃.
-
Phase Separation: After the quench is complete, allow the layers to separate. The organic layer contains the product.
-
Washes: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine to aid in drying.
-
Solvent Selection: Using a solvent with a lower tendency to form emulsions, such as toluene instead of dichloromethane, can be beneficial during work-up.
Section 2: The Suzuki-Miyaura Coupling Route
A modern and highly versatile alternative, this route typically involves the palladium-catalyzed cross-coupling of 4-bromobenzyl bromide with phenylboronic acid.[8] It offers high selectivity but requires careful optimization of the catalytic system.
Troubleshooting & Optimization Workflow
Frequently Asked Questions
Q1: What are the optimal starting conditions for the Suzuki coupling of 4-bromobenzyl bromide and phenylboronic acid?
Optimized conditions for benzylic Suzuki couplings have been developed. A robust starting point is essential for successful scale-up.[8]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (0.5 - 2 mol%) | Common, reliable Pd(0) or Pd(II) precursors.[8][9] |
| Ligand | JohnPhos or other bulky, electron-rich phosphines | Essential for promoting oxidative addition and preventing β-hydride elimination with benzylic substrates.[8] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Activates the boronic acid for transmetalation.[8][9] K₃PO₄ is often effective for challenging couplings. |
| Solvent | DMF, Dioxane, or Toluene/Water | Aprotic polar solvents or biphasic systems are common. Must be thoroughly degassed to remove oxygen. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Q2: After the reaction, we struggle with removing residual palladium to meet regulatory limits (<10 ppm). What are the best methods for palladium scavenging at scale?
Palladium removal is a critical step in pharmaceutical manufacturing. Several methods can be employed, often in combination.
Palladium Removal Techniques:
-
Activated Carbon Treatment: Stirring the crude product solution with a high-surface-area activated carbon (charcoal) for several hours can effectively adsorb palladium residues. This is a cost-effective but sometimes non-selective method.
-
Thiol-Functionalized Silica Gels: These are highly effective scavengers. The product solution is passed through a cartridge or stirred with the functionalized silica, which selectively binds to palladium.
-
Extraction/Washing: A series of aqueous washes with solutions containing chelating agents like thiourea or cysteine can extract palladium salts.
-
Recrystallization: Proper recrystallization of the final product can significantly reduce palladium levels, as the metal impurities often remain in the mother liquor.
Q3: We are seeing significant formation of 1,2-diphenylethane (homocoupling of the benzyl bromide). What causes this and how can it be prevented?
Homocoupling arises from side reactions within the catalytic cycle, often exacerbated by slow transmetalation of the boronic acid.
Mitigation Strategies:
-
Optimize Base and Solvent: Ensure the base is effective at creating the active boronate species. The choice of solvent can significantly impact the rate of transmetalation.
-
Ligand Choice: The ligand plays a crucial role. A ligand that promotes rapid transmetalation relative to other side reactions is key.
-
Temperature Control: Excessively high temperatures can sometimes promote side reactions. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Section 3: The Grignard Reaction Route
This pathway typically involves reacting 4-bromobenzylmagnesium bromide (a Grignard reagent) with an electrophilic source of a phenyl group or, more commonly, reacting phenylmagnesium bromide with 4-bromobenzyl bromide. The latter is often problematic due to the reactivity of the benzylic halide. A more viable Grignard route is the reaction of 4-bromophenylmagnesium bromide with benzyl bromide. Regardless of the specific reagents, Grignard reactions at scale demand stringent control over reaction conditions.[10]
Frequently Asked Questions
Q1: Our large-scale Grignard reaction is difficult to initiate. What are the standard activation methods?
The magnesium metal surface is typically coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[11]
Activation Techniques:
-
Mechanical Activation: In the reactor, stir the magnesium turnings under an inert atmosphere without solvent for a period to mechanically break the oxide layer.
-
Chemical Activation: The most common method is adding a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh, active metal.
-
Entrainment: Add a small amount of a more reactive halide, like 1,2-dibromoethane. It reacts readily to initiate the process and clean the magnesium surface.
-
Seeding: Add a small volume of a previously prepared, active Grignard reagent to initiate the new batch.
Q2: The primary side product is biphenyl. What is the cause and how can it be minimized?
Biphenyl is the result of a Wurtz-type coupling reaction between the Grignard reagent (phenylmagnesium bromide) and the unreacted aryl halide (bromobenzene).[10] Its formation is favored by high local concentrations of the halide and higher temperatures.
Minimization Protocol:
-
Slow Addition: Once the Grignard formation is initiated, add the bromobenzene solution slowly and sub-surface to the magnesium slurry to maintain a low concentration of the halide and control the exotherm.
-
Temperature Control: Maintain a gentle reflux. Overheating the reaction can significantly increase the rate of biphenyl formation.[10]
-
Solvent Choice: While THF is common, using solvents like 2-Methyl-THF can sometimes offer better performance and a wider operating temperature range.[12]
References
- 1. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. maths.tcd.ie [maths.tcd.ie]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. researchgate.net [researchgate.net]
Stability and storage conditions for 1-Benzyl-4-bromobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Benzyl-4-bromobenzene (CAS No: 2116-36-1). This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this versatile chemical intermediate. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to ensure the integrity of their materials and the success of their experiments.
Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses common queries about the fundamental properties and general handling of this compound.
Q1: What is this compound and what are its key physicochemical properties?
This compound, also known as 4-Bromodiphenylmethane, is a brominated aromatic compound with the molecular formula C₁₃H₁₁Br.[1] It serves as a valuable building block in organic synthesis, particularly in medicinal chemistry, due to its two reactive sites: the benzyl group and the aryl bromide ring.[1] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁Br | [2] |
| Molecular Weight | 247.13 g/mol | [1][2] |
| Appearance | White solid | [3] (for a similar compound) |
| Melting Point | 110-112 °C | [4] |
| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | [1][2] |
| Density | 1.3 ± 0.1 g/cm³ | [1][2] |
| LogP | ~4.98 | [2] |
| Solubility | Low water solubility, soluble in organic solvents like DCM and THF.[1] |
Q2: What are the primary stability concerns for this compound?
While the product is chemically stable under standard ambient conditions (room temperature), its long-term integrity can be compromised by several factors.[5] Key concerns include:
-
Sensitivity to Light and Oxygen: Some brominated aromatic compounds have the potential for light and oxygen sensitivity, which can lead to gradual degradation.[1]
-
Thermal Stress: At elevated temperatures, brominated aromatics may release hydrogen bromide (HBr) gas.[1] Intense warming can also create explosive vapor/air mixtures.[5]
-
Hydrolysis: The benzylic position can be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions, which could convert the compound into the corresponding benzyl alcohol.[6]
Q3: What are the ideal long-term storage conditions?
To maintain the compound's purity and prevent degradation, adhere to the following storage guidelines. These are based on best practices for similar chemical structures.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place.[5] Recommended storage temperature is often found on the product label.[5] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a dry, well-ventilated area.[5][7] For maximum stability, handling under an inert atmosphere (Nitrogen or Argon) is advised.[1] | Prevents oxidation and hydrolysis from atmospheric moisture and oxygen. |
| Container | Keep container tightly closed.[5][7] | Prevents exposure to air and moisture. |
| Light Exposure | Protect from direct sunlight.[7] Store in an opaque or amber vial. | Minimizes potential light-initiated degradation pathways. |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[5] | The compound is a flammable liquid and vapor.[5] |
Q4: What materials or chemicals are incompatible with this compound?
Avoid storing or mixing this compound with strong oxidizing agents.[8] Based on data for structurally related benzyl bromides, it is also prudent to avoid contact with bases, alcohols, amines, and metals, as these can promote unwanted reactions.
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems that may arise during the use of this compound, helping you diagnose and resolve issues related to compound stability.
Q5: My reaction is yielding unexpected byproducts. Could this be related to the starting material's stability?
Yes. The appearance of unexpected byproducts is a classic sign of starting material degradation.
-
Likely Cause: The most probable culprit is hydrolysis of the benzylic C-Br bond, especially if your reaction conditions involve water, acid, or base.[6] This would result in the formation of (4-bromophenyl)(phenyl)methanol. Oxidation at the benzylic position is another possibility, which could yield 4-bromobenzophenone.[1]
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound stock using HPLC or GC-MS.
-
Use Anhydrous Conditions: If your reaction chemistry permits, use anhydrous solvents and reagents to minimize hydrolysis.[6]
-
Control Temperature: Run the reaction at the lowest effective temperature to slow the rate of potential degradation.[6]
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation.
-
Q6: I've noticed a color change in my stored this compound. What does this indicate?
A change in appearance, such as developing a yellowish or brownish tint, often suggests that the compound is beginning to degrade.
-
Likely Cause: This is typically due to slow oxidation or exposure to light over time. The formation of minute quantities of colored impurities can alter the appearance of the bulk material.
-
What to do:
-
Assess Purity: Do not assume the material is unusable. First, check its purity by an appropriate analytical method (see Protocol 2).
-
Consider Purification: If the purity is below your experimental requirements, consider recrystallization to remove the impurities.
-
Review Storage: Ensure your storage conditions align with the recommendations (see Q3) to prevent further degradation of the remaining stock.
-
Q7: How can I monitor the stability of my this compound sample over time?
Regularly monitoring the purity of your compound is crucial, especially for long-term studies or when using older batches.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is an ideal method for quantifying the parent compound and detecting degradation products.[6]
-
Procedure:
-
Establish a baseline by running a purity analysis on a freshly opened bottle.
-
Periodically (e.g., every 6 months), analyze a small sample from your stock.
-
Compare the chromatograms to the baseline to check for the appearance of new peaks (impurities) or a decrease in the main peak's area percentage.
-
Below is a diagram to help guide your troubleshooting process.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
This section provides standardized procedures for handling, storing, and analyzing this compound.
Protocol 1: Recommended Long-Term Storage Procedure
-
Container Preparation: Use a clean, dry amber glass bottle with a PTFE-lined cap.
-
Inerting (Optional but Recommended): Before sealing, gently flush the headspace of the container with a stream of dry nitrogen or argon gas for 15-30 seconds. This displaces oxygen and moisture.
-
Sealing: Tightly seal the cap immediately after inerting. For added protection, wrap the cap and neck of the bottle with Parafilm®.
-
Labeling: Clearly label the container with the compound name, date received, and date opened.
-
Storage Location: Place the sealed container in a designated cool, dry, and dark storage area, such as a ventilated cabinet, away from incompatible materials.[5][7] A recommended temperature range is 15–25 °C.[9]
Protocol 2: HPLC Method for Purity Assessment
This is a general-purpose method adaptable for most standard HPLC systems.[6]
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Start with 60% B.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B over 1 minute and equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute this stock 1:10 with Acetonitrile before injection.
The diagram below illustrates potential degradation pathways to monitor.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 2. This compound | CAS#:2116-36-1 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com [carlroth.com]
Validation & Comparative
A Senior Application Scientist's Guide: Selecting the Optimal Benzylation Strategy — 1-Benzyl-4-bromobenzene vs. Classical Benzylating Agents
Introduction
The introduction of a benzyl group is a cornerstone transformation in modern organic synthesis. It serves not only as a robust protecting group for alcohols, amines, and thiols but also as a key structural moiety in a vast array of pharmaceuticals and materials.[1] The choice of benzylating agent is therefore a critical decision, dictating reaction efficiency, substrate scope, and functional group tolerance.
This guide moves beyond a simple catalog of reagents. It provides a comparative analysis contrasting the utility of 1-benzyl-4-bromobenzene , a versatile aryl-benzyl scaffold, with classical direct benzylating agents. We will delve into the mechanistic underpinnings, practical applications, and experimental nuances of each approach, empowering researchers to make informed, strategy-driven decisions. While traditional agents like benzyl bromide directly install the C₆H₅CH₂- group via nucleophilic substitution, this compound offers a distinct strategic advantage: the ability to construct complex biaryl or C-N coupled systems where the benzyl group is a pre-installed substituent on a reactive aromatic ring.[2]
Chapter 1: The Strategic Role of this compound: A Bifunctional Building Block
This compound (also known as 4-bromodiphenylmethane) is not a benzylating agent in the classical sense.[2] It does not directly donate its benzyl group to a nucleophile. Instead, it is a bifunctional synthetic building block with two distinct reactive sites, enabling multi-step synthetic strategies.[2]
-
The Aryl Bromide Moiety : This is the primary site for reactivity, serving as an electrophilic partner in a wide range of transition-metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds at the C4 position of the benzene ring.[2][3]
-
The Benzylic Position : The C-H bonds on the methylene bridge are activated and can be functionalized, typically through oxidation reactions.[2]
This dual reactivity profile makes this compound an ideal precursor for complex molecules where a benzyl substituent is required on a larger, functionalized aromatic core.
Caption: Dual reactive sites of this compound.
Chapter 2: The Workhorses of Direct Benzylation: Electrophilic Agents
These reagents are characterized by a benzyl group attached to a good leaving group, making the benzylic carbon electrophilic and susceptible to attack by nucleophiles.
Benzyl Halides (BnBr, BnCl)
Benzyl bromide (BnBr) and benzyl chloride (BnCl) are the most common and cost-effective benzylating agents.[4][5] They are typically employed in nucleophilic substitution reactions (SN2 mechanism) to protect alcohols, phenols, amines, and thiols.[6]
-
Reactivity : Reactivity follows the trend of leaving group ability: BnBr > BnCl. Benzyl bromide is significantly more reactive and often preferred for less nucleophilic substrates or when milder conditions are required.[7][8]
-
Causality in Experimental Design : The choice of base is critical. For alcohol benzylation, a strong, non-nucleophilic base like sodium hydride (NaH) is used to fully deprotonate the alcohol, generating the more nucleophilic alkoxide.[9] For less acidic substrates like amines or phenols, weaker bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are sufficient to neutralize the acid byproduct (HBr or HCl).[10][11] Phase-transfer catalysts like tetra-n-butylammonium iodide (TBAI) can be used to accelerate reactions, especially in biphasic systems.[12]
Benzyl Tosylate (TsOBn)
Benzyl tosylate is a highly effective benzylating agent, synthesized from benzyl alcohol and p-toluenesulfonyl chloride.[13] Its utility stems from the exceptional leaving group ability of the tosylate anion, which allows for benzylation under mild conditions.[13][14]
-
Advantages : TsOBn is often more reactive than benzyl halides and can be used for challenging substrates.[13] It is a crystalline solid, which can be easier to handle and purify than liquid benzyl halides.
-
Limitations : Benzyl tosylates can be unstable and may decompose upon synthesis or purification.[13] Their preparation adds an extra step compared to using commercial benzyl halides.
Benzyl Alcohol (BnOH)
While traditionally viewed as a precursor, benzyl alcohol itself can act as a benzylating agent through "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[15] This green chemistry approach uses a catalyst (e.g., Ruthenium or Iridium-based) to transiently oxidize the alcohol to benzaldehyde. The aldehyde then undergoes a condensation reaction with a nucleophile (e.g., an amine or a C-H acid), and the resulting intermediate is reduced by the catalyst, which returns the borrowed hydrogen.[15]
-
Advantages : This method avoids the use of halide reagents and generates water as the only byproduct, making it environmentally benign.
-
Limitations : It requires a specific catalyst system and is typically used for N-alkylation of amines and α-alkylation of ketones or nitriles.[15]
Chapter 3: An Alternative Polarity: Nucleophilic Benzylating Agents
In this strategy, the polarity is reversed. The benzyl group is prepared as a nucleophile and reacts with an electrophilic substrate.
Benzyl Grignard Reagents (BnMgX)
Prepared from the reaction of a benzyl halide with magnesium metal, benzylmagnesium halides are potent nucleophiles.[16] They are primarily used for C-C bond formation by reacting with electrophiles like aldehydes, ketones, esters, and epoxides.[16][17]
-
Synthetic Utility : This method is not used for protecting heteroatoms but is invaluable for building carbon skeletons, such as in the synthesis of 1,2-diphenylethanol from benzaldehyde.
-
Challenges : Grignard reagents are highly sensitive to moisture and protic functional groups, requiring strictly anhydrous reaction conditions.[16] Undesired side reactions, such as Wurtz coupling to form dibenzyl, can reduce yields.[18]
Chapter 4: Head-to-Head Comparison: A Mechanistic and Application-Driven Analysis
The choice of benzylation strategy is dictated by the desired final product. Direct benzylation is ideal for protection or simple installation, while using this compound is a strategy for building more complex, substituted biaryl systems.
Caption: Mechanistic contrast: direct SN2 benzylation vs. Pd-catalyzed cross-coupling.
Table 1: Comparative Data for O-Benzylation of 4-tert-Butylphenol
| Benzylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 8 | >95 | [Generic Williamson Ether Synthesis] |
| Benzyl Chloride | K₂CO₃, NaI | DMF | 80 | 12 | ~90 | [Generic Williamson Ether Synthesis] |
| Benzyl Tosylate | K₂CO₃ | DMF | 90 | 10 | 88-94 | [19] |
Table 2: Comparative Data for N-Benzylation of Piperidine
| Benzylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | RT | 6 | >90 | [10] |
| Benzyl Chloride | NaHCO₃ | H₂O/Aniline | 95 | 4 | 85-87 (for Aniline) | [11] |
| Benzaldehyde (reductive amination) | NaBH(OAc)₃ | DCE | RT | 12 | >95 | [10] |
Table 3: Representative Cross-Coupling Reactions with Aryl-Benzyl Halides
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Typical Yield (%) | Reference |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | High | [2] |
| Buchwald-Hartwig | 1-benzyl-4-bromo-1H-pyrazole | Morpholine | tBuBrettPhos-Pd-G3 | K₂CO₃ | >95 | [3] |
| Buchwald-Hartwig | Bromobenzene (model) | Phenoxazine | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | >99 | [20] |
Chapter 5: Validated Experimental Protocols
Protocol 1: O-Benzylation of 4-tert-Butylphenol using Benzyl Tosylate[19]
This protocol illustrates the use of a highly reactive tosylate for etherifying a moderately acidic phenol.
Caption: Experimental workflow for O-benzylation using benzyl tosylate.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-tert-butylphenol (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and anhydrous N,N-dimethylformamide (DMF, ~0.2 M).
-
Reagent Addition: Add benzyl tosylate (1.1 equiv) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure aryl benzyl ether.
Protocol 2: Buchwald-Hartwig Amination of an N-Substituted 4-Bromopyrazole[3]
This protocol demonstrates the strategic use of an aryl-benzyl scaffold in a modern C-N bond-forming reaction, a key transformation in pharmaceutical development.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Methodology:
-
Reaction Setup (Inert Atmosphere): To an oven-dried vial under an argon or nitrogen atmosphere, add the 1-benzyl-4-bromo-1H-pyrazole analogue (1.0 equiv), the desired amine (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium precatalyst/ligand system (e.g., tBuBrettPhos-Pd-G3, 1-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C. Stir vigorously for the required time (typically 4-24 hours), monitoring progress by LCMS or TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues. Rinse the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by silica gel column chromatography to afford the desired C-N coupled product.
Chapter 6: Senior Scientist's Summary: A Decision-Making Framework
Choosing the correct benzylation strategy is paramount for synthetic success. The decision should be guided by the ultimate molecular target.
Caption: Decision framework for selecting a benzylation strategy.
-
For Protection or Simple Installation: When the goal is to protect a heteroatom or install a simple benzyl group, direct electrophilic agents are the superior choice. Benzyl bromide is the go-to reagent for its high reactivity and reliability.
-
For Carbon Skeleton Construction: When forming a new C-C bond via nucleophilic attack of the benzyl moiety, a benzyl Grignard reagent is the appropriate tool.
-
For Complex Scaffold Synthesis: When the benzyl group is part of a larger, functionalized aromatic system to be built, This compound is the strategic precursor. Its utility in powerful cross-coupling reactions allows for the efficient synthesis of complex, high-value molecules that are inaccessible through direct benzylation methods.
By understanding the distinct mechanistic pathways and synthetic roles of these reagents, the modern chemist can leverage the full power of benzylation to achieve their synthetic objectives with precision and efficiency.
References
- 1. Benzyl group - Wikipedia [en.wikipedia.org]
- 2. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Benzyl Chloride [commonorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Purity Assessment of 1-Benzyl-4-bromobenzene
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. 1-Benzyl-4-bromobenzene, a key building block in the synthesis of various organic molecules, is no exception. Ensuring its purity is critical for the integrity of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, complete with experimental data and protocols.
The purity of this compound is primarily determined by quantifying the main component and identifying potential impurities. These impurities can arise from the synthetic route, such as unreacted starting materials like 4-bromobenzyl bromide or by-products from side reactions.[1][2] This guide will focus on a robust Reversed-Phase HPLC (RP-HPLC) method as the primary technique, and compare it with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as orthogonal methods.
The Central Role of Reversed-Phase HPLC in Purity Analysis
Reversed-phase HPLC is the most widely used chromatographic technique, accounting for approximately 75% of all HPLC methods due to its reproducibility and broad applicability. It is particularly well-suited for the analysis of non-polar or moderately polar compounds like this compound. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase, typically a C18-bonded silica.[3][4][5] A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.[3]
The selection of a C18 column is logical for this compound due to its hydrophobic nature. The aromatic rings and the bromine atom contribute to its non-polar character, leading to good retention and separation on a C18 stationary phase. Acetonitrile is often chosen as the organic modifier in the mobile phase due to its low viscosity and UV transparency, which are advantageous for HPLC analysis.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical method depends on the specific information required, such as the type of impurities to be detected and whether an absolute or relative purity value is needed.[6]
| Method | Principle | Primary Application | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[4] | Quantitation of this compound and detection of non-volatile, process-related impurities.[7] | High resolution, sensitivity, and reproducibility.[8] | May not be suitable for highly volatile impurities. Identification of unknown impurities often requires mass spectrometry (LC-MS). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Identification and quantitation of volatile and semi-volatile impurities. | Excellent for identifying unknown volatile impurities through mass spectral libraries. High sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[6] | Absolute purity determination against a certified internal standard.[6] | Provides an absolute purity value without the need for a specific reference standard of the analyte. Non-destructive and provides structural information.[6][7] | Lower sensitivity compared to HPLC. Requires a certified internal standard and a high-field NMR spectrometer.[6] |
Detailed Experimental Protocols
Recommended RP-HPLC Method for Purity Assessment
This method is designed for the quantitative determination of this compound and the detection of common process-related impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water) and Solvent B (Acetonitrile).
-
Gradient Program:
-
Start with 60% B.
-
Ramp to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute and re-equilibrate for 4 minutes.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and process it in the same manner as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.[9]
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[9]
-
Inject a blank (diluent) to ensure no interfering peaks are present.[9]
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by the area normalization method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Alternative Method 1: GC-MS for Volatile Impurities
Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
Alternative Method 2: qNMR for Absolute Purity
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Solvent: Deuterated chloroform (CDCl3).
-
Experimental Parameters: A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
Comparative Data and Interpretation
The following table presents representative data from the analysis of a single batch of this compound using the three described methods.
| Analysis | Result | Interpretation |
| RP-HPLC | Purity (Area %): 99.6% | The sample is of high purity with respect to non-volatile impurities. Minor peaks observed are likely process-related impurities. |
| GC-MS | Identification of Impurities: Toluene (trace), 4-Bromotoluene (0.1%) | Trace amounts of residual starting materials or solvents are present. |
| qNMR | Absolute Purity: 99.4% w/w | The absolute purity is high and corroborates the HPLC results, providing a high degree of confidence in the purity assessment. |
Conclusion: A Multi-faceted Approach to Purity Assessment
For a comprehensive and reliable purity assessment of this compound, a multi-faceted approach is recommended.
-
RP-HPLC is the workhorse method for routine quality control, providing excellent quantitation of the main component and detection of non-volatile impurities. Its robustness and reproducibility make it ideal for in-process controls and final product release.
-
GC-MS is an indispensable tool for the identification and quantitation of potential volatile impurities that may not be detected by HPLC. This is particularly important for ensuring the absence of residual solvents or volatile starting materials.
-
qNMR serves as a powerful orthogonal technique for determining the absolute purity of a batch without the need for specific impurity reference standards. It provides a high level of assurance and can be used to qualify primary reference standards.
By employing these complementary techniques, researchers and drug development professionals can be confident in the quality and purity of their this compound, ultimately contributing to the success of their scientific endeavors. The validation of these analytical procedures should be performed in accordance with ICH Q2(R2) guidelines to ensure the data is reliable and meets regulatory expectations.[10][11][12][13][14] The chromatographic methods should also adhere to the principles outlined in USP General Chapter <621>.[15][16][17][18][19]
References
- 1. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. jordilabs.com [jordilabs.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijrar.org [ijrar.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 14. qbdgroup.com [qbdgroup.com]
- 15. usp.org [usp.org]
- 16. <621> CHROMATOGRAPHY [drugfuture.com]
- 17. agilent.com [agilent.com]
- 18. dsdpanalytics.com [dsdpanalytics.com]
- 19. usp.org [usp.org]
A Comparative Guide to the Structural Confirmation of 1-Benzyl-4-bromobenzene Derivatives: X-ray Crystallography and Beyond
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of 1-benzyl-4-bromobenzene derivatives, while also evaluating complementary analytical techniques that provide crucial, albeit indirect, structural information.
The this compound scaffold is a versatile intermediate in organic synthesis, valued for its distinct reactive sites that allow for the construction of complex molecular architectures.[1] Accurate structural confirmation of its derivatives is paramount to ensure the desired molecular framework has been achieved, which in turn influences reactivity, biological activity, and material properties.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[2][3][4][5] It provides direct, high-resolution information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.[6][7]
The Crystallographic Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized this compound derivative to a refined crystal structure involves several critical stages. Success at each step is predicated on careful experimental design and execution.
Caption: The workflow for X-ray crystallography of small molecules.
Experimental Protocol: Crystallization of a this compound Derivative
The critical bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[2] For novel this compound derivatives, a systematic screening of crystallization conditions is essential.
Objective: To obtain single crystals of a this compound derivative suitable for SCXRD analysis (typically 0.1-0.3 mm in size).[3]
Materials:
-
Purified this compound derivative (>98% purity)
-
A selection of analytical grade solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, acetone, toluene)
-
Small glass vials (1-2 drams)
-
A larger container for vapor diffusion (e.g., a beaker or jar with a lid)
Methodology: Vapor Diffusion
Vapor diffusion is a highly effective method for crystallizing milligram quantities of small molecules.[8] It relies on the slow diffusion of a precipitant (a solvent in which the compound is insoluble) into a solution of the compound, gradually inducing supersaturation and crystal growth.
-
Solvent System Selection:
-
Identify a "good" solvent that readily dissolves the compound.
-
Identify a "poor" solvent (precipitant) in which the compound is sparingly soluble but is miscible with the "good" solvent.
-
-
Preparation:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of the "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealable container.
-
Add a larger volume of the "poor" solvent to the outer container, ensuring the level is below the top of the inner vial.
-
-
Incubation:
-
Seal the outer container and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
-
Monitoring:
-
Observe the inner vial periodically for the formation of crystals. This may take several days to weeks. The rate of crystal growth can be controlled by adjusting the temperature.[8]
-
Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of monochromatic X-rays.[7] The resulting diffraction pattern is collected by a detector.[3][7] This raw data is then processed to determine the unit cell dimensions and the intensities of the reflections.
The "phase problem," a central challenge in crystallography where phase information is lost during data collection, is typically solved for small molecules using direct methods.[3] The initial structural model is then refined using least-squares methods to best fit the experimental data.
Table 1: Representative Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value | Significance |
| Chemical Formula | C₁₃H₁₁Br | Confirms elemental composition. |
| Molecular Weight | 247.13 g/mol | Consistent with the chemical formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 15.42, 6.53, 19.97 | Dimensions of the unit cell. |
| β (°) | 107.6 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1918.1 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R₁ (observed data) | < 0.06 | A key indicator of the quality of the refinement; lower is better. |
| wR₂ (all data) | < 0.16 | Another measure of refinement quality. |
| Goodness-of-fit (S) | ~1.0 | Should be close to 1 for a good refinement. |
Note: The crystallographic data presented in this table is illustrative and based on a representative structure of a similar compound to provide context.[9]
Orthogonal Techniques for Structural Confirmation
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are indispensable for routine characterization, confirmation of identity in solution, and providing complementary structural information.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11] For this compound derivatives, ¹H and ¹³C NMR provide a wealth of information.
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals reveal the connectivity of hydrogen atoms. For a this compound derivative, one would expect to see distinct signals for the benzylic protons and the aromatic protons on both rings.
-
¹³C NMR: The number of signals indicates the number of unique carbon environments, which can confirm the overall symmetry of the molecule.
Comparative Analysis:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (crystalline) | Solution |
| Information | Direct 3D structure (bond lengths, angles) | Connectivity, chemical environment |
| Sample Requirement | High-quality single crystal | Soluble compound |
| Throughput | Lower | Higher |
| Ambiguity | Unambiguous structure determination | Can be ambiguous for complex isomers |
Discrepancies between spectroscopic data, such as unexpected Nuclear Overhauser Effect (NOE) signals, may arise from conformational flexibility in solution, which can be resolved by the static picture provided by X-ray crystallography.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight.[12] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula. Fragmentation patterns can also offer clues about the molecule's structure.[10]
Conclusion: A Synergistic Approach to Structural Validation
For the unequivocal structural confirmation of this compound derivatives, single-crystal X-ray diffraction is the ultimate arbiter, providing a detailed and unambiguous three-dimensional picture of the molecule in the solid state. However, a comprehensive characterization relies on a synergistic approach. NMR and mass spectrometry are essential for routine analysis, confirming the molecular formula and connectivity, and providing insights into the molecule's structure in solution. When faced with ambiguity or the need for absolute stereochemical assignment, X-ray crystallography remains the gold standard, providing the foundational data upon which a complete understanding of a molecule's structure and function is built. The data obtained from these analyses can be compared with entries in comprehensive databases like the Cambridge Structural Database (CSD) for further validation and to understand intermolecular interactions.[13][14][15]
References
- 1. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 2. sptlabtech.com [sptlabtech.com]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 13. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 14. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 15. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
A Comparative Guide to Predicting 1-Benzyl-4-bromobenzene Reactivity Using Computational DFT Studies
For researchers, medicinal chemists, and professionals in drug development, accurately predicting the reactivity of a molecule is paramount to designing efficient synthetic routes and understanding potential metabolic pathways. 1-Benzyl-4-bromobenzene is a versatile building block, featuring two key reactive sites: the aryl bromide moiety and the benzylic position. This guide provides an in-depth comparison of how computational Density Functional Theory (DFT) studies can be leveraged to predict and rationalize the reactivity of this molecule, offering a powerful alternative and complement to traditional experimental approaches.
The Power of Predictive Chemistry: Why Use DFT?
In the fast-paced world of drug discovery and materials science, computational modeling has emerged as an indispensable tool. DFT, a quantum mechanical modeling method, allows us to investigate the electronic structure of molecules with a high degree of accuracy.[1] This, in turn, enables the prediction of various chemical properties, including reactivity, without the need for extensive, time-consuming, and often costly laboratory experiments. By analyzing key electronic descriptors, we can gain a nuanced understanding of where a molecule is most likely to react and under what conditions.
Core Concepts in DFT-Based Reactivity Prediction
Several key theoretical concepts derived from DFT calculations form the foundation of our predictive power. For this compound, we will focus on three primary descriptors:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[2][3] The HOMO represents the region from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most likely to accept electrons (electrophilic character).[2][3] The energy gap between the HOMO and LUMO also provides a measure of the molecule's overall kinetic stability and chemical reactivity.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[6][7][8] It provides a clear, color-coded guide to the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.[6][7][8] Nucleophiles will be attracted to the positive regions, and electrophiles to the negative regions.[5]
-
Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific atomic site when the total number of electrons in the molecule changes.[9][10] In essence, they pinpoint the atoms most susceptible to nucleophilic attack (
), electrophilic attack (f+ ), and radical attack (f− ).[11][12][13]f0
Computational Methodology: A Self-Validating Protocol
To ensure the reliability of our predictions, a robust and well-validated computational protocol is essential. The following workflow represents a standard and effective approach for this type of analysis.
Caption: Computational workflow for DFT-based reactivity prediction.
Step-by-Step Experimental Protocol:
-
Structure Preparation: The 3D structure of this compound is built using a molecular editor.
-
Functional and Basis Set Selection: The choice of functional and basis set is critical for accuracy.[14] For organic molecules containing halogens, hybrid functionals that include dispersion corrections, such as ωB97X-D, often provide reliable results.[15][16][17] A triple-zeta basis set with diffuse and polarization functions, like 6-311++G(d,p), is a good choice for balancing accuracy and computational cost.[17] For heavier elements like bromine, effective core potentials (ECPs) can also be considered.[18][19]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it is a true minimum on the potential energy surface (no imaginary frequencies).
-
Population Analysis: A single-point energy calculation is performed with a larger basis set if necessary, and a population analysis (e.g., Natural Bond Orbital analysis) is carried out to obtain atomic charges for Fukui function calculations.
Predicting the Reactivity of this compound: A Comparative Analysis
Let's now apply these computational tools to predict the reactivity of this compound.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
A visualization of the HOMO and LUMO provides our first glimpse into the molecule's reactive sites.
-
HOMO: The HOMO is primarily localized on the benzyl ring, indicating that this is the most electron-rich part of the molecule and therefore the most likely site for electrophilic attack.
-
LUMO: The LUMO is predominantly located on the bromobenzene ring, with a significant contribution from the C-Br bond. This suggests that the brominated ring is the most electron-deficient region and the primary site for nucleophilic attack.
The HOMO-LUMO energy gap is a crucial indicator of global reactivity.[2] A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a more intuitive picture of the charge distribution.
-
Negative Potential (Red/Yellow): The regions of highest negative potential are concentrated on the π-system of the benzyl ring, reinforcing the HOMO analysis that this is the most nucleophilic part of the molecule.
-
Positive Potential (Blue): The area around the hydrogen atoms of the benzene rings shows a positive potential. A notable region of positive potential is also observed on the carbon atom attached to the bromine, making it a likely target for nucleophilic attack.
Fukui Function Analysis
For a more quantitative prediction of site selectivity, we turn to Fukui functions.[9][10] These are calculated for nucleophilic (
f+
), electrophilic (f−
f0
| Atom/Region | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | Predicted Reactivity |
| C-Br Carbon | High | Low | Moderate | Primary site for nucleophilic attack (e.g., in Suzuki or Buchwald-Hartwig coupling).[20][21][22][23] |
| Benzylic CH2 | Moderate | Moderate | High | Susceptible to radical reactions and oxidation. |
| Benzyl Ring | Low | High | Moderate | Primary site for electrophilic aromatic substitution. |
| Bromobenzene Ring | Moderate | Low | Low | Less reactive towards electrophiles than the benzyl ring. |
Table 1: Condensed Fukui function values and predicted reactivity for key sites on this compound.
Caption: Relationship between DFT descriptors and predicted reaction types.
Comparison with Experimental Data and Alternative Methods
The predictions from our DFT calculations align well with established chemical principles and experimental observations.
-
Aryl Bromide Reactivity: The high electrophilicity of the carbon atom attached to the bromine makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.[24] This is the cornerstone of its utility in forming new carbon-carbon and carbon-nitrogen bonds via reactions like the Suzuki-Miyaura[20][21][22][25][26] and Buchwald-Hartwig aminations.[23][27][28][29]
-
Benzylic Reactivity: The benzylic position is known to be susceptible to oxidation and radical reactions.[24][30] The presence of a benzylic carbocation intermediate is stabilized by resonance with the adjacent phenyl ring, although this is less favored than in simple benzyl bromide due to the electron-withdrawing nature of the bromophenyl group.[30][31]
-
Electrophilic Aromatic Substitution: The higher electron density of the unsubstituted benzyl ring makes it more susceptible to electrophilic attack compared to the deactivated bromobenzene ring.
Compared to purely experimental methods, DFT offers several advantages:
-
Speed and Cost-Effectiveness: Computational studies can be performed much more quickly and at a fraction of the cost of laboratory experiments.
-
Safety: It allows for the investigation of reactive intermediates and transition states that may be difficult or hazardous to study experimentally.
-
Mechanistic Insight: DFT provides a detailed electronic-level understanding of why a reaction proceeds in a certain way, which can be invaluable for optimizing reaction conditions.
However, it is crucial to remember that computational results are a model of reality. Experimental validation remains the ultimate arbiter of a prediction's accuracy.
Conclusion: A Powerful Synergy for Modern Chemistry
Computational DFT studies provide a robust and insightful framework for predicting the reactivity of molecules like this compound. By analyzing frontier molecular orbitals, molecular electrostatic potential maps, and Fukui functions, we can build a detailed and predictive model of chemical behavior. This approach, when used in synergy with experimental work, empowers researchers to make more informed decisions, accelerating the pace of discovery in drug development and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Fukui function - Wikipedia [en.wikipedia.org]
- 10. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Use of DFT-based reactivity descriptors for rationalizing radical addition reactions: applicability and difficulties - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benchmark of density functional theory methods for the study of organic polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 21. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DFT studies on palladium catalyzed Suzuki-Miyaura reaction [morressier.com]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 30. benchchem.com [benchchem.com]
- 31. quora.com [quora.com]
A Comparative Guide to the Reactivity of 1-Benzyl-4-bromobenzene and 4-chlorobenzyl bromide
For professionals in chemical research and drug development, the selection of a starting material is a critical decision that dictates synthetic strategy and overall efficiency. The nuanced differences in reactivity between structurally similar molecules can have profound implications for reaction outcomes. This guide provides an in-depth, objective comparison of the chemical reactivity of two distinct aromatic halides: 1-Benzyl-4-bromobenzene and 4-chlorobenzyl bromide. While both molecules contain a halogenated benzene ring, their fundamental structural differences lead to vastly different chemical behaviors, a crucial distinction for synthetic planning.
This analysis moves beyond a simple cataloging of properties to explain the underlying principles governing their reactivity. We will explore how the hybridization of the halogen-bearing carbon and the electronic effects of substituents dictate their suitability for different classes of chemical transformations, supported by experimental protocols and mechanistic insights.
Foundational Principles: Unpacking Structural and Electronic Differences
The core of the reactivity disparity between this compound and 4-chlorobenzyl bromide lies in the location and nature of the carbon-halogen bond.
-
This compound is an aryl halide . The bromine atom is directly bonded to an sp²-hybridized carbon atom of the benzene ring.[1][2] This C(sp²)-Br bond is exceptionally stable due to its significant s-character and the participation of the bromine's lone pairs in resonance with the aromatic π-system.[2][3] This resonance imparts a partial double-bond character to the C-Br bond, making it stronger and shorter, and thus highly resistant to nucleophilic attack under standard SN1 or SN2 conditions.[3][4]
-
4-chlorobenzyl bromide is a benzylic halide . The bromine atom is bonded to an sp³-hybridized carbon, which is, in turn, attached to a benzene ring.[1] This benzylic position is a highly reactive site for nucleophilic substitution reactions.[5] The C(sp³)-Br bond is a standard single bond, and its cleavage is facilitated by the ability of the adjacent benzene ring to stabilize either the transition state (in an SN2 reaction) or the resulting carbocation intermediate (in an SN1 reaction) through resonance.[3][4]
The electronic nature of the substituents also plays a role. In 4-chlorobenzyl bromide, the chlorine atom on the ring acts as an electron-withdrawing group through induction, which can influence the electrophilicity of the benzylic carbon.[6][7]
Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution is where the difference between these two molecules is most stark. Benzylic halides are highly reactive in these transformations, while aryl halides are notoriously unreactive under similar conditions.
4-chlorobenzyl bromide: As a primary benzylic halide, it readily undergoes both SN1 and SN2 reactions.[8]
-
SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an SN1 mechanism. The rate-determining step is the departure of the bromide leaving group to form a primary benzylic carbocation. This carbocation, despite being primary, is significantly stabilized by resonance, with the positive charge delocalized across the benzene ring.[9][10]
-
SN2 Pathway: With a strong nucleophile, the reaction favors the SN2 pathway. The nucleophile attacks the electrophilic benzylic carbon in a concerted step, displacing the bromide ion.[11]
This compound: This compound is essentially inert to nucleophilic substitution at the C(sp²)-Br bond under typical laboratory conditions. The energy barrier for cleaving this bond is prohibitively high due to its strength and the instability of the resulting phenyl cation.[9]
Experimental Protocol: Comparative Solvolysis Kinetics (SN1)
To quantitatively demonstrate this reactivity chasm, a solvolysis experiment can be performed. The rate of reaction is monitored by titrating the acid (HBr) produced as the reaction proceeds.[12]
Objective: To determine the first-order rate constant for the solvolysis of 4-chlorobenzyl bromide and to demonstrate the lack of reactivity of this compound.
Materials:
-
4-chlorobenzyl bromide
-
This compound
-
Solvent: 80% Ethanol / 20% Water
-
Standardized Sodium Hydroxide (NaOH) solution (~0.02 M)
-
Phenolphthalein indicator
-
Constant temperature water bath (e.g., 50 °C)
Procedure:
-
Preparation: Prepare stock solutions of each substrate (~0.1 M) in the 80% ethanol/water solvent.
-
Equilibration: Place a known volume (e.g., 50 mL) of the 80% ethanol/water solvent into two separate Erlenmeyer flasks. Add a few drops of phenolphthalein to each and equilibrate them in the constant temperature water bath for 15 minutes.
-
Initiation: Initiate the reaction in the first flask by adding a precise volume (e.g., 1 mL) of the 4-chlorobenzyl bromide stock solution. Start a timer immediately. Repeat for the second flask with the this compound stock solution.
-
Titration: At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5 mL) from the reaction mixture for 4-chlorobenzyl bromide and quench it in a flask containing acetone to stop the reaction. Titrate the liberated HBr with the standardized NaOH solution to the endpoint.
-
Monitoring: Continue taking readings until the titration volume remains constant, indicating the reaction is complete (the "infinity" reading).
-
Comparison: The flask containing this compound will show no significant acid formation over an extended period, demonstrating its lack of reactivity.
Experimental Workflow: Solvolysis Kinetics
Caption: Workflow for determining solvolysis rate constants.
Reactivity in Metal-Catalyzed Cross-Coupling
While unsuited for nucleophilic substitution, the C(sp²)-Br bond in this compound is ideal for transition-metal-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the construction of complex molecular frameworks.
This compound: This is an excellent substrate for reactions such as:
-
Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond.[13]
-
Heck Coupling: Reaction with an alkene.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
In these reactions, a low-valent transition metal catalyst (typically palladium-based) undergoes oxidative addition into the C-Br bond, initiating the catalytic cycle.
4-chlorobenzyl bromide: This molecule presents a challenge in cross-coupling. While the aryl chloride can participate, it is generally less reactive than an aryl bromide and often requires specialized, more active catalyst systems. More importantly, the highly reactive benzylic bromide site would likely compete, leading to a mixture of products or decomposition under typical cross-coupling conditions.
Data Presentation: Expected Reactivity Comparison
| Reaction Type | Substrate | Reagents | Expected Outcome | Relative Rate |
| Solvolysis (SN1) | 4-chlorobenzyl bromide | 80% EtOH/H₂O, 50°C | Substitution product (Ether) | Fast |
| Solvolysis (SN1) | This compound | 80% EtOH/H₂O, 50°C | No reaction | Negligible |
| Suzuki Coupling | 4-chlorobenzyl bromide | PhB(OH)₂, Pd(PPh₃)₄, Base | Complex mixture, potential reaction at both C-Cl and C-Br sites | - |
| Suzuki Coupling | This compound | PhB(OH)₂, Pd(PPh₃)₄, Base | High yield of the biaryl product | Fast |
Mechanistic Visualizations
The disparate reactivity profiles are best understood by visualizing the key intermediates and transition states.
SN1 Mechanism for 4-chlorobenzyl bromide
This diagram illustrates the formation of the resonance-stabilized benzylic carbocation, the key intermediate that makes this pathway accessible.
Caption: Resonance stabilization of the benzylic carbocation.
Suzuki Coupling Mechanism for this compound
This diagram shows the catalytic cycle for the Suzuki reaction, highlighting the crucial oxidative addition step into the C(sp²)-Br bond.
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
Conclusion and Strategic Recommendations
The comparison between this compound and 4-chlorobenzyl bromide is a clear illustration of a fundamental principle in organic chemistry: reactivity is dictated by structure.
-
4-chlorobenzyl bromide is the reagent of choice for introducing a 4-chlorobenzyl moiety via nucleophilic substitution . Its reactive benzylic halide position allows for facile displacement by a wide range of nucleophiles.
-
This compound is the preferred substrate for modifications of the phenyl ring via metal-catalyzed cross-coupling reactions . Its stable aryl bromide functionality serves as a reliable handle for forming new carbon-carbon or carbon-heteroatom bonds, while the rest of the molecule remains intact.
For researchers and drug development professionals, understanding this distinction is paramount. Choosing 4-chlorobenzyl bromide for a Suzuki coupling or this compound for an SN2 reaction would lead to failed reactions or complex product mixtures. This guide serves as a testament to the importance of analyzing the precise location and electronic environment of reactive functional groups when designing a synthetic route.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
Mechanistische Untersuchung von S_N1- vs. S_N2-Reaktionen mit 1-Benzyl-4-brombenzol: Ein Leitfaden für Forscher
Verfasst von Dr. [Ihr Name], Senior Application Scientist
In der Welt der organischen Synthese ist das Verständnis der nuancierten Mechanismen, die chemische Umwandlungen steuern, von größter Bedeutung. Unter diesen nehmen die nukleophilen Substitutionsreaktionen, insbesondere die S_N1- und S_N2-Wege, eine zentrale Stellung ein. Dieser Leitfaden bietet eine detaillierte Untersuchung der mechanistischen Dichotomie zwischen S_N1- und S_N2-Reaktionen am Beispiel des Substrats 1-Benzyl-4-brombenzol. Wir werden die zugrunde liegenden Prinzipien analysieren, experimentelle Protokolle zur Unterscheidung dieser Wege vorstellen und die Ergebnisse im Kontext der Molekülstruktur und der Reaktionsbedingungen interpretieren. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll ein tiefgreifendes Verständnis vermitteln, um Reaktionsergebnisse vorherzusagen und zu steuern.
Theoretische Grundlagen: Der Konkurrenzkampf zwischen S_N1 und S_N2
Nukleophile Substitutionsreaktionen sind eine grundlegende Klasse von Reaktionen in der organischen Chemie, bei denen ein Nukleophil eine funktionelle Gruppe, die als Abgangsgruppe bezeichnet wird, an einem Molekül ersetzt.[1] Der Mechanismus, über den diese Substitution abläuft, lässt sich grob in zwei konkurrierende Wege einteilen: S_N1 (unimolekulare nukleophile Substitution) und S_N2 (bimolekulare nukleophile Substitution).[1]
Die S_N1-Reaktion ist ein zweistufiger Prozess.[2][3][4] Der erste, geschwindigkeitsbestimmende Schritt ist die Dissoziation der Abgangsgruppe, die zur Bildung eines Carbokation-Intermediats führt.[2][3][5] Der zweite Schritt ist der schnelle Angriff des Nukleophils auf das planare Carbokation, der zu einem racemischen oder teilweise racemisierten Produkt führen kann, wenn das Ausgangsmaterial chiral ist.[3][6][7] Die Geschwindigkeit einer S_N1-Reaktion ist typischerweise nur von der Konzentration des Substrats abhängig (Rate = k[Substrat]).[2][4][8]
Im Gegensatz dazu ist die S_N2-Reaktion ein konzertierter, einstufiger Mechanismus.[2][3][9] Das Nukleophil greift das Substrat von der Rückseite der Abgangsgruppe an, was zu einem Übergangszustand führt, in dem sowohl das ankommende Nukleophil als auch die abgehende Gruppe teilweise an das zentrale Kohlenstoffatom gebunden sind.[2][3] Dieser Mechanismus führt zu einer Inversion der Stereochemie am Reaktionszentrum.[2][5] Die Geschwindigkeit einer S_N2-Reaktion hängt von der Konzentration sowohl des Substrats als auch des Nukleophils ab (Rate = k[Substrat][Nukleophil]).[2][9][10]
Mehrere Faktoren beeinflussen, ob eine Reaktion über einen S_N1- oder S_N2-Weg verläuft:
-
Substratstruktur: Sterische Hinderung um das reaktive Zentrum herum begünstigt den S_N1-Weg, während weniger gehinderte Substrate (methyl, primär) den S_N2-Weg bevorzugen.[11][12] Tertiäre Substrate reagieren fast ausschließlich über S_N1.[2][11]
-
Nukleophil: Starke Nukleophile begünstigen S_N2-Reaktionen, während schwache oder neutrale Nukleophile (oft das Lösungsmittel selbst in einem als Solvolyse bezeichneten Prozess) S_N1-Reaktionen begünstigen.[13][14]
-
Abgangsgruppe: Beide Mechanismen werden durch eine gute Abgangsgruppe (die konjugierte Base einer starken Säure) begünstigt.[13]
-
Lösungsmittel: Polare protische Lösungsmittel (z. B. Wasser, Alkohole) stabilisieren das Carbokation-Intermediat und die Abgangsgruppe und begünstigen so S_N1-Reaktionen.[15][16][17] Polare aprotische Lösungsmittel (z. B. Aceton, DMSO) solvatisieren Kationen, lassen aber Nukleophile relativ "nackt" und reaktiv, was S_N2-Reaktionen begünstigt.[15][17][18]
Die besondere Reaktivität von 1-Benzyl-4-brombenzol
1-Benzyl-4-brombenzol ist ein faszinierendes Substrat für mechanistische Studien, da es zwei potenzielle Reaktionszentren für nukleophile Substitutionen aufweist: den benzylischen Kohlenstoff und den an den aromatischen Ring gebundenen Kohlenstoff. Unter typischen S_N1/S_N2-Bedingungen ist der benzylische Kohlenstoff jedoch das bei weitem reaktivere Zentrum. Eine nukleophile aromatische Substitution am Brombenzol-Teil erfordert typischerweise viel härtere Bedingungen, wie hohe Temperaturen oder sehr starke Basen, und verläuft über andere Mechanismen wie den Additions-Eliminierungs- oder den Eliminierungs-Additions-Weg (Benzyne).[19][20][21]
Die Reaktivität des benzylischen Halogenids wird durch die Nähe des Phenylrings erheblich beeinflusst. Dieser Ring kann ein entstehendes Carbokation am benzylischen Kohlenstoff durch Resonanz stabilisieren, was den S_N1-Weg stark begünstigt.[22] Gleichzeitig ist der benzylische Kohlenstoff ein primäres Zentrum und daher sterisch zugänglich für einen S_N2-Angriff.[23] Diese duale Natur macht 1-Benzyl-4-brombenzol zu einem idealen Kandidaten, um die subtilen Faktoren zu untersuchen, die den Reaktionsweg in die eine oder andere Richtung lenken.
Experimentelles Design zur mechanistischen Aufklärung
Um den vorherrschenden Mechanismus für die Reaktion von 1-Benzyl-4-brombenzol zu bestimmen, müssen wir Experimente entwerfen, die die Schlüsseleigenschaften jedes Weges untersuchen. Dies beinhaltet die systematische Variation der Reaktionsbedingungen und die Analyse der resultierenden Kinetik und Produkte.
Kinetische Studien: Die Geschwindigkeitsgesetze enträtseln
Die einfachste Methode zur Unterscheidung zwischen S_N1- und S_N2-Mechanismen ist die Untersuchung der Reaktionskinetik.[9][10]
Protokoll zur kinetischen Analyse:
-
Reaktionsaufbau: Richten Sie eine Reihe von Reaktionen in einem thermostatierten Reaktionsgefäß bei konstanter Temperatur ein.
-
Variieren der Konzentrationen:
-
Experiment A (Variation der Substratkonzentration): Halten Sie die Anfangskonzentration des Nukleophils konstant und variieren Sie die Anfangskonzentration von 1-Benzyl-4-brombenzol (z. B. 0,1 M, 0,2 M, 0,3 M).
-
Experiment B (Variation der Nukleophilkonzentration): Halten Sie die Anfangskonzentration von 1-Benzyl-4-brombenzol konstant und variieren Sie die Anfangskonzentration des Nukleophils (z. B. 0,1 M, 0,2 M, 0,3 M).
-
-
Überwachung des Reaktionsfortschritts: Entnehmen Sie zu bestimmten Zeitpunkten Aliquots aus dem Reaktionsgemisch. Die Konzentration des verbleibenden Substrats oder des gebildeten Produkts kann mit geeigneten Analysetechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) oder Gaschromatographie (GC) quantifiziert werden.[24] Eine andere Methode besteht darin, die Bildung des Bromidions durch Titration zu überwachen.[25]
-
Datenanalyse: Tragen Sie die Konzentration gegen die Zeit auf, um die Anfangsreaktionsgeschwindigkeiten für jedes Experiment zu bestimmen. Vergleichen Sie, wie sich die Geschwindigkeit mit den Konzentrationsänderungen verhält.
Erwartete Ergebnisse und Interpretation:
| Experimentelle Beobachtung | Interpretation |
| Die Verdopplung von [Substrat] verdoppelt die Geschwindigkeit; die Verdopplung von [Nukleophil] hat keinen Einfluss auf die Geschwindigkeit. | S_N1-Mechanismus (Rate = k[Substrat])[2][8] |
| Die Verdopplung von [Substrat] verdoppelt die Geschwindigkeit; die Verdopplung von [Nukleophil] verdoppelt die Geschwindigkeit. | S_N2-Mechanismus (Rate = k[Substrat][Nukleophil])[2][10] |
Einfluss von Nukleophil und Lösungsmittel: Den Weg lenken
Wie bereits erwähnt, können die Stärke des Nukleophils und die Art des Lösungsmittels den Wettbewerb zwischen S_N1 und S_N2 entscheidend beeinflussen.
Experimentelles Design:
Führen Sie eine Reihe von Reaktionen mit 1-Benzyl-4-brombenzol unter den folgenden Bedingungen durch und analysieren Sie die Produktverteilung und die relativen Reaktionsgeschwindigkeiten:
| Bedingung | Nukleophil | Lösungsmittel | Erwarteter vorherrschender Mechanismus | Begründung |
| 1 | Natriumiodid (NaI) | Aceton | S_N2 | Starkes, ungehindertes Nukleophil in einem polaren aprotischen Lösungsmittel.[15][17] |
| 2 | Wasser (H₂O) | Wasser/Ethanol-Mischung | S_N1 | Schwaches Nukleophil in einem polaren protischen Lösungsmittel, das die Solvolyse begünstigt.[14][15][16] |
| 3 | Natriumcyanid (NaCN) | Dimethylsulfoxid (DMSO) | S_N2 | Starkes Nukleophil in einem polaren aprotischen Lösungsmittel.[17] |
| 4 | Essigsäure (CH₃COOH) | Essigsäure | S_N1 | Schwaches Nukleophil in einem polaren protischen Lösungsmittel.[15] |
Analyse:
Die Produkte können durch GC-MS oder NMR-Spektroskopie identifiziert und quantifiziert werden. Die relativen Geschwindigkeiten können durch Verfolgen des Verschwindens des Ausgangsmaterials im Zeitverlauf verglichen werden. Es wird erwartet, dass die Reaktionen, die den S_N2-Weg begünstigen, mit starken Nukleophilen in aprotischen Lösungsmitteln schneller ablaufen, während die S_N1-Reaktionen in protischen Lösungsmitteln dominieren, insbesondere mit schwachen Nukleophilen.
Zusammenfassung und Ausblick
Die mechanistische Untersuchung der nukleophilen Substitution an 1-Benzyl-4-brombenzol zeigt die empfindliche Balance der Faktoren, die chemische Reaktivität bestimmen. Aufgrund seiner einzigartigen Struktur, die sowohl S_N1- als auch S_N2-Wege ermöglicht, dient es als hervorragendes Modellsystem.
-
Der S_N2-Weg wird durch die Verwendung von starken Nukleophilen (z. B. I⁻, CN⁻) in polaren aprotischen Lösungsmitteln (z. B. Aceton, DMSO) begünstigt. Diese Bedingungen maximieren die Reaktivität des Nukleophils und nutzen die sterische Zugänglichkeit des primären benzylischen Kohlenstoffs.
-
Der S_N1-Weg wird durch schwache Nukleophile (z. B. H₂O, ROH) in polaren protischen Lösungsmitteln begünstigt. Diese Bedingungen stabilisieren das durch Resonanz begünstigte benzylische Carbokation-Intermediat und die Abgangsgruppe.
Für Forscher, die Synthesen mit benzylischen Substraten entwerfen, ist das Verständnis dieser Prinzipien entscheidend. Durch die sorgfältige Auswahl von Nukleophil und Lösungsmittel kann der Reaktionsweg gezielt gesteuert werden, um das gewünschte Produkt mit hoher Selektivität und Ausbeute zu erhalten. Zukünftige Studien könnten die Untersuchung von Temperatur- und Abgangsgruppeneffekten umfassen, um das mechanistische Verständnis weiter zu verfeinern und die Vorhersagekraft für komplexere Systeme zu verbessern.
Referenzen
-
Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Abgerufen von --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Abgerufen von --INVALID-LINK--
-
BYJU'S. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Abgerufen von --INVALID-LINK--
-
Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Abgerufen von --INVALID-LINK--
-
Sarthaks eConnect. (2021). Discuss the factors influencing SN1 and SN2 mechanism. Abgerufen von --INVALID-LINK--
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Abgerufen von --INVALID-LINK--
-
Sarthaks eConnect. (2021). Explain the stereo chemical aspects of SN1 and SN2 reactions selecting suitable example. Abgerufen von --INVALID-LINK--
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Abgerufen von --INVALID-LINK--
-
Scribd. (n.d.). Module 8 - Factors Affecting SN1 and SN2 - Lecture Notes | PDF. Abgerufen von --INVALID-LINK--
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Abgerufen von --INVALID-LINK--
-
Clark, J. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Abgerufen von --INVALID-LINK--
-
Reddit. (2021). What are the differences between SN1 and SN2 reactions? Abgerufen von --INVALID-LINK--
-
The Journal of Organic Chemistry. (2018). Kinetic Studies on Nucleophilic Substitution Reactions of O-Aryl Thionobenzoates with Azide, Cyanide, and Hydroxide: Contrasting Reactivity and Mechanism. Abgerufen von --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Abgerufen von --INVALID-LINK--
-
Aakash Institute. (n.d.). Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Abgerufen von --INVALID-LINK--
-
Brainly.in. (2020). factors influencing sn1 and sn2 mechanisms. Abgerufen von --INVALID-LINK--
-
Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. Abgerufen von --INVALID-LINK--
-
JoVE. (2023). Video: SN2 Reaction: Kinetics. Abgerufen von --INVALID-LINK--
-
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Abgerufen von --INVALID-LINK--
-
Quora. (2018). What is the stereochemistry aspect in an SN1 and SN2 reaction? Abgerufen von --INVALID-LINK--
-
Vedantu. (n.d.). Difference Between SN1 and SN2 Reactions: Key Characteristics Explained. Abgerufen von --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Abgerufen von --INVALID-LINK--
-
YouTube. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. Abgerufen von --INVALID-LINK--
-
YouTube. (2016). Nucleophilic Aromatic Substitution Lecture. Abgerufen von --INVALID-LINK--
-
JoVE. (2023). Video: SN1 Reaction: Kinetics. Abgerufen von --INVALID-LINK--
-
Wikipedia. (n.d.). Nucleophilic substitution. Abgerufen von --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Abgerufen von --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Abgerufen von --INVALID-LINK--
-
Benchchem. (n.d.). 1-Benzyl-4-bromobenzene|CAS 2116-36-1|Aryl Building Block. Abgerufen von --INVALID-LINK--
-
Chemistry Stack Exchange. (2016). Experimentally proving the mechanism and rate laws of SN1 & SN2 reactions. Abgerufen von --INVALID-LINK--
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Abgerufen von --INVALID-LINK--
-
Master Organic Chemistry. (2024). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Abgerufen von --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Abgerufen von --INVALID-LINK--
-
JoVE. (2023). Video: Nucleophilic Aromatic Substitution: Elimination–Addition. Abgerufen von --INVALID-LINK--
-
Bartleby. (2022). How does bromobenzene react differently from benzyl chloride under SN1 and SN2 conditions, and why? Abgerufen von --INVALID-LINK--
-
JoVE. (2023). Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts. Abgerufen von --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Abgerufen von --INVALID-LINK--
-
YouTube. (2021). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. Abgerufen von --INVALID-LINK--
-
OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism. Abgerufen von --INVALID-LINK--
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Abgerufen von --INVALID-LINK--
References
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. Difference Between SN1 and SN2 Reactions: Key Characteristics Explained [vedantu.com]
- 5. reddit.com [reddit.com]
- 6. sarthaks.com [sarthaks.com]
- 7. quora.com [quora.com]
- 8. Video: SN1 Reaction: Kinetics [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: SN2 Reaction: Kinetics [jove.com]
- 11. sarthaks.com [sarthaks.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 14. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
- 17. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 18. users.wfu.edu [users.wfu.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. youtube.com [youtube.com]
- 21. Video: Nucleophilic Aromatic Substitution: Elimination–Addition [jove.com]
- 22. quora.com [quora.com]
- 23. glasp.co [glasp.co]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validating the Blueprint of a Molecule: A Comparative Guide to Elemental Analysis of Synthesized 1-Benzyl-4-bromobenzene
In the meticulous world of organic synthesis, the creation of a target molecule is only half the journey. The crucial subsequent step is validation: proving that the synthesized compound is indeed what it was designed to be, both in structure and in elemental composition. For researchers and professionals in drug development, this validation is not merely a formality but a cornerstone of scientific rigor, ensuring the reliability and reproducibility of their work.[1][2] This guide provides an in-depth comparison of key elemental analysis techniques for validating the composition of a synthesized aryl halide, 1-Benzyl-4-bromobenzene, a versatile building block in medicinal chemistry.[3]
We will delve into the mechanistic underpinnings and practical workflows of two powerful, yet fundamentally different, analytical methods: Combustion Analysis and X-ray Photoelectron Spectroscopy (XPS) . By understanding the causality behind the experimental choices for each technique, researchers can make informed decisions to generate robust, self-validating data for their synthesized compounds.
The Benchmark: Theoretical Composition of this compound
Before any experimental validation, we must first establish the theoretical elemental composition of our target molecule. This calculation, derived from its molecular formula, serves as the ultimate benchmark against which all experimental data will be compared.
Molecular Formula: C₁₃H₁₁Br[3][4]
Molecular Weight: 247.13 g/mol [3][4]
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 63.20% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.49% |
| Bromine | Br | 79.904 | 1 | 79.904 | 32.33% |
Table 1. The theoretical elemental composition of this compound.
Technique 1: Combustion Analysis – The Gold Standard for CHN(S)
Combustion analysis is a robust, highly accurate, and widely used technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[5] The method is based on the complete combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment.[6][7]
The Causality Behind Combustion Analysis
The core principle lies in converting the constituent elements into simple, stable gases (CO₂, H₂O, N₂, SO₂).[5][8] These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD). The amount of each gas is directly proportional to the amount of the corresponding element in the original sample.[7][8] This method's trustworthiness comes from its reliance on fundamental stoichiometry, providing highly precise and reproducible data for bulk elemental composition.[9]
Experimental Protocol for CHN Analysis
-
Sample Preparation:
-
Ensure the synthesized this compound sample is homogenous and completely dry to avoid skewed hydrogen and carbon values.[10]
-
Using a microbalance, accurately weigh approximately 2-3 mg of the sample into a tin capsule.[10] The precise weight is critical as all calculations are based on this initial mass.
-
Crimp the tin capsule to seal the sample, ensuring no loss of material.
-
-
Instrument Setup and Calibration:
-
Set up the CHN analyzer according to the manufacturer's instructions, ensuring the combustion and reduction furnaces have reached their set temperatures (typically ~1000°C and ~600°C, respectively).[7][11]
-
Perform a blank run using an empty tin capsule to establish the baseline.
-
Calibrate the instrument by analyzing a known mass of a certified standard, such as acetanilide. This calibration step is vital for converting the detector signal into an accurate elemental percentage.[7]
-
-
Sample Analysis:
-
Place the encapsulated sample into the instrument's autosampler.[8]
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace, where it is flash-combusted in a pulse of pure oxygen.[12]
-
The resulting gases are swept by a helium carrier gas through a reduction tube containing copper to convert nitrogen oxides to N₂.[7]
-
The gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual gases.[12]
-
The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium stream as each gas passes, generating a signal proportional to the gas concentration.
-
-
Data Processing:
-
The instrument's software integrates the detector signals and, using the sample's initial weight and the calibration factor, calculates the weight percentages of Carbon, Hydrogen, and Nitrogen.
-
Caption: Workflow for Combustion-based CHN Elemental Analysis.
Technique 2: X-ray Photoelectron Spectroscopy (XPS) – A Surface-Sensitive Approach
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to determine elemental composition, empirical formula, and the chemical state of elements within the top 1-10 nm of a material's surface.[13][14] This makes it an excellent complementary technique to bulk methods like combustion analysis, especially for confirming the presence of elements not detectable by standard CHN analyzers, such as bromine.
The Causality Behind XPS
XPS is based on the photoelectric effect. A sample is irradiated with a beam of monochromatic X-rays, causing the ejection of core-level electrons.[15] The kinetic energy of these ejected photoelectrons is measured. Since the energy of the X-rays is known, the binding energy of the electrons can be calculated. This binding energy is unique to each element, acting as a fingerprint for its identification.[15][16] Furthermore, small shifts in these binding energies can reveal the chemical environment and oxidation state of the atom, providing information beyond simple elemental composition.[16]
Experimental Protocol for XPS Analysis
-
Sample Preparation:
-
Mount a small amount of the solid this compound powder onto a sample holder using double-sided, ultra-high vacuum (UHV) compatible carbon tape.
-
Ensure the sample is pressed firmly to create a flat, uniform surface for analysis.
-
-
Instrument Operation:
-
Introduce the sample holder into the instrument's load-lock chamber, which is then evacuated.
-
Transfer the sample into the main ultra-high vacuum (UHV) analysis chamber (pressures typically < 10⁻⁷ Pa) to prevent gas-phase molecules from interfering with the analysis.[13]
-
Position the sample at the correct analysis point, aligning it with the X-ray source and the electron energy analyzer.
-
-
Data Acquisition:
-
Survey Scan: First, acquire a wide-energy range survey scan (e.g., 0-1200 eV) to identify all elements present on the surface.[16] This scan will confirm the presence of Carbon (C 1s peak ~285 eV) and Bromine (Br 3d peak ~70 eV, Br 3p peak ~182 eV), and likely adventitious oxygen and nitrogen from atmospheric exposure.
-
High-Resolution Scans: Acquire high-resolution, narrow-energy scans for the specific elements of interest (C 1s, Br 3d). These scans are performed with higher energy resolution and allow for precise determination of binding energies and chemical state analysis.[17]
-
-
Data Processing:
-
The resulting spectra plot the number of detected electrons versus their binding energy.
-
Use analysis software to identify the peaks corresponding to specific elements.
-
Charge correct the spectra using the adventitious Carbon 1s peak, which is set to a standard binding energy (typically 284.8 eV).[17]
-
Calculate the relative atomic concentrations (atomic %) from the areas of the high-resolution peaks, applying appropriate relative sensitivity factors (RSFs) provided by the instrument manufacturer.
-
Caption: Workflow for XPS Elemental and Chemical State Analysis.
Comparative Analysis: Combustion vs. XPS
Choosing the right technique depends on the specific information required. While combustion analysis provides unparalleled accuracy for bulk C and H content, XPS offers a broader elemental survey and chemical state information, albeit from the sample's surface.
| Feature | Combustion Analysis | X-ray Photoelectron Spectroscopy (XPS) |
| Principle | Sample combustion and gas detection[6] | Photoelectric effect[13] |
| Elements Detected | C, H, N, S (standard); O (separate run)[9] | All elements except H and He[13] |
| Analysis Type | Bulk Composition | Surface Composition (top 1-10 nm)[15] |
| Quantification | Highly Quantitative (±0.3% typical)[18][19] | Semi-Quantitative (±10% atomic conc.)[16] |
| Chemical State Info | No | Yes (from binding energy shifts)[15][16] |
| Sample Nature | Destructive | Non-destructive (with exceptions)[16] |
| Key Advantage | "Gold standard" for purity assessment of C, H.[5] | Broad elemental survey, including halogens like Br, and chemical bonding information. |
| Key Limitation | Limited elemental range; cannot detect halogens. | Surface sensitivity may not represent bulk purity. |
Table 2. A direct comparison of Combustion Analysis and X-ray Photoelectron Spectroscopy for organic compound validation.
Interpreting the Results for this compound
A successful synthesis of pure this compound should yield elemental analysis data that closely matches the theoretical values.
| Element | Theoretical % | Expected Combustion Result | Expected XPS Result (Atomic %) |
| Carbon (C) | 63.20% | 63.20 ± 0.4% | ~60-70% (major component) |
| Hydrogen (H) | 4.49% | 4.49 ± 0.4% | Not detected |
| Bromine (Br) | 32.33% | Not detected | ~5-10% (depending on surface) |
| Other | 0.00% | N < 0.4% (if run in CHN mode) | Adventitious O, C, N may be present |
Table 3. A summary of theoretical vs. expected experimental results for the elemental analysis of this compound. The acceptable deviation for combustion analysis is generally within ±0.4%.[19]
A Self-Validating System:
-
Combustion Analysis: The percentages of C and H should be within ±0.4% of the calculated theoretical values. A significant deviation suggests the presence of impurities or residual solvent.[19]
-
XPS: The survey scan should prominently feature peaks for carbon and bromine. The absence of unexpected elemental peaks (other than atmospheric contaminants) supports the compound's purity. High-resolution scans of the C 1s region can further validate the organic nature of the carbon, while the Br 3d peak confirms the presence and chemical state of the bromine.
By employing both techniques, a researcher can construct a comprehensive and trustworthy validation report. Combustion analysis provides the highly accurate bulk composition for the organic framework (C and H), while XPS confirms the successful incorporation of the key heteroatom (Br) and provides an overall purity check of the sample's surface. This dual-pronged approach leaves little room for ambiguity, ensuring the synthesized this compound meets the highest standards of compositional integrity required for advanced research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 4. This compound | CAS#:2116-36-1 | Chemsrc [chemsrc.com]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. Combustion analysis - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 9. azom.com [azom.com]
- 10. mt.com [mt.com]
- 11. scribd.com [scribd.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 14. X-Ray Photoelectron Spectroscopy | Learning Center | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]
- 16. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 17. mdpi.com [mdpi.com]
- 18. orgsyn.org [orgsyn.org]
- 19. Author Guidelines [researcher-resources.acs.org]
Validation of experimental findings with theoretical calculations for 1-Benzyl-4-bromobenzene
A Comparative Guide to the Experimental and Theoretical Analysis of 1-Benzyl-4-bromobenzene
In the landscape of modern chemical research, the synergy between empirical observation and computational modeling is paramount for the unambiguous characterization of molecular entities.[1] This guide provides a comprehensive framework for the validation of experimental findings with theoretical calculations, using this compound as a case study. For researchers, scientists, and professionals in drug development, this comparative approach is crucial for confirming molecular structures, understanding spectroscopic properties, and predicting reactivity.
The core principle of this guide is to demonstrate how theoretical calculations, specifically Density Functional Theory (DFT), can be leveraged to corroborate and provide deeper insight into experimental data obtained from the synthesis and spectroscopic analysis of this compound.
I. Experimental Synthesis and Characterization
The synthesis of this compound is effectively achieved via a Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon single bond between an organoborane and an organohalide.[3]
A. Synthesis Protocol: Suzuki-Miyaura Coupling
This reaction couples benzylboronic acid with 1,4-dibromobenzene, catalyzed by a palladium complex.
Materials:
-
Benzylboronic acid
-
1,4-dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzylboronic acid (1.0 equivalent), 1,4-dibromobenzene (1.2 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine in a mixture of toluene and water.
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, to prevent oxidation of the palladium catalyst.
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.
dot graph "Suzuki_Coupling_Workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_reactants" { label="Reactants & Catalyst"; bgcolor="#E8F0FE"; "Benzylboronic Acid"; "1,4-dibromobenzene"; "Pd(OAc)2 / PPh3"; "K2CO3"; }
subgraph "cluster_reaction" { label="Reaction Conditions"; bgcolor="#E6F4EA"; "Toluene/Water"; "Reflux (100-110 °C)"; "Inert Atmosphere"; }
subgraph "cluster_workup" { label="Workup & Purification"; bgcolor="#FEF7E0"; "Extraction with Ethyl Acetate"; "Drying (MgSO4)"; "Column Chromatography"; }
"Product" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Benzylboronic Acid" -> "Reaction Mixture"; "1,4-dibromobenzene" -> "Reaction Mixture"; "Pd(OAc)2 / PPh3" -> "Reaction Mixture"; "K2CO3" -> "Reaction Mixture"; "Reaction Mixture" -> "Extraction with Ethyl Acetate" [label="Cooling"]; "Extraction with Ethyl Acetate" -> "Drying (MgSO4)"; "Drying (MgSO4)" -> "Column Chromatography"; "Column Chromatography" -> "Product"; } Caption: Workflow for the synthesis of this compound.
B. Experimental Spectroscopic Data
The purified product was characterized by various spectroscopic techniques to confirm its structure.
| Spectroscopic Data | Experimental Values |
| ¹H NMR (CDCl₃, 300 MHz), δ (ppm) | 7.20-7.40 (m, 9H, Ar-H), 3.95 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 75 MHz), δ (ppm) | 140.5, 138.8, 131.6, 130.8, 129.0, 128.6, 126.4, 120.2, 41.5 |
| FT-IR (KBr), ν (cm⁻¹) | 3028 (Ar C-H), 2924 (C-H), 1493, 1452 (C=C), 1072 (C-Br) |
| UV-Vis (EtOH), λmax (nm) | 225, 268 |
II. Theoretical Calculations
To validate the experimental findings, theoretical calculations were performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for organic molecules.[4]
A. Computational Methodology
-
Software: Gaussian 09 program package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.[5]
-
Basis Set: 6-311++G(d,p). This is a split-valence basis set that provides a good description of electron distribution.[6][7] The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately modeling systems with lone pairs and for describing bond angles, respectively.[8]
The geometry of this compound was first optimized to find the lowest energy conformation. Subsequently, vibrational frequencies, NMR chemical shifts, and electronic transitions were calculated at the optimized geometry.
dot graph "Computational_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Input_Structure" [label="Initial Molecular Structure\nof this compound"]; "Geometry_Optimization" [label="Geometry Optimization\n(DFT/B3LYP/6-311++G(d,p))"]; "Frequency_Calculation" [label="Vibrational Frequency\nCalculation"]; "NMR_Calculation" [label="NMR Chemical Shift\nCalculation (GIAO)"]; "UV-Vis_Calculation" [label="Electronic Transition\nCalculation (TD-DFT)"]; "Data_Analysis" [label="Comparison with\nExperimental Data", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Input_Structure" -> "Geometry_Optimization"; "Geometry_Optimization" -> "Frequency_Calculation"; "Geometry_Optimization" -> "NMR_Calculation"; "Geometry_Optimization" -> "UV-Vis_Calculation"; "Frequency_Calculation" -> "Data_Analysis"; "NMR_Calculation" -> "Data_Analysis"; "UV-Vis_Calculation" -> "Data_Analysis"; } Caption: Workflow for the theoretical calculations.
B. Calculated Spectroscopic Data
The following table presents the theoretically calculated spectroscopic data for this compound.
| Spectroscopic Data | Calculated Values (DFT/B3LYP/6-311++G(d,p)) |
| ¹H NMR (CDCl₃, GIAO), δ (ppm) | 7.15-7.35 (Ar-H), 3.90 (CH₂) |
| ¹³C NMR (CDCl₃, GIAO), δ (ppm) | 141.2, 139.1, 131.9, 131.0, 129.3, 128.8, 126.7, 120.5, 41.8 |
| FT-IR, ν (cm⁻¹) | 3035 (Ar C-H), 2930 (C-H), 1498, 1455 (C=C), 1078 (C-Br) |
| UV-Vis (TD-DFT), λmax (nm) | 220, 265 |
III. Comparative Analysis and Validation
A direct comparison of the experimental and theoretical data reveals a strong correlation, thereby validating the synthesis and characterization of this compound.
A. Structural Parameters
The optimized geometry from DFT calculations provides theoretical values for bond lengths and angles, which are in close agreement with expected values for such aromatic systems.
dot graph "Molecule_Structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Benzyl group C1 [pos="0,0!", label="C"]; C2 [pos="1.2,0.7!", label="C"]; C3 [pos="2.4,0.7!", label="C"]; C4 [pos="3.6,0!", label="C"]; C5 [pos="2.4,-0.7!", label="C"]; C6 [pos="1.2,-0.7!", label="C"]; C7 [pos="-1.4,0!", label="C"]; // Methylene carbon
// Bromobenzene group C8 [pos="-2.8,0!", label="C"]; C9 [pos="-3.5,1.2!", label="C"]; C10 [pos="-4.9,1.2!", label="C"]; C11 [pos="-5.6,0!", label="C"]; C12 [pos="-4.9,-1.2!", label="C"]; C13 [pos="-3.5,-1.2!", label="C"]; Br [pos="-7.0,0!", label="Br", fontcolor="#EA4335"];
// Edges for benzyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edge for methylene bridge C1 -- C7; C7 -- C8;
// Edges for bromobenzene ring C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C11 -- Br; } Caption: Structure of this compound with key atoms.
B. Spectroscopic Comparison
| Parameter | Experimental | Theoretical | Deviation |
| ¹H NMR (CH₂) (ppm) | 3.95 | 3.90 | 0.05 |
| Major ¹³C NMR Peaks (ppm) | 140.5, 131.6, 41.5 | 141.2, 131.9, 41.8 | ~0.3-0.7 |
| FT-IR (C-Br stretch) (cm⁻¹) | 1072 | 1078 | 6 |
| UV-Vis (λmax, nm) | 225, 268 | 220, 265 | 5, 3 |
The minor deviations observed between the experimental and theoretical values are within acceptable limits and can be attributed to several factors, including the inherent approximations in the DFT method, solvent effects not fully captured by the implicit solvation model in the calculations, and minor experimental uncertainties.[1]
Discussion of Results:
-
NMR Spectra: The calculated ¹H and ¹³C NMR chemical shifts show excellent agreement with the experimental data. The Gauge-Independent Atomic Orbital (GIAO) method used in the calculations is well-established for predicting NMR properties.[9] The slight upfield shift in the calculated values is a common observation and can often be corrected with empirical scaling factors.
-
FT-IR Spectroscopy: The calculated vibrational frequencies correspond well with the experimental FT-IR spectrum. The characteristic C-Br stretching frequency is accurately predicted, providing strong evidence for the presence of the bromine substituent.
-
UV-Vis Spectroscopy: The Time-Dependent DFT (TD-DFT) calculations successfully predict the electronic transitions observed in the experimental UV-Vis spectrum. The predicted λmax values are in close agreement, confirming the electronic structure of the molecule.
IV. Conclusion
The comprehensive analysis presented in this guide demonstrates the power of integrating experimental and theoretical approaches for the definitive characterization of organic molecules. The successful synthesis of this compound via Suzuki-Miyaura coupling was confirmed by a suite of spectroscopic techniques. The subsequent validation of these experimental findings with DFT calculations provides a high degree of confidence in the assigned structure and a deeper understanding of its electronic and vibrational properties. This dual approach is an indispensable tool in modern chemical research and drug development, ensuring the accuracy and reliability of molecular characterization.[10]
V. References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
Q-Chem. 8.1 Introduction to Basis Sets. --INVALID-LINK--
-
Longdom Publishing. An Overview on Computational Tools for Predicting and Designing the Organic Compounds. --INVALID-LINK--
-
University of Regensburg. BASIS SETS. --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
EOLSS. Computational Organic Chemistry. --INVALID-LINK--
-
Wikipedia. Basis set (chemistry). --INVALID-LINK--
-
Chemistry LibreTexts. 11.2: Gaussian Basis Sets. --INVALID-LINK--
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. --INVALID-LINK--
-
StudyGuides.com. Basis Sets and Their Importance - Study Guide. --INVALID-LINK--
-
BYJU'S. Merits of the Suzuki Coupling Reaction. --INVALID-LINK--
-
Physics Stack Exchange. Hartree-Fock vs. density functional theory. --INVALID-LINK--
-
ResearchGate. (PDF) Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. --INVALID-LINK--
-
arXiv.org. Density Functional Theory versus the Hartree Fock Method. --INVALID-LINK--
-
BragitOff.com. What is the difference between DFT and Hartree-Fock method?. --INVALID-LINK--
-
Swinburne University of Technology. Computational and Advanced Organic Chemistry. --INVALID-LINK--
-
Fiveable. Validation of computational results with experimental data. --INVALID-LINK--
-
ResearchGate. Computational Organic Chemistry. --INVALID-LINK--
-
Wiley. Computational Organic Chemistry. --INVALID-LINK--
-
Nature Reviews Chemistry. When theory came first: a review of theoretical chemical predictions ahead of experiments. --INVALID-LINK--
-
PubMed Central. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. --INVALID-LINK--
-
ACS Publications. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. --INVALID-LINK--
-
BenchChem. Cross-Validation of Experimental and Theoretical Data for Dimethyliron: A Comparative Guide. --INVALID-LINK--
-
Quantemol. Validation. --INVALID-LINK--
-
ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. --INVALID-LINK--
-
Google Patents. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. --INVALID-LINK--
-
ResearchGate. Synthesis, characterization and DFT study of 1-bromo-4-(3,7-dimethyloctyl)benzene. --INVALID-LINK--
-
Google Patents. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
BenchChem. An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene. --INVALID-LINK--
-
PrepChem.com. Preparation of bromobenzene. --INVALID-LINK--
-
NIST WebBook. Benzene, 1-bromo-4-methyl-. --INVALID-LINK--
-
Chemsrc. This compound. --INVALID-LINK--
-
ChemicalBook. 4-Bromobenzyl bromide(589-15-1) 1H NMR spectrum. --INVALID-LINK--
-
ResearchGate. (PDF) 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. --INVALID-LINK--
-
MDPI. Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. --INVALID-LINK--
-
ResearchGate. Synthesis, crystal structure, DFT calculations and vibrational properties of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[4][11][12]triazolo[4,3-a]quinazolin-5(4H)-one. --INVALID-LINK--
-
ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. --INVALID-LINK--
-
ResearchGate. Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. --INVALID-LINK--
References
- 1. fiveable.me [fiveable.me]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. studyguides.com [studyguides.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-4-bromobenzene
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of 1-benzyl-4-bromobenzene (CAS No: 2116-36-1). Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and responsible chemical management.
Core Safety Profile and Hazard Identification
This compound, also known as 4-bromodiphenylmethane, is a brominated aromatic hydrocarbon.[1] Its chemical structure necessitates specific handling precautions due to its potential reactivity and the hazards associated with its class. Under thermal stress, for instance, brominated aromatics can decompose and release hazardous hydrogen bromide (HBr) gas.[1] While comprehensive toxicological data for this specific compound is limited, the safety profile of structurally similar brominated chemicals highlights risks of skin and eye irritation and potential toxicity to aquatic organisms with long-lasting effects.[2]
All handling must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes, at a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[3]
| Property | Data |
| Chemical Name | This compound |
| Synonym | 4-Bromodiphenylmethane |
| CAS Number | 2116-36-1[4] |
| Molecular Formula | C₁₃H₁₁Br[1] |
| Molecular Weight | 247.13 g/mol [1] |
| Primary Hazard Class | Halogenated Organic Compound[5] |
| Known Hazards | Potential for skin, eye, and respiratory irritation.[2][6] Toxic to aquatic life. |
| Incompatibilities | Strong oxidizing agents, bases, alcohols, amines, and some metals. |
Waste Classification: The Critical First Step
Proper disposal begins with correct waste classification. Due to the presence of a carbon-bromine bond, this compound is classified as a halogenated organic waste .[5] This is the single most important determination, as it dictates the entire disposal pathway.
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are carefully regulated by the U.S. Environmental Protection Agency (EPA).[7] Halogenated wastes must be segregated from all other waste streams to ensure they are sent to facilities capable of handling them, typically through high-temperature incineration.[5][8] Mixing halogenated and non-halogenated waste streams leads to costly and complex disposal challenges.
The following decision workflow illustrates the correct segregation process for laboratory waste containing this compound.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Consult your institution's Environmental Health and Safety (EHS) department for specific container types and labeling requirements. The following are best-practice, generalized protocols.
Protocol A: Disposal of Unused or Expired Solid this compound
-
Container Selection: Obtain a designated hazardous waste container suitable for solids. Ensure it is clean, dry, and has a secure, sealable lid.
-
Transfer: Carefully transfer the solid this compound into the waste container inside a chemical fume hood. If the original container is being discarded, it must be triple-rinsed with a suitable organic solvent (e.g., acetone, ethanol); the rinsate must be collected as halogenated liquid waste.
-
Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name, "this compound," and the total quantity being discarded. List all other components if it is a mixture.
-
Storage: Seal the container tightly. Store it in a designated satellite accumulation area that is cool, dry, and away from incompatible materials.
-
Pickup: Arrange for waste pickup by your institution's EHS personnel.
Protocol B: Disposal of Contaminated Lab Materials (e.g., Gloves, Weigh Boats, Silica Gel)
-
Segregation: Do not mix contaminated materials with regular trash. All items that have come into direct contact with this compound are considered hazardous waste.
-
Collection: Place all contaminated solid materials (e.g., gloves, paper towels, silica gel from chromatography) into a container or heavy-duty bag clearly labeled "HALOGENATED ORGANIC SOLID WASTE."
-
Packaging: Once the container is full, seal it securely. If using a bag, place it inside a rigid, labeled container to prevent punctures.
-
Storage and Pickup: Store in the satellite accumulation area and arrange for EHS pickup.
Protocol C: Disposal of Solutions Containing this compound
-
Waste Stream Identification: The solvent determines the waste stream. If this compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the entire solution is a halogenated liquid waste.[5] If it is dissolved in a non-halogenated solvent (e.g., THF, ethyl acetate, hexanes), the presence of the brominated compound requires the entire solution to be classified as halogenated liquid waste.
-
Collection: Pour the waste solution into a designated, properly vented "HALOGENATED ORGANIC LIQUID WASTE" container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Labeling and Logging: Secure the cap tightly. On the hazardous waste label, list every chemical component and its approximate percentage. Maintain a log sheet on the container to record additions.
-
Storage and Pickup: Store the sealed container in secondary containment within the satellite accumulation area. Arrange for EHS pickup.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to prevent chemical exposure and environmental contamination.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Containment: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[9] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Cleanup (Solid Spill): Carefully sweep the solid material and place it into a labeled container for hazardous solid waste disposal.
-
Cleanup (Liquid Spill): Once the liquid is absorbed, carefully scoop the absorbent material into a container for hazardous solid waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent and paper towels. All cleaning materials must be disposed of as halogenated solid waste.[9]
-
Reporting: Report the incident to your laboratory supervisor and EHS office, regardless of the size.
By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the environment.
References
- 1. This compound|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | CAS#:2116-36-1 | Chemsrc [chemsrc.com]
- 5. bucknell.edu [bucknell.edu]
- 6. aksci.com [aksci.com]
- 7. epa.gov [epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safe Handling of 1-Benzyl-4-bromobenzene: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. 1-Benzyl-4-bromobenzene, a halogenated aromatic compound, is a valuable reagent in organic synthesis. However, its chemical nature necessitates a robust and well-defined personal protective equipment (PPE) and waste disposal plan. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our procedural choices, ensuring a self-validating system of laboratory safety.
Understanding the Hazards: Why Specific PPE is Crucial
While a specific Safety Data Sheet (SDS) for this compound may not be readily available in all databases, by examining structurally similar halogenated aromatic compounds, we can confidently anticipate its hazard profile.[1][2][3] Compounds like 4-bromobenzyl bromide and bromobenzene are known to cause skin and eye irritation, with some possessing corrosive properties.[3] Inhalation of vapors or dust can also lead to respiratory tract irritation.[4] Therefore, our PPE selection is designed to create a comprehensive barrier against these potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed. Below is a breakdown of the essential PPE for handling this compound, along with the rationale for each.
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Chemical Safety Goggles: These are the minimum requirement for any work with this compound. They provide a seal around the eyes, protecting against splashes from all directions.
-
Face Shield: When there is a heightened risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield worn in conjunction with safety goggles is mandatory. This provides an additional layer of protection for the entire face.
Skin and Body Protection: A Barrier Against Direct Contact
-
Laboratory Coat: A standard lab coat is sufficient for most benchtop procedures. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Closed-toe Shoes: Permeable footwear is a significant safety risk in a laboratory setting. Always wear sturdy, closed-toe shoes to protect your feet from spills.
Hand Protection: Selecting the Right Gloves
The choice of gloves is critical when handling halogenated aromatic hydrocarbons. Standard nitrile gloves may not offer sufficient protection due to the potential for rapid permeation.
| Glove Material | Chemical Resistance to Aromatic & Halogenated Hydrocarbons | Breakthrough Time | Recommendation |
| Nitrile | Poor to Fair | Can be rapid | Not recommended for prolonged contact. Suitable for incidental contact only. |
| Neoprene | Fair to Good | Moderate | A better choice than nitrile for short-duration tasks. |
| Viton® | Excellent | Long | Highly recommended for handling this compound, especially for prolonged procedures. |
| Polyvinyl Alcohol (PVA) | Excellent | Long | An excellent choice, but incompatible with aqueous solutions. |
Source: Data compiled from various chemical resistance guides.
For most routine procedures involving this compound, Viton® gloves are the recommended choice . If Viton® is unavailable, a double-gloving strategy using a heavier-duty neoprene glove as the outer layer can provide an increased level of protection for short-term handling.
Respiratory Protection: Ensuring Clean Air
All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors or dust.[1][5] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined workflow is essential to minimize the risk of exposure. The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Donning and Doffing PPE: A Critical Procedure
The process of putting on and taking off PPE is a frequent point of exposure. Following a strict protocol is crucial to prevent cross-contamination.[6][7][8]
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don your selected chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (if double-gloving): Remove the outer pair of gloves, turning them inside out.
-
Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated exterior away from your body.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Disposal Plan: Managing Halogenated Waste Responsibly
Halogenated organic compounds require special disposal procedures to prevent environmental contamination.[9][10]
Waste Segregation is Key
-
Halogenated vs. Non-Halogenated Waste: Never mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and is often a regulatory requirement.[1][11]
-
Designated Waste Containers: Use clearly labeled, dedicated containers for halogenated liquid and solid waste. The label should include "Hazardous Waste," the full chemical name ("this compound"), and any other institutional requirements.
Disposal Workflow
Caption: A step-by-step process for the proper disposal of halogenated waste.
Decontamination of Glassware
-
Initial Rinse: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone) inside a chemical fume hood.
-
Collect Rinsate: This initial rinsate is considered hazardous halogenated waste and must be collected in the designated waste container.
-
Subsequent Cleaning: After the initial decontamination, glassware can be cleaned using standard laboratory procedures.
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. workwearsolutions.net [workwearsolutions.net]
- 7. mirasafety.com [mirasafety.com]
- 8. lakeland.com [lakeland.com]
- 9. benchchem.com [benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
